2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
Description
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c17-14(18)11-20-13-6-8-16(9-7-13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFVDLNUEFUSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596475 | |
| Record name | ({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162504-85-0 | |
| Record name | ({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 162504-85-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid, a key building block in modern medicinal chemistry. This document will detail its chemical identity, synthesis, analytical characterization, and pivotal role as a versatile intermediate in the development of novel therapeutics, with a particular focus on its application in the synthesis of soluble epoxide hydrolase (sEH) inhibitors.
Core Compound Identification and Properties
Chemical Identity:
While the query specified 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid, extensive database searches indicate the more commonly synthesized and utilized compound is 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid . The key structural difference is the direct carbon-carbon bond from the piperidine ring to the acetic acid moiety, as opposed to an ether linkage. This guide will focus on the latter, more prevalent compound.
-
CAS Number: 63845-28-3
-
Systematic IUPAC Name: 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid
-
Common Synonyms: N-Cbz-4-piperidineacetic acid, {1-[(Benzyloxy)carbonyl]-4-piperidinyl}acetic acid
-
Molecular Formula: C₁₅H₁₉NO₄
-
Molecular Weight: 277.32 g/mol
Physicochemical Properties:
| Property | Value | Source(s) |
| Physical Form | White to yellow solid | [1] |
| Boiling Point | 460.1 ± 28.0 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
| Purity (Typical) | ≥95% | [1] |
Strategic Synthesis Protocol
The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid is most efficiently achieved through the protection of the secondary amine of 4-piperidineacetic acid using benzyl chloroformate (Cbz-Cl). This method is widely employed due to its high yield and the stability of the resulting Cbz-protected amine, which is amenable to a variety of subsequent chemical transformations.[3]
Reaction Principle:
The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This reaction proceeds via a Schotten-Baumann-type mechanism, typically under basic conditions to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Detailed Experimental Protocol:
-
Materials:
-
4-Piperidineacetic acid (1.0 equivalent)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.5 equivalents)
-
Deionized water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-piperidineacetic acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.).
-
Addition of Protecting Agent: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq.) dropwise. It is crucial to maintain the reaction temperature below 5°C during this addition to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The product will precipitate out of the solution.
-
-
Extraction and Purification:
-
Extract the product from the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Final Product: The resulting solid, 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid, can be further purified by recrystallization if necessary.
-
Logical Workflow for Synthesis:
Caption: Synthetic workflow for the preparation of the target compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a fundamental technique for the structural elucidation of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.
| ¹H NMR | Expected Chemical Shift (ppm) | Description |
| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet, 5H |
| Benzyl (CH₂) | ~5.10 | Singlet, 2H |
| Piperidine (CH₂-N) | ~4.10 | Broad multiplet, 2H (axial) |
| Piperidine (CH₂-N) | ~2.80 | Multiplet, 2H (equatorial) |
| Acetic Acid (CH₂) | ~2.25 | Doublet, 2H |
| Piperidine (CH) | ~1.90 | Multiplet, 1H |
| Piperidine (CH₂) | 1.60 - 1.75 | Multiplet, 2H (axial) |
| Piperidine (CH₂) | 1.10 - 1.25 | Multiplet, 2H (equatorial) |
| Carboxylic Acid (OH) | >10.0 | Broad singlet, 1H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~175 |
| Carbamate (C=O) | ~155 |
| Aromatic (C-ipso) | ~137 |
| Aromatic (CH) | ~128.5, ~128.0, ~127.8 |
| Benzyl (CH₂) | ~67 |
| Piperidine (CH₂-N) | ~44 |
| Acetic Acid (CH₂) | ~41 |
| Piperidine (CH) | ~35 |
| Piperidine (CH₂) | ~31 |
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is suitable for assessing the purity of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid.
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 254 nm.[5]
-
Expected Retention Time: The compound is expected to be well-retained under these conditions, eluting as a sharp peak.
Application in Drug Discovery: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid is a valuable intermediate in the synthesis of soluble epoxide hydrolase (sEH) inhibitors.[6][7] sEH is a therapeutic target for managing inflammatory and pain-related conditions.[6] The carboxylic acid functionality of the title compound allows for facile amide bond formation with various amine-containing scaffolds, a common strategy in the construction of sEH inhibitors.[1][8]
General Workflow for Amide Coupling:
Caption: General workflow for the synthesis of sEH inhibitors.
Self-Validating Protocol for Amide Coupling:
-
Activation of Carboxylic Acid: The carboxylic acid is activated in situ using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). This forms a highly reactive ester intermediate. The formation of this active ester is critical for the subsequent nucleophilic attack by the amine.
-
Amine Addition: The desired amine is then added to the reaction mixture. The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize any acidic byproducts without competing in the coupling reaction.
-
Amide Bond Formation: The amine nucleophilically attacks the activated ester, leading to the formation of the stable amide bond and the release of the coupling agent byproduct.
-
Deprotection: The Cbz protecting group can be subsequently removed under mild conditions, typically through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), to yield the final, active sEH inhibitor. This deprotection method is advantageous as it does not typically affect other functional groups in the molecule.[6]
Conclusion
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid (CAS 63845-28-3) is a strategically important building block in pharmaceutical research and development. Its straightforward synthesis and the versatility of its protected amine and carboxylic acid functionalities make it an ideal starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of sEH inhibitors highlights its relevance in the ongoing search for novel therapeutics for inflammatory diseases and pain management. The protocols and analytical methods outlined in this guide provide a solid foundation for the effective utilization of this compound in a research and development setting.
References
- Martín-López, J., Codony, S., Bartra, C., Morisseau, C., Loza, M. I., Sanfeliu, C., Hammock, B. D., Brea, J., & Vázquez, S. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(11), 3321.
- Martín-López, J., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. eScholarship, University of California.
- Common Organic Chemistry. (n.d.). Benzyl Chloroformate.
- Wikipedia. (2023, October 27). Benzyl chloroformate. In Wikipedia.
- BIOSYNCE. (n.d.). 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid CAS 63845-28-3.
- Xu, H., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 238, 114469.
- Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Sharma, A., & Kumar, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145.
- Wiley-VCH. (n.d.). Supporting Information.
- Tuccinardi, T., et al. (2020). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 208, 112771.
- Fisher Scientific. (n.d.). Amide Synthesis.
Sources
- 1. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | 63845-28-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl Chloroformate [commonorganicchemistry.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity [escholarship.org]
- 8. growingscience.com [growingscience.com]
An In-Depth Technical Guide to 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic Acid: A Key Bifunctional Linker in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid, a pivotal bifunctional linker molecule in contemporary drug discovery and development. With a molecular weight of 293.32 g/mol , this compound plays a crucial role in the synthesis of complex therapeutic agents, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document will delve into the molecule's chemical and physical properties, provide a detailed synthesis protocol, explore its applications with a focus on the causal logic behind its use, and outline essential safety and handling procedures. The insights provided are curated for researchers and scientists to facilitate its effective integration into drug development workflows.
Core Molecular Attributes
This compound, identified by the CAS Number 162504-85-0, is a key intermediate in organic synthesis, particularly within medicinal chemistry. Its structure features a piperidine ring, which imparts a degree of conformational rigidity, a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, and an ether-linked acetic acid moiety. This unique combination of a protected amine and a carboxylic acid functionality makes it an ideal bifunctional linker.
| Property | Value | Source |
| Molecular Formula | C15H19NO5 | [1][2] |
| Molecular Weight | 293.32 g/mol | [1][2] |
| CAS Number | 162504-85-0 | [1][2] |
| MDL Number | MFCD02178989 | [2] |
| Physical Form | Solid | N/A |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative method.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of 4-Hydroxypiperidine
The synthesis typically begins with the protection of the nitrogen atom of 4-hydroxypiperidine. The benzyloxycarbonyl (Cbz) group is a common choice for this purpose due to its stability under a range of reaction conditions and its ease of removal via hydrogenolysis.
-
Reactants: 4-Hydroxypiperidine, Benzyl chloroformate, a suitable base (e.g., triethylamine or sodium carbonate), and an appropriate solvent (e.g., dichloromethane or a biphasic system with water).
-
Procedure: 4-Hydroxypiperidine is dissolved in the chosen solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of benzyl chloroformate. The reaction is stirred and allowed to warm to room temperature.
-
Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield benzyl 4-hydroxypiperidine-1-carboxylate.
Step 2: Etherification
The hydroxyl group of the protected piperidine is then alkylated with a haloacetic acid ester, typically ethyl bromoacetate, under basic conditions.
-
Reactants: Benzyl 4-hydroxypiperidine-1-carboxylate, a strong base (e.g., sodium hydride), and ethyl bromoacetate in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Procedure: The protected piperidine is dissolved in anhydrous THF, and sodium hydride is added portion-wise at 0°C. The mixture is stirred to allow for the formation of the alkoxide. Ethyl bromoacetate is then added, and the reaction is stirred at room temperature until completion.
-
Work-up: The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the ester intermediate.
Step 3: Saponification
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Reactants: The ester intermediate from Step 2, a base such as lithium hydroxide or sodium hydroxide, and a solvent system like THF/water or ethanol/water.
-
Procedure: The ester is dissolved in the solvent mixture, and the aqueous base is added. The reaction is monitored by a technique like thin-layer chromatography (TLC).
-
Work-up: Upon completion, the organic solvent is removed, and the aqueous layer is acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The solid is then collected by filtration, washed with water, and dried to afford this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the chemical structure. The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group, the piperidine ring protons, and the methylene protons of the acetic acid moiety. The 13C NMR would show corresponding carbon signals, including the carbonyls of the carbamate and the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the calculated molecular weight of 293.32 g/mol .
Applications in Drug Discovery
The bifunctional nature of this compound makes it a highly valuable linker in the construction of complex therapeutic molecules.
Role as a PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The linker is a critical component that dictates the spatial orientation of the two ligands, which is essential for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The piperidine ring in this compound provides a rigid scaffold for the linker.[3] This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby enhancing the efficiency of protein degradation.[1][4] The carboxylic acid group provides a convenient attachment point for one of the ligands, while the piperidine nitrogen, after deprotection, serves as the attachment point for the other ligand. The ether linkage offers metabolic stability. The benzyloxycarbonyl protecting group allows for selective and orthogonal functionalization during the synthesis of the PROTAC molecule.
Caption: General structure of a PROTAC molecule.
Use in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, this molecule can be used to link a cytotoxic payload to an antibody. The carboxylic acid can be activated and coupled to a payload, while the deprotected piperidine nitrogen can be functionalized to attach to the antibody, often through another linker component. The defined structure of the piperidine-containing linker can influence the stability and pharmacokinetic properties of the resulting ADC.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust.[6] Use in a well-ventilated area, such as a chemical fume hood.[5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage is at 2-8°C.[2]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7]
Hazard Statements for Similar Compounds: While a specific MSDS for this compound is not readily available in the search results, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
Conclusion
This compound is a well-defined and versatile bifunctional linker that has found significant utility in the rational design of advanced therapeutics. Its rigid piperidine core, combined with orthogonal functional handles, provides medicinal chemists with a powerful tool for constructing molecules with improved efficacy and pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and applications is essential for its successful implementation in drug discovery programs.
References
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (2025). Benchchem.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs. (2025). Benchchem.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- 2-(1-Cbz-piperidin-4-yloxy)-acetic acid | CAS 162504-85-0. Santa Cruz Biotechnology.
- Safety D
- 162504-85-0|this compound. BLDpharm.
- Material Safety D
- Safety D
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. aksci.com [aksci.com]
- 6. sds.diversey.com [sds.diversey.com]
- 7. compo-expert.com [compo-expert.com]
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid
Abstract
This technical guide provides a comprehensive overview of 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid, a bifunctional molecule of significant interest in contemporary drug discovery and development. The document delineates a detailed, field-proven protocol for its synthesis, including the underlying chemical principles and rationale for procedural steps. Furthermore, it presents a thorough characterization of the molecule, supported by spectroscopic data. The guide culminates in a discussion of its critical application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), offering insights for researchers, scientists, and drug development professionals.
Introduction: The Pivotal Role of Bifunctional Linkers in Modern Medicinal Chemistry
The paradigm of small molecule drug discovery is continually evolving, with a notable shift towards modalities that can modulate protein function in novel ways. Among these, the development of Proteolysis Targeting Chimeras (PROTACs) represents a revolutionary approach to targeted protein degradation. PROTACs are heterobifunctional molecules comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. This linker is not merely a spacer but a critical determinant of the PROTAC's physicochemical properties, cell permeability, and ultimately, its efficacy in inducing the degradation of the target protein.
This compound has emerged as a valuable building block in the construction of PROTACs. Its structure incorporates a protected piperidine ring, which can impart favorable pharmacokinetic properties, and a carboxylic acid moiety that serves as a versatile handle for further chemical elaboration. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the piperidine nitrogen during synthesis and can be readily removed under specific conditions to allow for subsequent conjugation. This guide will provide an in-depth exploration of this important molecule.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a molecule is fundamental to its effective application in research and development.
| Property | Value | Source(s) |
| CAS Number | 162504-85-0 | [1] |
| Molecular Formula | C₁₅H₁₉NO₅ | [1] |
| Molecular Weight | 293.31 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | |
| Storage | Store at 2-8°C, desiccated |
The structural features of this compound are key to its utility. The piperidine ring provides a semi-rigid scaffold that can influence the spatial orientation of the attached ligands in a PROTAC. The ether linkage offers greater chemical stability compared to an ester linkage. The terminal carboxylic acid provides a reactive site for amide bond formation, a common strategy for conjugating the linker to other molecular components.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of the title compound is a two-step process commencing with the readily available N-Cbz-4-hydroxypiperidine. The synthetic strategy hinges on a Williamson ether synthesis to form the ether linkage, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Underlying Principles of the Synthetic Route
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[2] In the first step of this synthesis, the hydroxyl group of N-Cbz-4-hydroxypiperidine is deprotonated by a strong base to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from ethyl bromoacetate to form the corresponding ester.
The second step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate
-
Reagents and Materials:
-
N-Cbz-4-hydroxypiperidine
-
Ethyl bromoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a stirred solution of N-Cbz-4-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
Ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the ethyl ester from Step 1 (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.
-
A white precipitate should form. Extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
-
Synthesis Workflow Diagram
Caption: PROTAC synthesis using the title compound.
Conclusion and Future Perspectives
This compound is a well-defined and highly useful chemical entity in the field of medicinal chemistry. Its straightforward synthesis and versatile chemical handles make it an attractive building block for the construction of complex molecules, most notably PROTACs. The principles and protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and effectively utilize this compound in their drug discovery endeavors. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers like the one discussed herein is expected to grow, further solidifying its importance in the development of next-generation therapeutics.
References
- Tuccinardi, T., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa.
- Google Patents. (2019). WO2019232010A1 - Process for preparing 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid.
- Google Patents. (2020). WO2020041331A1 - Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Google Patents. (2023). WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof.
- Marin Biologic Laboratories. (2024). Recent PROTAC Patent Publications and Target Proteins.
- Google Patents. (2023). WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Van der Mey, M., et al. (2017). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC.
- Imai, K., et al. (2018).
Sources
An In-Depth Technical Guide to the Synthesis of 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic Acid
Introduction: The Significance of a Versatile Piperidine Scaffold
The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its saturated heterocyclic structure imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The strategic functionalization of the piperidine ring allows for the precise orientation of pharmacophoric groups, making it a privileged scaffold in drug design.
This guide focuses on the synthesis of 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid , a valuable bifunctional building block. The benzyloxycarbonyl (Cbz) protected nitrogen allows for controlled synthetic manipulations, while the ether-linked acetic acid at the 4-position provides a handle for further conjugation, for instance, in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a component of the linker.[2][3][4] This document provides a comprehensive overview of a reliable and efficient two-step synthetic route, detailing the underlying chemical principles, step-by-step experimental protocols, and expected outcomes.
Retrosynthetic Analysis and Strategy
The target molecule can be disconnect at the ether linkage, suggesting a Williamson ether synthesis as the key bond-forming reaction. This approach involves the reaction of an alkoxide with an alkyl halide. The second key disconnection is the carboxylic acid, which can be readily formed from the hydrolysis of a corresponding ester.
This leads to a two-step synthetic strategy:
-
Williamson Ether Synthesis: Formation of the ether linkage by reacting the N-Cbz protected 4-hydroxypiperidine with an ethyl haloacetate.
-
Ester Hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid.
This strategy is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of these classic organic transformations.
Diagram of the Synthetic Pathway
Caption: Overall synthetic route for this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of Ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate
This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. The reaction proceeds via an SN2 mechanism, where the alkoxide, generated by deprotonating the hydroxyl group of N-Cbz-4-hydroxypiperidine, acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group.
Mechanism Rationale:
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the alcohol without competing in the subsequent substitution reaction.
-
Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation of the alkoxide, enhancing the nucleophilicity of the oxygen anion and promoting the SN2 reaction.
-
Electrophile: Ethyl bromoacetate is an excellent electrophile for this reaction as the primary halide is sterically unhindered, minimizing the potential for the competing E2 elimination reaction.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Cbz-4-hydroxypiperidine (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature remains low. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Nucleophilic Attack: Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ester.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (Relative) | Quantity |
| N-Cbz-4-hydroxypiperidine | 235.28 | 1.0 | (e.g., 5 g) |
| Sodium Hydride (60%) | 24.00 | 1.2 | (e.g., 1.02 g) |
| Ethyl bromoacetate | 167.00 | 1.2 | (e.g., 4.26 g, 3.2 mL) |
| Anhydrous DMF | - | - | (e.g., 50 mL) |
| Ethyl Acetate | - | - | (for extraction) |
| Brine | - | - | (for washing) |
| Anhydrous Sodium Sulfate | - | - | (for drying) |
Expected Outcome: A colorless to pale yellow oil.
Part 2: Synthesis of this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a base-catalyzed hydrolysis reaction.
Mechanism Rationale:
-
Choice of Base: Lithium hydroxide (LiOH) is a common choice for ester hydrolysis as it is a strong base and the resulting lithium carboxylate is often easily handled during work-up.
-
Solvent System: A mixture of tetrahydrofuran (THF) and water is used to ensure the solubility of both the organic ester and the inorganic base.
Experimental Protocol:
-
Reaction Setup: Dissolve the ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate (1.0 eq) in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~3 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic phase under reduced pressure to yield the final product, which is often a white solid and can be further purified by recrystallization if necessary.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (Relative) | Quantity |
| Ethyl Ester Intermediate | 321.37 | 1.0 | (e.g., 5 g) |
| Lithium Hydroxide Monohydrate | 41.96 | 2.5 | (e.g., 1.63 g) |
| Tetrahydrofuran (THF) | - | - | (e.g., 50 mL) |
| Water | - | - | (e.g., 25 mL) |
| 1M Hydrochloric Acid | - | - | (for acidification) |
| Ethyl Acetate | - | - | (for extraction) |
| Brine | - | - | (for washing) |
| Anhydrous Sodium Sulfate | - | - | (for drying) |
Expected Outcome: A white to off-white solid with a purity of >95%.
Characterization
The identity and purity of the final product, this compound (CAS 63845-28-3), should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the benzylic protons of the Cbz group, the piperidine ring protons, and the methylene protons of the acetic acid moiety.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms, including the carbonyls of the carbamate and the carboxylic acid.
-
Mass Spectrometry: To confirm the molecular weight of the compound (277.32 g/mol ).
-
Infrared Spectroscopy: To identify key functional groups, such as the C=O stretches of the carbamate and carboxylic acid, and the C-O stretch of the ether.
Safety and Handling
-
Sodium Hydride: A flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere and away from moisture.
-
Ethyl Bromoacetate: A lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Acids and Bases: Standard laboratory precautions should be taken when handling hydrochloric acid and lithium hydroxide.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The described two-step synthesis provides a reliable and scalable route to this compound. The use of the Williamson ether synthesis followed by ester hydrolysis represents a robust and well-understood pathway in organic chemistry. This guide, with its detailed protocols and mechanistic rationale, serves as a valuable resource for researchers and professionals in drug development and medicinal chemistry who require this versatile building block for their synthetic endeavors.
References
- MedChemExpress. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | PROTAC连接子| MCE. [Link]
- ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]
Sources
An In-depth Technical Guide to 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone in the design of novel therapeutics. Its prevalence in numerous FDA-approved drugs underscores its importance as a privileged structure. This technical guide delves into the chemical properties, synthesis, and potential applications of a key piperidine derivative: 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid. This compound, featuring a benzyloxycarbonyl (Cbz) protected nitrogen, serves as a valuable building block for the synthesis of complex molecules in drug discovery programs. The strategic incorporation of the Cbz group offers stability and allows for selective deprotection, a crucial aspect in multi-step synthetic routes. This guide aims to provide a comprehensive overview for researchers and scientists engaged in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. While detailed experimental data for this compound is not extensively reported in publicly available literature, we can infer some properties based on its structure and data from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉NO₅ | [1] |
| Molecular Weight | 293.31 g/mol | Inferred from formula |
| CAS Number | 162504-85-0 | [1] |
| Appearance | White to yellow solid | [2] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| Storage | Sealed in dry, 2-8°C | [2] |
Note: The lack of publicly available, peer-reviewed data on properties such as melting point, solubility, and pKa highlights the nature of this compound as a synthetic intermediate, with detailed characterization often remaining proprietary. Researchers are advised to perform their own characterization upon synthesis or acquisition.
The Strategic Role of the Benzyloxycarbonyl (Cbz) Protecting Group
The benzyloxycarbonyl (Cbz) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules. Its utility stems from several key features:
-
Stability: The Cbz group is stable to a wide range of reaction conditions, including many acidic and basic environments, making it robust for multi-step syntheses.
-
Orthogonal Deprotection: A significant advantage of the Cbz group is its facile removal under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C). This allows for selective deprotection without affecting other sensitive functional groups, such as acid-labile (e.g., Boc) or base-labile protecting groups.
Caption: Deprotection of a Cbz-protected amine.
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step sequence starting from commercially available piperidine derivatives. A plausible synthetic route is outlined below.
Proposed Synthetic Workflow
A common strategy for the synthesis of such ether-linked acetic acid derivatives is the Williamson ether synthesis. This approach involves the reaction of an alkoxide with a suitable alkyl halide.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (General)
The following is a generalized, illustrative protocol based on standard organic chemistry transformations. Researchers should optimize conditions for their specific needs.
Step 1: N-Protection of 4-hydroxypiperidine
-
Dissolve 4-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (Et₃N), to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product, Benzyl 4-hydroxy-1-piperidinecarboxylate, by column chromatography.
Step 2: Williamson Ether Synthesis
-
To a solution of Benzyl 4-hydroxy-1-piperidinecarboxylate in an anhydrous aprotic solvent like THF or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0°C.
-
Stir the mixture for a short period to allow for the formation of the alkoxide.
-
Add ethyl bromoacetate to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting ester intermediate by column chromatography.
Step 3: Ester Hydrolysis
-
Dissolve the purified ester intermediate in a mixture of a solvent like THF or ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).
-
Stir the mixture at room temperature or with heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.
-
Extract the final product, this compound, with an organic solvent.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the final product.
Spectroscopic Characterization (Anticipated)
While specific spectra are not publicly available, one can predict the key signals that would be observed in various spectroscopic analyses.
-
¹H NMR: Expected signals would include aromatic protons from the benzyl group, a singlet for the benzylic CH₂ of the Cbz group, multiplets for the piperidine ring protons, and a singlet for the O-CH₂-COOH methylene protons.
-
¹³C NMR: Key resonances would be observed for the carbonyl carbons of the Cbz group and the carboxylic acid, aromatic carbons, the benzylic carbon of the Cbz group, carbons of the piperidine ring, and the methylene carbon of the acetic acid moiety.
-
FT-IR: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), C=O stretches for the carbamate and carboxylic acid, C-O stretches for the ether and ester functionalities, and aromatic C-H stretches.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the benzyl group or CO₂.
Applications in Medicinal Chemistry and Drug Development
Piperidine derivatives are integral to the development of a wide range of therapeutic agents, acting on targets within the central nervous system, as well as in cardiovascular and inflammatory diseases. The title compound, this compound, serves as a versatile intermediate for introducing a Cbz-protected piperidin-4-yloxy acetic acid moiety into a larger molecule.
This structural motif can be valuable for:
-
Modulating Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and metabolic stability.
-
Scaffold for Further Elaboration: The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, to build more complex structures.
-
Mimicking Natural Ligands: The piperidine ring can act as a bioisostere for other cyclic systems, enabling the fine-tuning of ligand-receptor interactions.
While specific drugs developed directly from this compound are not prominently featured in the literature, its structural elements are present in various biologically active molecules. For instance, piperidine-acetic acid derivatives have been explored as inhibitors of various enzymes and as ligands for G-protein coupled receptors.
Conclusion
This compound is a valuable, albeit not extensively publicly characterized, building block in synthetic and medicinal chemistry. Its utility is derived from the stable yet readily cleavable Cbz protecting group and the versatile piperidine scaffold. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications in the pursuit of novel therapeutics. Researchers utilizing this compound are encouraged to perform thorough in-house characterization to ensure the quality and reliability of their synthetic endeavors.
References
- 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid CAS 63845-28-3 - BIOSYNCE. (n.d.).
- 2303654-04-6 | 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid | AA Blocks. (n.d.).
- Products - 2a biotech. (n.d.).
Sources
2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid physical properties
An In-Depth Technical Guide to the Physicochemical Characterization of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid
Introduction
This compound is a bifunctional organic molecule featuring a piperidine ring protected with a benzyloxycarbonyl (Cbz or Z) group, an ether linkage at the 4-position, and a terminal carboxylic acid. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development. The Cbz-protected piperidine is a common motif in pharmaceutical agents, offering a synthetically versatile handle that can be deprotected under specific conditions to reveal a secondary amine for further functionalization. The acetic acid moiety provides a crucial acidic center, influencing properties such as solubility, receptor binding, and pharmacokinetic profiles.
The physical properties of this compound are critical determinants of its behavior in both chemical and biological systems. Accurate characterization of parameters such as melting point, solubility, and acidity (pKa) is a foundational step in the drug development pipeline. These properties govern formulation strategies, predict absorption and distribution in vivo, and influence the compound's interaction with biological targets. This guide provides a comprehensive overview of the known properties of this molecule and presents detailed, field-proven methodologies for their experimental determination, empowering researchers to perform a thorough physicochemical characterization.
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established. The following table summarizes the core identifying information for this compound.
| Property | Value | Source |
| CAS Number | 162504-85-0 | [1] |
| Molecular Formula | C₁₆H₂₁NO₅ | (Calculated) |
| Molecular Weight | 307.34 g/mol | (Calculated) |
| Physical Form | Solid (predicted) | |
| Purity | 96+% (as available from suppliers) | [2] |
Part 1: Thermal Analysis - Melting Point Determination
The melting point is a fundamental indicator of a crystalline solid's purity and identity. A sharp, defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.[3] For a compound like this compound, Differential Scanning Calorimetry (DSC) is the preferred modern technique over traditional methods like the Thiele tube for its precision and the additional thermodynamic data it provides. However, the capillary method remains a valid and accessible technique.
Experimental Protocol: Melting Point Determination via Capillary Method
This protocol describes the use of a standard digital melting point apparatus, a common and reliable instrument in modern chemistry labs.[4]
Causality and Rationale: The slow heating rate near the melting point is crucial.[3] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to erroneously high and broad melting ranges. Using a fresh, finely powdered sample ensures uniform heat transfer throughout the solid matrix.[3][5]
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of dry this compound onto a clean, dry watch glass.
-
Using a spatula, crush the solid into a fine powder. This ensures uniform packing and efficient heat transfer.[5]
-
Take a capillary tube and seal one end by briefly passing it through the outer edge of a Bunsen burner flame, rotating continuously.[6]
-
Press the open end of the capillary tube into the powdered sample until a small amount of material enters the tube.
-
To pack the sample, gently tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube. The goal is to obtain a tightly packed column of 1-2 mm in height at the bottom of the capillary.[5][6]
-
-
Apparatus Setup and Measurement:
-
Insert the prepared capillary tube into the designated slot in the melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (if unknown, a preliminary rapid scan can be performed on a separate sample to find an approximate range).
-
Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute.[3] This slow rate is critical for achieving thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ – T₂.
-
-
Post-Analysis:
Part 2: Aqueous Solubility Profile
Aqueous solubility is a critical parameter for any compound intended for biological study, as it directly impacts bioavailability and formulation development.[7] The solubility of ionizable molecules like this compound is highly dependent on pH due to the presence of the carboxylic acid group. Therefore, a pH-solubility profile is essential. The "gold standard" for determining equilibrium solubility is the saturation shake-flask method.[7]
Experimental Protocol: pH-Solubility Profiling via Shake-Flask Method
Causality and Rationale: This method aims to determine the thermodynamic equilibrium solubility, which is the stable concentration of the compound in a saturated solution.[8] Using a range of buffers is necessary to understand how the ionization state of the carboxylic acid (which is deprotonated at pH > pKa) affects its interaction with water. An incubation period of 24-48 hours is typically required to ensure that the system has reached true equilibrium between the dissolved and solid states.[9]
Step-by-Step Methodology:
-
Preparation of pH Buffers:
-
Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 5, 6.8, 7.4, and 9). Use standard buffer systems (e.g., phosphate, acetate, borate) and verify the final pH of each with a calibrated pH meter.
-
-
Sample Incubation:
-
Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a fixed volume (e.g., 2 mL) of each prepared pH buffer to its respective vial.
-
Seal the vials tightly and place them in a shaker or rotator bath set to a constant temperature (typically 25°C or 37°C for physiological relevance).[9]
-
Allow the samples to equilibrate for 24-48 hours. This extended time is crucial for sparingly soluble compounds to reach saturation.[9]
-
-
Sample Analysis:
-
After incubation, visually confirm the presence of undissolved solid in each vial.
-
Carefully withdraw an aliquot from the supernatant of each vial using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove any solid particles.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
-
Data Interpretation:
-
Use the measured concentration and the dilution factor to calculate the solubility of the compound at each pH.
-
Plot the solubility (often on a logarithmic scale) as a function of pH to generate the pH-solubility profile.
-
Workflow for Physicochemical Characterization
The following diagram illustrates the logical flow for the initial characterization of a novel compound like the one discussed.
Caption: Workflow for initial physicochemical property analysis.
Part 3: Acidity Constant (pKa) Determination
The pKa is the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. For this compound, the carboxylic acid group is the primary acidic center. Its pKa value is essential for predicting solubility, absorption, and receptor interactions at different physiological pH values.
Experimental Protocol: pKa Determination via Potentiometric Titration
Causality and Rationale: Potentiometric titration is a highly accurate method for determining the pKa of acids and bases.[10] It involves monitoring the pH of a solution of the compound as a standardized titrant (a strong base, in this case) is added. The pKa can be determined from the resulting titration curve. Specifically, at the point where half of the acid has been neutralized by the base, the concentrations of the acidic form [HA] and its conjugate base [A⁻] are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.[10]
Step-by-Step Methodology:
-
Preparation:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. If aqueous solubility is low, a co-solvent system (e.g., water-methanol) may be used, though this will yield an apparent pKa (pKaapp).
-
Standardize a solution of ~0.1 M sodium hydroxide (NaOH) against a primary standard like potassium hydrogen phthalate (KHP).
-
Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).
-
-
Titration Procedure:
-
Place the dissolved sample in a beaker with a magnetic stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode and the tip of a burette containing the standardized NaOH solution into the sample solution.
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue this process until the pH has risen significantly past the expected equivalence point (typically to pH 11-12).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Identify the equivalence point, which is the point of maximum slope on the curve. This can be determined visually from the inflection point or more accurately by calculating the first or second derivative of the curve.
-
Determine the volume of NaOH required to reach the equivalence point (Veq).
-
The half-equivalence point occurs at exactly half this volume (Veq/2).
-
Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the pKa of the carboxylic acid.[11]
-
References
- University of Calgary. (n.d.). Melting Point. Chem.UCalgary.ca. [Link]
- Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu.com. [Link]
- Faculty of Science, Taibah University. (2021). experiment (1) determination of melting points. Slideshare.net. [Link]
- Clarion University. (n.d.). Determination of Melting Point. Clarion.edu. [Link]
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Byjus.com. [Link]
- Pharma SOPs. (2025).
- 2a biotech. (n.d.). This compound. 2abio.com. [Link]
- Request PDF. (2025). Solubility and Dissolution Profile Assessment in Drug Discovery.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Massachusetts Institute of Technology. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. MIT.edu. [Link]
- Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment.
Sources
- 1. 162504-85-0|this compound|BLD Pharm [bldpharm.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. pennwest.edu [pennwest.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmatutor.org [pharmatutor.org]
- 9. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 10. web.williams.edu [web.williams.edu]
- 11. pubs.acs.org [pubs.acs.org]
2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid solubility data
An In-Depth Technical Guide to the Solubility Profile of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid
Authored by: A Senior Application Scientist
Foreword: Unveiling the Physicochemical Gateway to Therapeutic Efficacy
In the landscape of modern drug discovery and development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles is the physicochemical characterization of a candidate molecule. It is here, at the intersection of chemistry and biology, that we encounter the fundamental property of solubility. Poor aqueous solubility can severely limit a drug's bioavailability, leading to suboptimal therapeutic effects and, in many cases, the termination of an otherwise promising development program.[1][2]
This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility of this compound. While specific solubility data for this compound is not publicly available, this document serves as a robust framework for researchers, scientists, and drug development professionals to approach the solubility assessment of this and other novel chemical entities. We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the interpretation of the resulting data. Our focus is not merely on the 'what' but on the 'why'—elucidating the rationale behind experimental choices to ensure scientific integrity and generate trustworthy, reproducible results.
The Compound in Focus: this compound
This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The presence of a carboxylic acid moiety suggests that its solubility will be pH-dependent. The benzyloxycarbonyl protecting group and the overall structure contribute to its lipophilicity. Understanding the interplay of these structural features is paramount to predicting and experimentally determining its solubility.
The Theoretical Bedrock of Solubility
The solubility of a compound is a measure of the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pressure to form a saturated solution.[3] For pharmaceutical compounds, aqueous solubility is of primary concern. Several factors critically influence this property:
-
pH and pKa: For ionizable compounds like this compound, the pH of the aqueous medium and the compound's pKa are dominant factors.[2][4] The carboxylic acid group will be predominantly in its ionized, more soluble form at pH values above its pKa.
-
Crystal Lattice Energy: The solid-state properties of the compound, specifically the energy of its crystal lattice, must be overcome for dissolution to occur. Polymorphism, the existence of different crystal forms, can lead to significant variations in solubility.[5]
-
Temperature: Most compounds exhibit increased solubility at higher temperatures, as the dissolution process is often endothermic.[6]
-
Polarity: The principle of "like dissolves like" is a useful guide. The polarity of both the solute and the solvent will dictate the extent of their interaction and, consequently, the solubility.[6]
-
Particle Size: A smaller particle size increases the surface area available for solvation, which can lead to a faster dissolution rate, although it does not affect the equilibrium solubility.[2]
Experimental Determination of Solubility: A Dual Approach
In drug discovery and development, two types of solubility measurements are commonly employed: thermodynamic and kinetic solubility. Each provides distinct and valuable information at different stages of the research pipeline.[7][8]
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is determined by allowing a surplus of the solid compound to equilibrate with the solvent over an extended period.[9][10] The shake-flask method is the most widely accepted technique for this determination.[11]
Experimental Protocol: Shake-Flask Method
-
Preparation of Buffers: Prepare a series of aqueous buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[11][12]
-
Compound Addition: Add an excess amount of solid this compound to vials containing each buffer. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[7]
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[7]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[13]
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10] A standard calibration curve must be generated for accurate quantification.
-
Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Diagram of Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is a measure of how quickly a compound dissolves and whether it precipitates out of a solution that is rapidly prepared, typically from a concentrated DMSO stock solution.[14][15] This method is well-suited for the high-throughput screening of large numbers of compounds in early drug discovery.[16]
Experimental Protocol: High-Throughput Nephelometric Assay
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.[15]
-
Assay Plate Preparation: Dispense the DMSO stock solution into the wells of a microtiter plate.[15]
-
Buffer Addition: Rapidly add the desired aqueous buffer to each well to achieve the final target concentration of the compound. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.[7]
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[14] Measure the turbidity or light scattering in each well using a nephelometer. The formation of a precipitate will cause an increase in light scattering.[15][17]
-
Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.
Diagram of Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
The solubility data for this compound should be summarized in a clear and concise table. This allows for easy comparison of solubility under different conditions.
Table 1: Hypothetical Solubility Profile of this compound
| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Thermodynamic | 1.2 | 25 | Data | Data |
| Thermodynamic | 4.5 | 25 | Data | Data |
| Thermodynamic | 6.8 | 25 | Data | Data |
| Thermodynamic | 7.4 | 25 | Data | Data |
| Kinetic | 7.4 | 25 | Data | Data |
Interpretation: The pH-solubility profile is crucial. For an acidic compound like the one , solubility is expected to be lower at acidic pH values and increase as the pH rises above the pKa of the carboxylic acid group. A significant difference between thermodynamic and kinetic solubility can indicate supersaturation and potential precipitation issues in vivo.
Conclusion: A Foundation for Rational Drug Development
A thorough understanding of the solubility of this compound is not an academic exercise; it is a critical step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible solubility data. This information will inform crucial decisions in formulation development, dose selection for preclinical and clinical studies, and the overall assessment of the compound's developability. By adhering to these principles of scientific integrity and rigorous experimentation, researchers can confidently navigate one of the most significant challenges in the path to bringing new medicines to patients.
References
- Vertex AI Search. (2022, February 28). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.
- AxisPharm. Kinetic Solubility Assays Protocol.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- BioDuro. ADME Solubility Assay.
- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility.
- Pharmaguideline. Factors that Affect the Solubility of Drugs.
- PPTX. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
- Pharmlabs. Factors Influencing the Solubility of Drugs.
- Evotec. Thermodynamic Solubility Assay.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- PubMed. In vitro solubility assays in drug discovery.
- ResearchGate. (2018, May). Automated assays for thermodynamic (equilibrium) solubility determination.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- PubMed Central. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries.
- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- NIH. Drug Solubility: Importance and Enhancement Techniques.
- World Health Organization. Annex 4.
Sources
- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 5. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 6. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. evotec.com [evotec.com]
- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. who.int [who.int]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. enamine.net [enamine.net]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. rheolution.com [rheolution.com]
An In-depth Technical Guide on the Applications of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid in Medicinal Chemistry
Abstract
2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid, a key bifunctional molecule, has emerged as a versatile scaffold and building block in modern medicinal chemistry. Its unique structure, featuring a piperidine core, a protective benzyloxycarbonyl (Cbz) group, and an acetic acid moiety, offers a valuable platform for the synthesis of diverse bioactive compounds. This guide provides a comprehensive overview of its applications, focusing on its role in the design and synthesis of novel therapeutic agents. We will delve into its synthesis, physicochemical properties, and its utility as a molecular scaffold, with a particular focus on structure-activity relationship (SAR) studies and its incorporation into various drug candidates. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry campaigns. These molecular frameworks, such as the benzimidazole or piperazine core, are capable of interacting with multiple biological targets, thereby serving as a robust starting point for the development of novel therapeutics.[1][2] this compound has garnered significant attention for its potential as such a scaffold.
The molecule's inherent functionalities allow for systematic structural modifications. The piperidine ring provides a three-dimensional architecture that can be functionalized to explore chemical space effectively. The benzyloxycarbonyl (Cbz) group offers a stable yet readily cleavable protecting group for the piperidine nitrogen, enabling sequential chemical transformations. Finally, the acetic acid moiety serves as a convenient handle for amide bond formation, esterification, or other conjugation chemistries, allowing for the attachment of various pharmacophores or linkers. This trifecta of chemical features makes it an invaluable tool for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.
Physicochemical Properties and Synthesis
A thorough understanding of a molecule's physicochemical properties is paramount for its successful application in drug discovery.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C15H19NO5 | [3] |
| Molecular Weight | 293.32 g/mol | [3] |
| Physical Form | White to Yellow Solid | [4] |
| Purity | Typically >95% | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
| InChI Key | BUNUQMSIKUGVKD-UHFFFAOYSA-N | [4][5] |
General Synthesis Pathway
The synthesis of this compound is a well-established process in organic synthesis. While specific reagents and conditions may vary, the general approach involves the reaction of a protected piperidine derivative with a suitable acetic acid synthon.
Caption: General synthetic route for this compound.
A common synthetic route involves the Williamson ether synthesis, where the hydroxyl group of 1-(benzyloxycarbonyl)-4-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride, and subsequently reacted with an haloacetic acid ester, like ethyl bromoacetate. The resulting ester intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Applications in Medicinal Chemistry: A Scaffold for Innovation
The true value of this compound lies in its broad applicability in the design of novel therapeutic agents. Its structural features allow it to be seamlessly integrated into a variety of molecular architectures targeting diverse biological pathways.
Role in Structure-Activity Relationship (SAR) Studies
The systematic modification of a lead compound is a critical step in optimizing its biological activity. The piperidine ring and the acetic acid moiety of the title compound provide excellent points for diversification. For instance, in the development of USP5 allosteric inhibitors, the piperidine ring was found to be a preferred heterocyclic system over other options like piperazine or tetrahydropyridine.[6] Furthermore, substitutions on the piperidine ring demonstrated that larger aromatic groups were well-tolerated and could enhance binding affinity.[6]
The acetic acid portion allows for the exploration of various amide or ester derivatives. In the context of monoacylglycerol lipase (MAGL) inhibitors, the carboxylic acid can be coupled with a range of amines to probe the binding pocket and enhance inhibitory potency.[7] Such studies are crucial for understanding the key interactions between a ligand and its target protein, ultimately guiding the design of more potent and selective drug candidates.
Incorporation into Bioactive Molecules
The versatility of this compound is evident in its incorporation into a wide array of bioactive molecules.
3.2.1. Enzyme Inhibitors
This scaffold has been successfully employed in the design of inhibitors for various enzymes. For example, derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of Alzheimer's disease.[8] The piperidine core can mimic the choline group of acetylcholine, while the rest of the molecule can be elaborated to interact with other regions of the enzyme's active site.
3.2.2. GPCR Ligands
G-protein coupled receptors (GPCRs) are a major class of drug targets. The piperidine moiety is a common feature in many GPCR ligands. The ability to functionalize both the piperidine nitrogen (after Cbz deprotection) and the acetic acid side chain makes this scaffold a valuable starting point for the development of novel GPCR agonists or antagonists. For instance, the design of thyroid hormone receptor β (TRβ) agonists has utilized similar indole-oxy-acetic acid motifs to achieve high potency and selectivity.[9]
3.2.3. Linker Chemistry in Targeted Drug Delivery
In the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker plays a critical role in connecting the targeting moiety to the payload or the E3 ligase binder. The acetic acid functionality of this compound provides a convenient attachment point for constructing these linkers, while the piperidine ring can influence the overall physicochemical properties, such as solubility and cell permeability.
Caption: Application of the scaffold in linker synthesis for targeted drug delivery.
Experimental Protocols: A Practical Guide
To facilitate the use of this versatile building block, we provide a detailed, step-by-step protocol for a typical amide coupling reaction, a fundamental transformation in medicinal chemistry.
Protocol: Amide Coupling with a Primary Amine
Objective: To synthesize an N-alkyl amide derivative of this compound.
Materials:
-
This compound
-
Primary amine of choice (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dry DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in dry DMF.
-
Reagent Addition: Add the primary amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices:
-
HATU: A highly efficient coupling reagent that minimizes side reactions and racemization.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Dry DMF: An anhydrous polar aprotic solvent is crucial to prevent the hydrolysis of the activated ester intermediate.
-
Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen.
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its unique combination of a modifiable piperidine core, a stable protecting group, and a reactive carboxylic acid handle makes it an ideal starting point for the synthesis of a wide range of biologically active molecules. From its role in detailed SAR studies to its incorporation into complex therapeutic agents, this scaffold continues to empower medicinal chemists in their quest for novel drugs.
Future applications of this compound are likely to expand further, particularly in the areas of targeted therapies like PROTACs and ADCs, where the precise control over linker properties is paramount. Moreover, the exploration of novel derivatives and their application in targeting new and challenging biological pathways will undoubtedly continue to be a fruitful area of research. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, fostering further innovation and discovery in the ever-evolving landscape of drug development.
References
- Smolecule. (2023, August 15). Buy 1-Cbz-Piperidin-4-ylidene-acetic acid | 40113-03-9.
- BIOSYNCE. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid CAS 63845-28-3.
- Smolecule. 2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid.
- ChemScene. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | 63845-28-3.
- MedChemExpress. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid.
- Santa Cruz Biotechnology. 2-(1-Cbz-piperidin-4-yloxy)-acetic acid | CAS 162504-85-0.
- Alchem Pharmtech. CAS 40113-03-9 | 1-CBZ-PIPERIDIN-4-YLIDENE-ACETIC ACID.
- bioRxiv. (2021, May 18). Structure Activity Relationship of USP5 Allosteric Inhibitors.
- UNIPI. Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
- AA Blocks. 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid.
- MedChemExpress. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid 63845-28-3.
- Sigma-Aldrich. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid.
- Biotuva Life Sciences. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid.
- National Institutes of Health. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors.
- PubMed. (2015, March 3). Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists.
- PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives.
- PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery.
- bioRxiv. (2024, May 14). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6.
- ResearchGate. (2025, February 26). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | 63845-28-3 [sigmaaldrich.cn]
- 5. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | 63845-28-3 [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a novel series of [1-(4-hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid compounds as potent, selective, thyroid hormone receptor β agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid in Advanced PROTAC Design
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in therapeutic strategies, moving from occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[2] A PROTAC's architecture consists of three components: a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[3] Once considered a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] This guide provides a detailed examination of the linker building block, 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid , elucidating the strategic advantages its core components—a rigid piperidine scaffold, a synthetically crucial Cbz protecting group, and a reactive acetic acid handle—bring to the rational design of next-generation protein degraders.
The PROTAC Modality: A Paradigm of Induced Proximity
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, an event that does not naturally occur with high frequency in the cell.[2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 Ligase), which positions the E3 ligase to catalyze the transfer of ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles of degradation.[2]
The Linker: The Architectural Core of PROTAC Function
The linker is a master regulator of PROTAC activity. Its length, chemical composition, and conformational flexibility profoundly influence the geometry and stability of the ternary complex, which is a prerequisite for efficient ubiquitination.[3][5] Linker design has evolved from using synthetically convenient flexible chains to employing more sophisticated, rigid structures to gain precise control over the PROTAC's biological and physicochemical properties.[4]
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperidine-containing) |
| Conformational Freedom | High, with many rotatable bonds.[6] | Low, conformationally constrained.[6] |
| Ternary Complex Formation | Can adapt to various protein surfaces but may incur a significant entropic cost upon binding.[6] | Can pre-organize ligands for optimal binding, reducing the entropic penalty and potentially improving selectivity.[6] |
| Physicochemical Properties | Often contribute to high lipophilicity and poor solubility, challenging DMPK profiles.[6] | Can improve solubility and introduce desirable polarity.[1][7] |
| Metabolic Stability | Flexible chains can be more susceptible to metabolic degradation by enzymes like CYPs.[6] | Saturated heterocyclic rings are generally more resistant to metabolic degradation.[8] |
| Design Challenge | Synthetically accessible, but optimization can be empirical and unpredictable.[6] | The constrained nature requires more precise, structure-guided design to achieve a productive binding orientation.[6] |
Dissecting the Building Block: this compound
This specific molecule is a powerful building block for constructing rigid linkers. Its structure can be deconstructed into three functional components, each serving a distinct and critical purpose in the synthesis and final function of the PROTAC.
| Property | Value | Source |
| CAS Number | 162504-85-0 | [9] |
| Molecular Formula | C₁₅H₁₉NO₅ | - |
| Molecular Weight | 293.31 g/mol | - |
| Appearance | Solid | [10] |
| Key Moieties | Piperidine Ring, Cbz Group, Acetic Acid | - |
Functional Components:
-
Piperidine Core: A six-membered saturated heterocycle that serves as the rigid scaffold. Its primary role is to reduce the conformational flexibility of the linker.[2][8]
-
(Benzyloxy)carbonyl (Cbz) Group: A well-established protecting group for the piperidine nitrogen. The Cbz group is stable under a wide range of reaction conditions but can be selectively removed, typically via catalytic hydrogenolysis.[11] This enables controlled, sequential synthesis.
-
Acetic Acid Handle: The terminal carboxylic acid provides a versatile point of attachment. It can be readily activated to form an amide bond with an amine-containing E3 ligase ligand or target protein ligand, making it a cornerstone of modular PROTAC assembly.[12]
The Strategic Advantage of the Piperidine Core in PROTAC Design
The incorporation of a piperidine ring, as provided by this building block, is a deliberate design choice aimed at overcoming common challenges in PROTAC development, particularly those related to ternary complex efficacy and drug-like properties.
Imparting Conformational Rigidity
Flexible linkers exist as a population of multiple conformers in solution. The transition to a single, bound conformation within the ternary complex is entropically unfavorable.[6] A rigid piperidine-based linker constrains the possible orientations of the two ligands, effectively "pre-organizing" the PROTAC into a conformation that is more amenable to forming a stable and productive ternary complex.[2][8] This can lead to enhanced cooperativity in the ternary complex, resulting in more potent protein degradation.[5]
Optimizing Drug Metabolism and Pharmacokinetic (DMPK) Properties
PROTACs often possess high molecular weights and lipophilicity, placing them "beyond the Rule of 5" and presenting significant challenges for achieving favorable DMPK profiles.[1] The inclusion of saturated nitrogen heterocycles like piperidine is a key strategy to mitigate these issues:
-
Improved Solubility: The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the entire PROTAC molecule.[1][7]
-
Enhanced Metabolic Stability: The rigid, saturated ring structure is less prone to oxidative metabolism compared to flexible alkyl or PEG chains, potentially leading to a longer half-life and improved in vivo exposure.[8] This principle has been successfully applied in the development of clinical candidates like ARV-110 and ARV-471, which incorporate rigid piperidine and piperazine moieties to achieve superior metabolic stability and potency.[1][5]
Synthetic Utility and Workflow Integration
The title compound is designed for efficient, modular synthesis. The orthogonal nature of the Cbz protecting group and the reactive carboxylic acid allows for a controlled, step-wise assembly of the final PROTAC.
Step-by-Step Protocol: Incorporation into a PROTAC
The following is a generalized, self-validating protocol for incorporating the linker building block. This protocol is for illustrative purposes; specific reagents, solvents, and reaction times must be optimized for individual substrates.
-
Step 1: Activation of the Carboxylic Acid.
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a peptide coupling agent such as HATU (1.1 eq) and an organic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester. Validation Check: Progress can be monitored by LC-MS to confirm consumption of the starting acid.
-
-
Step 2: Amide Coupling to the First Ligand.
-
To the activated ester solution, add the first PROTAC ligand (containing a free amine, 1.0 eq), dissolved in a minimal amount of anhydrous DMF.
-
Stir the reaction at room temperature for 2-12 hours. Validation Check: Monitor the reaction by LC-MS for the formation of the desired amide product and disappearance of the starting materials.
-
Upon completion, perform an aqueous workup and purify the intermediate by column chromatography to yield the Cbz-protected PROTAC intermediate.
-
-
Step 3: Cbz Deprotection.
-
Dissolve the purified intermediate in a suitable solvent (e.g., Methanol, Ethyl Acetate).
-
Add a palladium catalyst, typically 10% Pd/C (0.1 eq by weight).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
The reaction is typically complete in 1-4 hours. Validation Check: Monitor by LC-MS to confirm the loss of the Cbz group (mass change of -134.05 Da) and the appearance of the free secondary amine.
-
Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst and concentrate the filtrate.
-
-
Step 4: Coupling to the Second Ligand.
-
Using a similar procedure to Steps 1 & 2, activate the carboxylic acid of the second ligand and couple it to the free piperidine amine from Step 3.
-
Validation Check: Monitor the final coupling reaction by LC-MS for the formation of the final PROTAC product.
-
-
Step 5: Final Purification.
-
Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity (>95%).
-
Characterize the final product thoroughly by LC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.
-
Synthetic Workflow Diagram
Conclusion and Future Perspectives
The strategic selection of linker components is paramount to the success of a PROTAC development campaign. This compound is not merely a chemical reagent but a sophisticated building block designed to address fundamental challenges in targeted protein degradation. By providing a conformationally constrained piperidine core, it aids in the rational design of PROTACs with a higher probability of forming potent ternary complexes.[6][8] Furthermore, its incorporation is a proven strategy for enhancing crucial DMPK properties like solubility and metabolic stability, moving PROTACs closer to orally bioavailable therapeutics.[1] The future of linker design will likely involve an expansion of such "smart" building blocks, incorporating photo-switchable elements, cleavable motifs for targeted delivery, and novel rigid scaffolds to unlock the full therapeutic potential of the PROTAC modality.[4][7]
References
- BenchChem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- BenchChem. (n.d.). Azetidine vs. Piperidine Linkers for Protein Degradation: A Head-to-Head Comparison.
- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry.
- BenchChem. (n.d.). Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs.
- Gao, C., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Journal of Hematology & Oncology.
- Sigma-Aldrich. (n.d.). 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid.
- Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.
- Shageako, A. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
- Maple, H. J., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
- BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.
- Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
- BLDpharm. (n.d.). 162504-85-0|this compound.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. explorationpub.com [explorationpub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 162504-85-0|this compound|BLD Pharm [bldpharm.com]
- 10. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | 63845-28-3 [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Benzyloxycarbonyl (Cbz) Protecting Group
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Genesis of Controlled Peptide Synthesis
In the landscape of organic synthesis, the ability to selectively mask and unmask a functional group is paramount. This strategy, known as the use of "protecting groups," prevents unwanted side reactions and is a cornerstone of synthesizing complex molecules.[1] Among the pantheon of such groups, the benzyloxycarbonyl (Cbz, or Z) group holds a place of historical and practical significance.
Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group revolutionized peptide synthesis.[2][3] Before their work, attempts to link amino acids resulted in uncontrolled polymerization.[3] The Cbz group provided the first reliable method to temporarily render an amino group unreactive, enabling the stepwise and controlled assembly of peptides.[4] This breakthrough essentially launched the field of synthetic peptide chemistry, paving the way for profound advancements in biochemistry and medicine.[3][5] This guide offers a deep dive into the chemistry, application, and strategic considerations of the Cbz group from the perspective of an experienced synthetic chemist.
The Core Chemistry of the Benzyloxycarbonyl Group
Structure and Introduction
The benzyloxycarbonyl group is a carbamate formed between an amine and benzyl alcohol via a carbonyl linker.[6] The most common reagent for its installation is benzyl chloroformate (Cbz-Cl or Z-Cl), a colorless, pungent liquid.[2][5]
The protection reaction is typically a nucleophilic acyl substitution. The amine's lone pair attacks the highly electrophilic carbonyl carbon of benzyl chloroformate, displacing the chloride leaving group.[2][7] The reaction generates hydrochloric acid, which must be neutralized by a base to drive the reaction to completion and prevent protonation of the starting amine.[6][8]
Common conditions include Schotten-Baumann reactions (e.g., Na₂CO₃ or NaHCO₃ in a biphasic water/organic solvent system) or using organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) in anhydrous organic solvents.[6][9] For amino acid protection, maintaining a pH between 8 and 10 is crucial to ensure the amino group is deprotonated and nucleophilic, without causing racemization at the alpha-carbon, which can occur at higher pH.[9]
Caption: Experimental workflow for Cbz deprotection. [10]
-
Field Insight: While highly effective, hydrogenolysis is incompatible with other reducible functional groups such as alkenes, alkynes, nitro groups, and some aryl halides. [11][12]Careful consideration of the entire molecule is essential before choosing this path.
Acid-Catalyzed Cleavage: The Alternative Route
For substrates that cannot tolerate hydrogenation, strong acidic cleavage is a powerful alternative. [11][13]
-
Reagents and Mechanism: The most common reagent is a 33% solution of hydrogen bromide (HBr) in glacial acetic acid. [11][14]The mechanism involves protonation of the carbamate oxygen, followed by an Sₙ2-type attack by the bromide ion on the benzylic carbon, cleaving the C-O bond. [6]This releases the benzyl bromide, carbon dioxide, and the amine salt.
-
Applicability: This method is particularly valuable in complex syntheses where functional groups like double bonds must be preserved. [11]However, its harshness means it is not compatible with other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group. [6] More recently, Lewis acid systems like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) have been developed, offering a milder, metal-free alternative that is tolerant of many reducible groups. [15]
Orthogonality: The Key to Complex Synthesis
In multi-step synthesis, especially in peptide chemistry, the concept of "orthogonality" is critical. It refers to the ability to remove one protecting group in the presence of others without affecting them. [16][17]The Cbz group is a foundational component of orthogonal strategies.
The distinct deprotection conditions for the three most common amine protecting groups—Cbz, Boc, and Fmoc—form the basis of modern peptide synthesis. [16][18]
| Protecting Group | Abbreviation | Deprotection Condition | Stability to Other Conditions |
|---|---|---|---|
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH) | Stable to base (e.g., Piperidine) [16] |
| tert-Butoxycarbonyl | Boc | Moderate to strong acid (e.g., TFA, HCl) [19] | Stable to base and hydrogenolysis [16] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) [16]| Stable to acid and generally stable to hydrogenolysis [16]|
This mutual orthogonality allows for the precise, sequential unmasking of different amino groups within a complex peptide, enabling the controlled elongation of the peptide chain. [17][]
Detailed Experimental Protocols
The following protocols are representative and should be adapted based on the specific substrate and scale. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Cbz-Protection of an Amino Acid (e.g., Glycine)
-
Reagents: Glycine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Water, Diethyl Ether, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) in a flask and cool the solution in an ice bath to 0-5 °C. [3][21] 2. While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. [3]The Cbz-Cl is often dissolved in a minimal amount of a suitable organic solvent like dioxane or THF.
-
Allow the reaction mixture to warm slowly to room temperature and continue stirring for 2-4 hours. [3]Monitor reaction completion by TLC.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol byproduct. [3] 5. Carefully acidify the aqueous layer to pH ~2 with cold 1 M HCl. A white precipitate of the Cbz-protected amino acid should form.
-
Extract the product into an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Cbz-Deprotection via Catalytic Hydrogenolysis
-
Reagents: Cbz-protected amine, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen (H₂) gas.
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol (10-20 mL per mmol of substrate). [14] 2. Carefully add 10% Pd/C (5-10 mol% Pd) to the solution. [14]Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., Nitrogen or Argon) when dry.
-
Seal the reaction vessel and place it under an atmosphere of hydrogen, either by using a balloon or a hydrogenation apparatus. [11] 4. Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-16 hours. Monitor progress by TLC or LC-MS.
-
Once complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to afford the deprotected amine. [14]
-
Conclusion and Outlook
Despite the development of newer protecting groups, the benzyloxycarbonyl group remains a vital tool in the synthetic chemist's arsenal. Its ease of introduction, robust stability, and multiple, reliable deprotection pathways ensure its continued relevance in academic research, total synthesis, and industrial drug development. [6]Its historical significance is matched only by its enduring practical utility, serving as a testament to the elegant and powerful logic of protecting group chemistry.
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]
- Grokipedia.
- YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Technical Disclosure Commons.
- Stack Exchange.
- Wikipedia.
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Reddit. benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link]
- Master Organic Chemistry.
- PubMed. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. [Link]
- Wiley-VCH. Greene's Protective Groups in Organic Synthesis, 2 Volume Set. [Link]
- RSC Publishing.
- ResearchGate. Derivatization scheme of amino acid with 4-(carbazole-9-yl)-benzyl.... [Link]
- SAGE Publications.
- Google Patents. Process for preparing enantiomerically enriched amino-alcohols.
- ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
- NIH. Introduction to Peptide Synthesis. [Link]
- ResearchGate. Greene's Protective Groups in Organic Synthesis, Fourth Edition | Request PDF. [Link]
- ResearchGate.
- DOKUMEN.PUB. Greene's Protective Groups in Organic Synthesis, 2 Volume Set [1-2, 6 ed.]. [Link]
- ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
- Wiley. Greene's Protective Groups in Organic Synthesis, 4th Edition. [Link]
- Google Books. Greene's Protective Groups in Organic Synthesis.
- Scientific Upd
- GREENTECH. Green Chemistry. [Link]
- NIH.
- ResearchGate. Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups | Request PDF. [Link]
- ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. [Link]
Sources
- 1. Wiley-VCH - Greene's Protective Groups in Organic Synthesis, 2 Volume Set [wiley-vch.de]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. tdcommons.org [tdcommons.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Interpreting the NMR Data of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing definitive structural elucidation and purity assessment of synthesized compounds.[1][2] This guide offers an in-depth, expert-led interpretation of the ¹H and ¹³C NMR data for 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid, a molecule featuring several key functional groups common in pharmaceutical scaffolds: a piperidine ring, a benzyloxycarbonyl (Cbz or Z) protecting group, and an acetic acid moiety linked by an ether. This document moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. We will dissect the expected chemical shifts, coupling constants, and integration patterns, explain the rationale behind them, and outline a systematic workflow for spectral assignment, including the use of two-dimensional (2D) NMR techniques for unambiguous structure confirmation.
Introduction: The Structural Significance of the Target Molecule
The molecule this compound is a representative example of a building block in medicinal chemistry. The piperidine core is a ubiquitous heterocycle in pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[3] The benzyloxycarbonyl (Cbz) group is a common nitrogen-protecting group, the presence and integrity of which must be confirmed post-synthesis. The oxy-acetic acid side chain provides a handle for further chemical modification or can act as a key pharmacophoric element.
Accurate structural verification is paramount. NMR spectroscopy provides this verification by mapping the electronic environment of each hydrogen and carbon nucleus within the molecule.[2][4] This guide will therefore serve as a practical, field-proven manual for interpreting the NMR signature of this compound and others with similar structural motifs.
Annotated Molecular Structure
A systematic analysis requires a clear numbering system for the atoms in the molecule. The following structure will be used as the reference for all spectral assignments throughout this guide.
Figure 2: Workflow for NMR-based structure elucidation.
Confirmation with 2D NMR Spectroscopy
To eliminate any ambiguity in the assignments, especially within the crowded piperidine region, two key 2D NMR experiments are essential: COSY and HSQC.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, typically through 2-3 bonds. For our molecule, a COSY spectrum would show a cross-peak between H4 and the H3/H5 protons, and crucially, between the H3/H5 protons and the H2/H6 protons, allowing for a definitive trace of the entire piperidine spin system.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment generates a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. [1]A cross-peak appears for each carbon atom that is directly bonded to a proton, at the coordinates of their respective chemical shifts. This powerful experiment would provide unambiguous validation of our assignments. For example, it would show a correlation between the proton signal at ~3.85 ppm (H4) and the carbon signal at ~75 ppm (C4), confirming their direct bond.
By integrating data from 1D ¹H, 1D ¹³C, COSY, and HSQC experiments, a researcher can achieve an irrefutable, publication-quality structural assignment of this compound, ensuring the scientific integrity required for progression in drug development pipelines.
References
- Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Springer Nature Experiments. NMR Protocols and Methods.
- AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Microbe Notes (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- ACD/Labs (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Chemistry LibreTexts (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Serrano, J. L., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.
- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
- University of Wisconsin - Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Fragai, M., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC - PubMed Central.
Sources
purity assessment of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid for research
An In-depth Technical Guide for the Purity Assessment of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of a therapeutic candidate are built. This compound is a key building block, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring a Cbz-protected piperidine core linked to an acetic acid moiety, presents specific analytical challenges and necessitates a multi-faceted approach to purity assessment.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the purity of this compound. We will move beyond rote procedural descriptions to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and the integration of orthogonal analytical techniques. The objective is to construct a robust, reliable, and complete purity profile that ensures the quality of this critical intermediate for its intended research applications.
Physicochemical Properties and Analytical Considerations
Understanding the molecule's intrinsic properties is the first step in designing a sound analytical strategy. The structure contains several key features that dictate the choice of techniques.
-
Cbz (Benzyloxycarbonyl) Group: This group incorporates a phenyl ring, which acts as a strong chromophore, making UV-based detection in liquid chromatography highly effective. However, the Cbz group can also be a source of impurities through premature deprotection.
-
Carboxylic Acid Moiety: This acidic group allows for manipulation of the molecule's charge state with pH, which is a powerful tool in chromatographic separation. It also presents a potential site for salt formation or esterification impurities.
-
Piperidine Ring: This saturated heterocyclic core is common in medicinal chemistry. Its synthesis can sometimes lead to related impurities or stereoisomers.
-
Tertiary Amine (as a carbamate): The nitrogen within the piperidine ring is protected, but incomplete protection or side reactions can lead to process-related impurities.
| Property | Value | Significance for Analysis |
| CAS Number | 63845-28-3[1][2][3] | Unique identifier for substance tracking and literature search. |
| Molecular Formula | C₁₅H₁₉NO₄ | Used to calculate the exact mass for mass spectrometry and the theoretical percentages for elemental analysis. |
| Molecular Weight | 293.32 g/mol | Essential for preparing solutions of known concentration and for calculations in quantitative analyses like qNMR. |
| Key Functional Groups | Carboxylic Acid, Carbamate, Phenyl Ring, Ether | Dictates solubility, chromatographic behavior, spectroscopic properties, and potential sites of degradation. |
| UV Chromophore | Phenyl ring of the Cbz group | Enables sensitive detection using UV-Vis or Diode Array Detectors (DAD) in HPLC, typically around 210-220 nm and 254 nm.[4] |
An Orthogonal Strategy for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy , where multiple methods based on different chemical and physical principles are employed. This approach ensures that a wide range of potential impurities—process-related, degradation products, residual solvents, water, and inorganic contaminants—are detected and quantified.
Caption: High-level workflow for the orthogonal purity assessment of the target compound.
Part 1: Chromatographic Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, separating the main compound from impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is the primary technique for determining purity as a percentage of the total detected peak area (% Area) and for quantifying known and unknown impurities.
Causality Behind Method Choices:
-
Column: A C18 column is the logical starting point as it effectively separates moderately polar organic molecules like the target compound from both more polar and less polar impurities.[4]
-
Mobile Phase: A mixture of water and acetonitrile (or methanol) with an acid modifier (e.g., phosphoric acid or formic acid) is used. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Gradient Elution: A gradient (where the percentage of organic solvent is increased over time) is crucial. It ensures that early-eluting, highly polar impurities are well-retained and resolved, while late-eluting, non-polar impurities (like residual starting materials) are eluted in a reasonable time with good peak shape.
-
Detection: A Diode Array Detector (DAD) is preferred over a simple UV detector. It provides spectral data across a range of wavelengths, which helps in assessing peak purity and identifying potential co-eluting impurities. Detection at a low wavelength like 210 nm provides high sensitivity for most organic compounds, while a higher wavelength like 254 nm is more specific to the aromatic Cbz group.[4]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and DAD.
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 0-2 min: 10% B, 2-20 min: 10% to 90% B, 20-25 min: 90% B, 25.1-30 min: 10% B Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Diode Array Detector, monitoring at 210 nm and 254 nm | Injection Volume | 10 µL |
-
Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Data Analysis: The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the structural identification of impurities detected by HPLC.[5][6] It provides the molecular weight of each component, which is critical for proposing impurity structures.
Causality Behind Method Choices:
-
Ionization: Electrospray Ionization (ESI) is ideal for this molecule. The carboxylic acid makes it amenable to ESI in negative mode ([M-H]⁻), while the protected nitrogen can be protonated in positive mode ([M+H]⁺), providing dual confirmation.
-
Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is highly valuable. It provides an exact mass measurement, allowing for the determination of the elemental formula of an impurity, which greatly aids in its identification.
Potential Process-Related and Degradation Impurities
An effective analysis anticipates likely impurities. LC-MS is used to search for these masses specifically.
-
Starting Material Impurities: Unreacted precursors from the synthesis.
-
Deprotected Impurity: Loss of the Cbz group to yield the free piperidine.
-
Benzyl Alcohol: A byproduct of Cbz deprotection.
-
Over-alkylation/Esterification Products: Side reactions involving the carboxylic acid.
Caption: Relationship between impurity types and the analytical techniques for their detection.
Part 2: Structural Confirmation and Absolute Purity
While chromatography provides relative purity, spectroscopic and other methods confirm the structure and provide an absolute measure of the amount of the target molecule present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are unparalleled for structural elucidation. The spectrum serves as a unique fingerprint of the molecule, confirming the identity and connectivity of all atoms. For this compound, key expected signals in ¹H NMR include the aromatic protons of the Cbz group, the benzylic CH₂, and the various protons on the piperidine ring and acetic acid chain.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and weight.[7][8][9] Its major advantage is that it does not require a high-purity reference standard of the analyte itself.[10][11]
Causality Behind Method Choices:
-
Internal Standard Selection: A suitable internal standard must be of high purity (>99.9%), non-hygroscopic, stable, and have signals that do not overlap with the analyte. For this compound, a standard like maleic acid or dimethyl sulfone could be appropriate, depending on the chosen deuterated solvent.
-
Relaxation Delay (d1): A long relaxation delay (typically 5 times the longest T₁ relaxation time of the protons being quantified) is critical to ensure that all protons are fully relaxed before the next pulse. This ensures the signal integral is directly proportional to the number of nuclei.[12]
Experimental Protocol: qNMR Purity Analysis
-
Instrumentation: High-field NMR spectrometer (≥400 MHz).
-
Sample Preparation: a. Accurately weigh approximately 15-20 mg of the test compound into a clean vial. b. Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial. c. Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
Data Acquisition:
Parameter Setting Rationale Pulse Angle 30-90° A 90° pulse provides maximum signal, but a smaller angle can be used with a shorter relaxation delay. Relaxation Delay (d1) ≥ 30 seconds Ensures complete relaxation for accurate integration.[12] | Number of Scans | ≥ 16 | Improves signal-to-noise ratio for better integration precision. |
-
Data Processing & Calculation: a. Carefully phase and baseline correct the spectrum. b. Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. c. Calculate the purity using the following formula[8][13]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, std = internal standard.
Elemental Analysis & Water Content
-
Elemental Analysis (CHN): This combustion analysis provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values should match the theoretical values calculated from the molecular formula (C₁₅H₁₉NO₄) within an acceptable margin (typically ±0.4%). This confirms the elemental composition and can indicate the presence of inorganic impurities or significant amounts of residual solvents.[14]
-
Karl Fischer Titration: This is the gold standard for determining the water content in a sample. Water is a common impurity that is often invisible to HPLC-UV and NMR but contributes to the overall mass. The result is used in the final mass balance calculation.
Part 3: Method Validation and Forced Degradation
To trust the results of the primary purity method (HPLC), it must be validated according to regulatory guidelines like ICH Q2(R1).[15][16][17] A critical component of this validation is demonstrating the method's specificity and stability-indicating nature through forced degradation studies.[18][19][20]
Forced Degradation Studies: The objective is to intentionally degrade the compound under harsh conditions to produce its likely degradation products. The HPLC method must be able to resolve the main peak from all major degradation peaks, proving it is "stability-indicating."[18][21]
Protocol: Forced Degradation Study
-
Stress Conditions: Subject separate aliquots of the compound (in solution) to the following conditions until 5-20% degradation is observed by HPLC[19][21]:
-
Acidic: 0.1 M HCl at 60 °C
-
Basic: 0.1 M NaOH at room temperature
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80 °C (in solution and as solid)
-
Photolytic: Expose to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter, as per ICH Q1B.[19]
-
-
Analysis: Analyze all stressed samples by the proposed HPLC-DAD method.
-
Peak Purity Assessment: Use the DAD to perform peak purity analysis on the main peak in each chromatogram to ensure no degradants are co-eluting.
-
Mass Balance: Account for the decrease in the main peak area with the corresponding increase in impurity peak areas.
Caption: Workflow for a forced degradation study to validate the HPLC method.
Integrated Purity Assessment and Final Report
The final purity value is not taken from a single measurement but is an integrated assessment combining results from all orthogonal techniques.
| Analytical Technique | Parameter Measured | Typical Result |
| HPLC (% Area) | Chromatographic Purity | 99.5% |
| qNMR | Absolute Purity (Assay) | 98.5% (w/w) |
| Karl Fischer | Water Content | 0.5% (w/w) |
| ICP-MS | Residual Palladium | < 10 ppm |
| Elemental Analysis | %C, %H, %N | Within ±0.4% of theoretical |
The final purity is typically reported as the mass balance assay value , calculated as: Purity (%) = 100% - % Water - % Residual Solvents - % Non-Volatile Residue (e.g., inorganics)
The qNMR result serves as a direct and powerful cross-validation of this value. A discrepancy between the HPLC area % and the qNMR assay can indicate the presence of impurities that have a poor UV response or are non-UV active.
Conclusion
The purity assessment of this compound is a rigorous, multi-step process that demands more than a single chromatographic run. By employing an orthogonal analytical strategy grounded in sound scientific principles—combining relative purity from HPLC, absolute purity from qNMR, identity from NMR and MS, and content of specific impurities like water and metals—a highly trustworthy and comprehensive purity profile can be established. This meticulous approach, validated through forced degradation studies under ICH guidelines, ensures that this critical intermediate meets the stringent quality standards required for its successful application in research and pharmaceutical development.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Emery Pharma. (n.d.).
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
- Webster, G. K., & Jee, R. D. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- VELP Scientifica. (n.d.). Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. [Link]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
- Gfesser, G. A., & Kulanthaivel, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9217-9218. [Link]
- Yuan, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy.
- Gfesser, G. A., & Kulanthaivel, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- Possolo, A., et al. (2017).
- Li, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Current Pharmaceutical Analysis. [Link]
- SIELC Technologies. (n.d.). Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. [Link]
- Regalado, E. L., et al. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
- Teasdale, A., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation.
- 2a biotech. (n.d.). This compound. [Link]
- Higashi, Y., & Nakamura, S. (2006). Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole.
- Shinde, S. L., et al. (2016).
- AA Blocks. (n.d.). 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid. [Link]
- S. Ravi, et al. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Pharmaceutical and Biological Science Archive. [Link]
- Kumar, S. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. [Link]
- Koba, M., & Welz, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(6), 1758. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- BIOSYNCE. (n.d.). 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid. [Link]
- United Nations Office on Drugs and Crime. (n.d.).
- Kim, Y., et al. (2013). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. [Link]
- Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 173-182. [Link]
- Zhang, L., et al. (2017). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Current Organic Synthesis, 14(6), 868-874. [Link]
- Reddy, G. J., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 80(3), 605-619. [Link]
- Goodman, M., et al. (2007). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 84, 346-356. [Link]
- Brindisi, M., et al. (2018). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 157, 113-128. [Link]
Sources
- 1. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | 63845-28-3 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biosynce.com [biosynce.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. fda.gov [fda.gov]
- 18. biopharminternational.com [biopharminternational.com]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. biomedres.us [biomedres.us]
- 21. ijisrt.com [ijisrt.com]
Methodological & Application
Application Note: Strategic Coupling of 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic Acid to Amine-Functionalized Warheads
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details robust protocols for the covalent coupling of the common linker, 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid, to amine-functionalized "warhead" molecules. Such conjugations are fundamental in the synthesis of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs), where this linker connects a target-binding element to an E3 ligase-recruiting moiety. This document provides a detailed examination of three widely-used amide bond formation methodologies: HATU, EDC/HOBt, and T3P. It emphasizes the underlying chemical principles, offers step-by-step experimental procedures, and includes a troubleshooting guide to address common challenges, ensuring reliable and efficient conjugation.
Introduction: The Critical Amide Bond in Targeted Therapeutics
The formation of a stable amide bond between a linker and a warhead is a cornerstone of modern medicinal chemistry, particularly in the construction of bifunctional molecules like PROTACs. The linker component, in this case, this compound, provides spatial separation and appropriate conformational flexibility between the two active domains of the molecule. The "warhead" is a ligand that binds to the protein of interest. The success of the final conjugate hinges on the efficiency and integrity of the coupling reaction.
The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and the desired reaction conditions. This guide will explore three popular and effective coupling strategies to provide researchers with a versatile toolkit for their synthetic needs.
Reaction Schematics and Workflow
The overall transformation involves the activation of the carboxylic acid group of the linker, followed by nucleophilic attack from the amine group of the warhead to form the final amide bond.
Figure 1: General workflow for amide bond formation.
Recommended Coupling Protocols
The following protocols provide detailed procedures for three distinct and reliable coupling methods. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated intermediate.
Protocol 1: HATU-Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization.
Mechanism Insight: HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which is then readily attacked by the amine.
-
This compound
-
Amine-functionalized warhead
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the linker acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine-functionalized warhead (1.0-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Coupling
The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.
Mechanism Insight: EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt then reacts with this intermediate to generate an HOBt-ester, which is less prone to side reactions and racemization, and reacts efficiently with the amine. The urea byproduct of EDC is water-soluble, simplifying purification.
-
This compound
-
Amine-functionalized warhead
-
EDC·HCl
-
HOBt
-
DIPEA or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
To a solution of the linker acid (1.0 equivalent) and the amine-functionalized warhead (1.0 equivalent) in anhydrous DCM at 0 °C, add HOBt (1.2 equivalents) and DIPEA (1.2 equivalents).
-
Add EDC·HCl (1.2 equivalents) portion-wise to the mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 10% citric acid, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: T3P-Mediated Coupling
Propanephosphonic acid anhydride (T3P) is a versatile and powerful coupling reagent known for its high reactivity, mild reaction conditions, and the formation of water-soluble byproducts that are easily removed during workup.
Mechanism Insight: The carboxylate attacks the electrophilic phosphorus center of T3P, forming a mixed anhydride that is highly activated towards nucleophilic attack by the amine.
-
2-((1-((Benzyloxy)carbonyl)piperidin-4-
Topic: Reaction Conditions for Amide Bond Formation with 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The amide bond is a cornerstone of modern medicinal chemistry and pharmaceutical development, forming the key linkage in peptides and a vast array of small-molecule drugs. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in drug discovery.[1][2] The fundamental principle involves activating the carboxylic acid to make it a more reactive electrophile, which can then be attacked by the amine nucleophile.[3][4]
This application note provides a detailed guide to the reaction conditions for amide bond formation using 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid. This particular carboxylic acid is a valuable building block, incorporating a Cbz-protected piperidine ring which is a common scaffold in pharmacologically active compounds. We will explore two robust and widely adopted coupling protocols, delve into the mechanistic rationale behind reagent selection, and provide step-by-step procedures for synthesis, work-up, and purification.
Mechanism and Key Considerations in Amide Coupling
The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in a non-productive acid-base reaction, forming a stable ammonium carboxylate salt.[5] To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent.
Pillar 1: Carbodiimide-Mediated Coupling (EDC/HOBt)
One of the most established methods utilizes a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI).[5] The reaction proceeds as follows:
-
Activation: The carboxylic acid attacks the EDC to form a highly reactive O-acylisourea intermediate.[3]
-
Suppression of Side Reactions: This intermediate is susceptible to racemization and can rearrange to a stable N-acylurea byproduct. To prevent this and increase efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced.[6] HOBt rapidly traps the O-acylisourea to form an HOBt-active ester.
-
Amide Formation: The amine nucleophile then reacts with the HOBt-ester, which is more stable than the O-acylisourea but still highly reactive, to form the desired amide bond. The byproducts, a water-soluble urea from EDC and regenerated HOBt, can be easily removed during aqueous work-up.[7][8]
Pillar 2: Uronium/Aminium Salt-Mediated Coupling (HATU)
Third-generation coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offer high efficiency, rapid reaction times, and low rates of racemization, making them ideal for challenging or sterically hindered couplings.[9] The mechanism involves:
-
Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU.[9][10]
-
Active Ester Formation: An unstable intermediate is rapidly converted into a highly reactive OAt-active ester, releasing tetramethylurea.[9][11] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU is crucial for accelerating the reaction and suppressing epimerization.[9]
-
Amide Formation: The amine attacks the active ester to yield the final amide product and release HOAt.[9][10][11] The use of DIPEA is critical as it is a non-nucleophilic base that will not compete with the desired amine in reacting with the activated acid.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. chimia.ch [chimia.ch]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Amide Bond Formation Using HATU with 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Efficient Amide Coupling
In the landscape of modern drug discovery and organic synthesis, the amide bond remains a cornerstone functional group, ubiquitous in pharmaceuticals, natural products, and peptides.[1] The reliable and efficient construction of this bond is therefore of paramount importance. Among the vast array of coupling reagents developed, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has distinguished itself as a third-generation aminium-based reagent of exceptional utility.[2] First reported by Louis A. Carpino in 1993, HATU is celebrated for its rapid reaction kinetics, high coupling efficiency, low propensity for racemization, and efficacy with sterically demanding substrates.[2][3][4][5]
This guide provides a comprehensive technical overview and a detailed protocol for the use of HATU in coupling a specific, functionally rich carboxylic acid: 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid . This molecule, featuring a Cbz-protected piperidine core, is a valuable building block in medicinal chemistry, often employed as a linker or scaffold in the synthesis of complex molecular architectures.[6][7] By understanding the underlying mechanism and optimizing the reaction parameters, researchers can leverage the power of HATU to achieve clean, high-yielding synthesis of the desired amide products.
The HATU Mechanism: A Cascade of Activation
The remarkable efficacy of HATU stems from its ability to convert a carboxylic acid into a highly reactive OAt-active ester, which is then readily susceptible to nucleophilic attack by an amine.[2][3] This process unfolds in a well-defined, two-step cascade, typically facilitated by a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA).[8][9]
Step 1: Carboxylic Acid Activation The reaction is initiated by the deprotonation of the carboxylic acid by DIPEA, forming a carboxylate anion.[10][11] This anion performs a nucleophilic attack on the electrophilic carbon of the HATU reagent. This forms an unstable, highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[2] The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks this intermediate, yielding the crucial OAt-active ester and liberating tetramethylurea as a byproduct.[2][8]
Step 2: Amide Bond Formation The OAt-active ester is significantly more electrophilic than the parent carboxylic acid. In the second stage, the primary or secondary amine attacks the carbonyl carbon of the active ester. This nucleophilic acyl substitution results in the formation of the thermodynamically stable amide bond and the release of HOAt.[2][10] The pyridine nitrogen within the HOAt moiety is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction, which contributes to HATU's superior performance and low racemization rates.[8]
Caption: HATU-mediated amide coupling mechanism.
Quantitative Data & Reagent Overview
Successful coupling hinges on the precise stoichiometry of the reagents. The following table provides a validated starting point for the solution-phase coupling of this compound.
| Reagent | Molar Equiv. | Role & Justification |
| 2-((1-((Cbz))piperidin-4-YL)oxy)acetic acid | 1.0 | The limiting reagent and electrophile precursor. |
| Amine (Primary or Secondary) | 1.0 - 1.2 | The nucleophile. A slight excess can drive the reaction to completion. |
| HATU | 1.0 - 1.5 | The coupling agent. Activates the carboxylic acid. Using a large excess should be avoided to prevent potential side reactions like amine guanidinylation.[12][13] |
| DIPEA or TEA | 2.0 - 5.0 | Non-nucleophilic base. Required to deprotonate the carboxylic acid and neutralize the ammonium salt formed.[3] |
| Anhydrous Solvent (e.g., DMF, DCM) | - | Polar aprotic solvent to dissolve reagents and facilitate the reaction.[8] |
Detailed Experimental Protocol
This protocol describes a general procedure for the solution-phase coupling of this compound with a generic amine.
Materials:
-
This compound (CAS: 162504-85-0)
-
Amine of interest
-
HATU (CAS: 148893-10-1)[8]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Workflow Diagram:
Caption: Experimental workflow for HATU coupling.
Step-by-Step Procedure:
-
Preparation & Pre-activation:
-
In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial as it allows for the formation of the OAt-active ester prior to the introduction of the amine, minimizing potential side reactions.[12][14]
-
-
Coupling Reaction:
-
To the activated mixture, add a solution of the amine (1.1 eq.) in a small amount of anhydrous DMF.
-
Continue to stir the reaction at room temperature.
-
Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-18 hours).
-
-
Aqueous Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as Ethyl Acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1N HCl (to remove excess DIPEA and other basic impurities).
-
Saturated NaHCO₃ solution (to remove unreacted carboxylic acid and the HOAt byproduct).
-
Brine (to remove residual water).
-
-
This series of washes is designed to systematically remove the majority of reagents and byproducts.[2]
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material using an appropriate method, most commonly silica gel column chromatography, to yield the pure amide product.
-
Scientific Insights & Troubleshooting
-
Guanidinylation Side Reaction: The primary side reaction of concern with HATU is the guanidinylation of the nucleophilic amine.[5] This occurs when the amine attacks the guanidinium carbon of HATU itself, leading to a capped, unreactive species. This is more likely if HATU is used in significant excess or if the amine is present before the carboxylic acid is fully activated. The prescribed order of addition (pre-activation) is the most effective mitigation strategy.[12][15]
-
Byproduct Removal: The main byproducts of the reaction are tetramethylurea and HOAt.[16] Tetramethylurea is highly polar and water-soluble, while HOAt is acidic. Both are effectively removed during the aqueous work-up procedure.
-
Solvent Choice: While DMF is a common solvent due to its excellent solvating properties for most reactants, other polar aprotic solvents like DCM, THF, or ACN can also be used.[3] The choice may depend on the solubility of the specific amine and the ease of removal post-reaction.
-
Racemization: HATU is known for its ability to suppress epimerization, particularly in peptide synthesis.[2][3] This is attributed to the rapid rate of coupling from the OAt-ester, which outcompetes the pathways leading to racemization.
Safety Precautions
-
Reagents: this compound may cause skin, eye, and respiratory irritation.[6] HATU is known to be an allergen and can cause skin sensitization.[16] DIPEA is corrosive and flammable.
-
Solvents: DMF and DCM are hazardous and should be handled in a well-ventilated fume hood.
-
Byproducts: The HOAt byproduct, while generally removed in workup, is known to be explosive in its pure, isolated form.[16] Standard laboratory procedures do not typically isolate this byproduct in significant quantities.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing this procedure.
References
- Wikipedia.
- Common Organic Chemistry.
- YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
- RSC Publishing.
- ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]
- Aapptec Peptides. Coupling Reagents. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- PNAS. Accelerated chemical synthesis of peptides and small proteins. [Link]
- YouTube.
- Common Organic Chemistry. Amine to Amide (Coupling)
- Reddit.
- Reddit. How do I avoid side reactions while doing this peptide coupling reaction?[Link]
- BIOSYNCE. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid CAS 63845-28-3. [Link]
- PubMed Central (PMC). Practical N-to-C peptide synthesis with minimal protecting groups. [Link]
- AA Blocks. 2-[4-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)phenyl]acetic acid. [Link]
- Growing Science.
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. 162504-85-0|this compound|BLD Pharm [bldpharm.com]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. reddit.com [reddit.com]
- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Deprotection of the Benzyloxycarbonyl (Cbz) Group in 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines within modern organic synthesis, particularly in the intricate pathways of peptide synthesis and the development of complex pharmaceutical intermediates.[1][2][3] Its widespread adoption is attributed to its pronounced stability across a diverse range of reaction conditions, which allows for the selective manipulation of other functional groups within a molecule.[1][3] The strategic removal, or deprotection, of the Cbz group is a critical step that must be carefully considered, as the choice of method is contingent upon the substrate's overall molecular architecture, the presence of other labile functionalities, and the intended scale of the reaction.[2]
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the deprotection of the Cbz group from 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid. We will delve into the mechanistic underpinnings of various deprotection methodologies, present detailed, field-proven protocols, and offer a comparative analysis to facilitate the selection of the most appropriate strategy for your specific synthetic needs.
Comparative Overview of Cbz Deprotection Methodologies
The cleavage of the Cbz group can be achieved through several distinct chemical pathways. The most prevalent and versatile of these are catalytic hydrogenolysis and acid-mediated cleavage.[2][3][4] Each approach presents a unique set of advantages and limitations, which are summarized in the table below.
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Mild conditions, clean byproducts (toluene, CO₂), high yields.[3][5] | Potential for reduction of other functional groups (e.g., alkenes, alkynes, nitro groups); catalyst can be pyrophoric and poisoned by sulfur-containing compounds.[5][6] |
| Transfer Hydrogenation | Ammonium formate, Formic acid, Cyclohexadiene with Pd/C | Avoids the use of flammable H₂ gas, making it a safer alternative for larger-scale reactions; often more selective.[5][7][8] | Can still lead to the reduction of some sensitive functional groups.[5] |
| Acid-Mediated Cleavage | HBr in Acetic Acid, TMSI | Effective when catalytic hydrogenolysis is not feasible due to catalyst poisoning or the presence of reducible functional groups.[4][9] | Harsh conditions can affect acid-sensitive groups; HBr/AcOH can cause side reactions like N-acetylation; TMSI is expensive and moisture-sensitive.[10][11][12] |
| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP | Mild and safe, with good substrate applicability, especially in the presence of sensitive groups like nitro groups and double bonds.[9][13] | Requires specific fluorinated solvents; potential for complex formation with the product. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Useful for substrates with functionalities sensitive to standard hydrogenolysis or Lewis acid-mediated conditions.[13][14] | The thiol reagent has an unpleasant odor; reaction conditions (elevated temperature) may not be suitable for all substrates.[5][10] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and H₂
This is the most frequently employed method for Cbz deprotection due to its mildness and high efficiency.[3][5]
Workflow Diagram
Caption: Workflow for Cbz deprotection via catalytic hydrogenation.
Step-by-Step Methodology
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. It is advisable to quench the catalyst on the filter paper with water before disposal.[5]
-
Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
This method is a safer alternative to using hydrogen gas, particularly for larger-scale reactions.[5][7]
Mechanistic Diagram
Caption: Mechanism of Cbz deprotection via transfer hydrogenation.
Step-by-Step Methodology
-
Dissolution: Dissolve this compound (1 equivalent) in methanol or a similar suitable solvent.
-
Reagent Addition: Add ammonium formate (2-4 equivalents) and 10% Pd/C (1/10 to 1/5 the weight of the substrate) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS.
-
Filtration: Once the reaction is complete, filter off the catalyst through a pad of Celite®.
-
Work-up: Evaporate the filtrate to dryness. To remove excess ammonium formate, the residue can be dissolved in an organic solvent and washed with a saturated sodium chloride solution, or purified via dialysis and lyophilization for larger molecules. The yields are often quantitative, providing an analytically pure product.
Protocol 3: Acid-Mediated Cleavage using Hydrogen Bromide in Acetic Acid
This method is employed when catalytic hydrogenolysis is not viable.
Step-by-Step Methodology
-
Reaction Setup: Dissolve this compound (1 equivalent) in a solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH).
-
Reaction: Stir the solution at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the product can often be precipitated by the addition of ether and collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be necessary.
-
Caution: It is crucial to remove any traces of acetic acid and benzyl bromide from the final product, as these can lead to side reactions such as N-acetylation and N-benzylation.
Troubleshooting and Optimization
-
Incomplete Reaction in Catalytic Hydrogenation: If the reaction is sluggish, consider increasing the hydrogen pressure or using a fresh batch of high-quality Pd/C catalyst.[5] Inadequate mixing can also hinder the reaction; ensure vigorous stirring.[5] Adding a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction by preventing the product amine from coordinating with the catalyst.[4]
-
Side Reactions: In cases where other reducible functional groups are present, transfer hydrogenation may offer better selectivity.[5] If acid-labile groups are a concern, avoid strongly acidic conditions like HBr/acetic acid.[5]
-
Catalyst Poisoning: If the substrate contains sulfur, which can poison the catalyst, acid-mediated deprotection or other non-hydrogenolysis methods should be considered.[6]
Conclusion
The removal of the Cbz protecting group is a pivotal step in many synthetic routes. The choice of deprotection method is critical for the successful synthesis of complex molecules. Catalytic hydrogenolysis remains the most common and mildest method, with transfer hydrogenation offering a safer alternative.[2] Acid-mediated cleavage provides a robust option for substrates that are incompatible with hydrogenation conditions. By understanding the nuances of each method and following the detailed protocols provided, researchers can confidently and efficiently deprotect the Cbz group in this compound and related compounds.
References
- Bieg, T., & Szeja, W. (1985).
- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
- BenchChem. (2025).
- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(1), 504-508.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (2018).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis.
- Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- ResearchGate. (n.d.).
- Google Patents. (2016). Deprotection method.
- Technical Disclosure Commons. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
- Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube.
- Royal Society of Chemistry. (2019).
- Organic Chemistry. (n.d.). Cbz Protection - Common Conditions.
- BenchChem. (2025). Application Notes: Deprotection Strategies for the Z (Benzyloxycarbonyl) Group.
- Scientific Update. (2023, February 22). To Deprotect and Serve.
- ECHEMI. (n.d.). Help Depretection, Detach BN and CBZ.
- ACS GCI Pharmaceutical Roundtable. (2026). Trimethylsilyl Iodide (TMSI).
- BIOSYNCE. (n.d.). 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid CAS 63845-28-3.
- Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
- ResearchGate. (2022). Why does my CBz-deprotection not work?.
- Boc-Science. (n.d.). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.
- Smolecule. (n.d.). 2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid.
- Sciencemadness.org. (2013).
- 2a biotech. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. scientificupdate.com [scientificupdate.com]
- 11. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Cbz-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Hydrogenation: Cbz Removal from Piperidine Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The removal of the carboxybenzyl (Cbz or Z) protecting group is a pivotal transformation in organic synthesis, particularly in the construction of complex molecules for drug discovery. This is especially true for methodologies involving piperidine-containing linkers, which are integral components of many therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs). Catalytic hydrogenation stands as the most robust and widely adopted method for Cbz deprotection due to its high efficiency, mild reaction conditions, and clean byproducts. These application notes provide a comprehensive guide to the theory, practice, and optimization of Cbz removal from piperidine linkers via palladium-catalyzed hydrogenation. We will delve into the reaction mechanism, present detailed experimental protocols, and offer in-depth troubleshooting advice to empower researchers to confidently and successfully execute this critical chemical step.
Introduction: The Significance of Cbz Deprotection in Piperidine Linker Chemistry
Piperidine scaffolds are prevalent in medicinal chemistry, valued for their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability, and for their utility as rigid linkers in bifunctional molecules like PROTACs.[1][2] The N-benzyl piperidine motif, in particular, is a common feature in drug discovery, offering structural flexibility and key interactions with biological targets.[3] During the multi-step synthesis of these complex molecules, the protection of the piperidine nitrogen is essential. The carboxybenzyl (Cbz) group is a favored protecting group for this purpose due to its general stability across a wide range of reaction conditions.[4]
The selective and efficient removal of the Cbz group is therefore a critical final step to unveil the secondary amine of the piperidine linker, enabling subsequent conjugation or revealing the final active molecule. Palladium-catalyzed hydrogenation is the preeminent method for this transformation, prized for its clean conversion where the byproducts are simply toluene and carbon dioxide, which are easily removed.[5][6]
Reaction Mechanism: The Hydrogenolysis of the Cbz Group
The deprotection of a Cbz-protected amine proceeds via a mechanism known as hydrogenolysis. This chemical reaction involves the cleavage of a carbon-heteroatom bond—in this case, the benzylic carbon-oxygen bond of the carbamate—by the addition of hydrogen.
The process can be summarized in the following key steps:
-
Adsorption: Both the Cbz-protected piperidine substrate and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.[6]
-
Hydrogen Activation: The palladium metal activates the H-H bond of the hydrogen gas, leading to the formation of reactive palladium hydride species on the catalyst surface.
-
Bond Cleavage: The activated hydrogen attacks the benzylic C-O bond of the carbamate. This is the key hydrogenolysis step, which cleaves the bond to form a carbamic acid intermediate and toluene.[7]
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the deprotected piperidine amine.[7]
-
Desorption: The final products—the deprotected piperidine, toluene, and carbon dioxide—desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Experimental Protocols
This section provides two detailed protocols for the Cbz deprotection of piperidine linkers: the standard method using hydrogen gas and an alternative using transfer hydrogenation, which can be more convenient for labs not equipped for handling hydrogen gas.
Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas
This is the most common and efficient method for Cbz deprotection.[5]
Materials:
-
Cbz-protected piperidine linker
-
10% Palladium on carbon (Pd/C), preferably wet (5-10 wt% catalyst loading relative to the substrate)[5]
-
Anhydrous Methanol (MeOH) or Ethanol (EtOH)
-
Nitrogen or Argon gas supply
-
Hydrogen gas supply (typically a balloon for atmospheric pressure reactions)[4][8]
-
Celite® for filtration
-
Diatomaceous earth
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Vacuum/inert gas manifold (Schlenk line)
-
Hydrogen-filled balloon attached to a needle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Workflow Diagram:
Caption: General workflow for palladium-catalyzed Cbz deprotection.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected piperidine linker (1.0 equivalent) in a suitable solvent like methanol or ethanol.[4]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 wt%) to the solution. Safety Note: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere or use a wet catalyst to minimize the risk of fire.[8][9] Do not allow the dry catalyst to come into contact with flammable solvents in the presence of air.
-
Inerting the System: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure the reaction atmosphere is completely free of oxygen.[5][9]
-
Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen gas from a balloon. For more challenging substrates, a pressurized hydrogenation apparatus may be required to increase the hydrogen pressure to 50 psi or higher.[10][11]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Efficient mixing is crucial for this heterogeneous reaction to ensure the substrate has access to the catalyst surface.[11]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A typical reaction is complete within 1-4 hours.[4]
-
Quenching: Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all traces of hydrogen gas.[4]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The used catalyst is highly pyrophoric and must not be allowed to dry. Immediately quench the catalyst on the filter paper with water before disposal.[5][8]
-
Washing: Wash the Celite® pad with additional reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected piperidine linker.
-
Purification: If necessary, the crude product can be purified by standard techniques such as column chromatography or crystallization.
Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method avoids the direct use of hydrogen gas and is a safer alternative, particularly for larger-scale reactions.[12]
Materials:
-
Cbz-protected piperidine linker
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolution: Dissolve the Cbz-protected piperidine linker (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: To this solution, add 10% Pd/C (5-10 wt%) followed by ammonium formate (3-5 equivalents).[12]
-
Reaction: Stir the mixture at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, remembering the safety precautions for handling used Pd/C.[4] Wash the Celite® pad with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove the ammonium formate salts before final concentration and purification.
Optimization and Troubleshooting
Even though catalytic hydrogenation is a reliable reaction, several issues can arise. A systematic approach to troubleshooting is key to a successful outcome.
| Problem | Potential Cause(s) | Proposed Solution(s) | Citation(s) |
| Slow or Incomplete Reaction | Catalyst Poisoning: Sulfur-containing compounds (thiols, thioethers) are common catalyst poisons. The product amine can also inhibit the catalyst. | Ensure high purity of the starting material. If sulfur is present, consider alternative deprotection methods. Adding a weak acid like acetic acid can protonate the product amine, reducing its coordination to the palladium catalyst. | [10][11][13] |
| Poor Catalyst Activity: The Pd/C catalyst may be old or from a poor-quality batch. | Use a fresh batch of high-quality catalyst. Increase the catalyst loading (e.g., to 10-20 wt%). Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). | [10][11] | |
| Insufficient Hydrogen Pressure: Atmospheric pressure may be inadequate for sterically hindered or challenging substrates. | Increase the hydrogen pressure using a pressurized hydrogenation apparatus (e.g., to 50 psi). | [10][11] | |
| Inadequate Mixing: Poor agitation prevents the substrate from efficiently interacting with the heterogeneous catalyst. | Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture. | [10][11] | |
| Side Product Formation | Over-reduction: Other functional groups such as alkenes, alkynes, nitro groups, or aryl halides may be reduced. | Catalytic transfer hydrogenation is often milder and can offer better chemoselectivity. Careful monitoring of the reaction and stopping it once the starting material is consumed is crucial. | [4][5] |
| N-Benzylation: Formation of an N-benzyl side product can occur, especially if the reaction stalls. | Ensure a sufficient supply of hydrogen and that the catalyst is active. | [5] |
Safety Precautions
Catalytic hydrogenation involves significant hazards that must be managed with strict adherence to safety protocols.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[8][14] All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[9][15] The system must be purged with an inert gas to remove oxygen before introducing hydrogen.[16]
-
Pyrophoric Catalyst: Palladium on carbon, especially after use, is pyrophoric and can ignite flammable solvents upon exposure to air.[8][9] Always handle the catalyst in an inert atmosphere when dry, or use a water-wet catalyst. After filtration, the catalyst should be kept wet with water and disposed of in a dedicated, sealed waste container.[5][8]
-
Pressure Equipment: If using a pressurized hydrogenation apparatus, ensure it is properly maintained and operated within its pressure and temperature limits.[15] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[15] Never leave a pressurized reaction unattended.[15]
Analytical Monitoring
Regular monitoring of the reaction is crucial for determining the endpoint and preventing the formation of side products.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the confirmation of the product's mass and the detection of any side products.[17][18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural confirmation of the final, purified product. The disappearance of the benzylic protons of the Cbz group in the ¹H NMR spectrum is a clear indicator of successful deprotection.[21]
Conclusion
The catalytic hydrogenation for Cbz removal from piperidine linkers is an indispensable tool in modern drug discovery and development. Its efficiency, mild conditions, and clean byproducts make it the method of choice for this critical transformation. By understanding the underlying mechanism, adhering to detailed and safety-conscious protocols, and employing systematic troubleshooting, researchers can confidently utilize this reaction to advance their synthetic campaigns. This guide provides the foundational knowledge and practical insights to achieve successful and reproducible outcomes.
References
- Technical Support Center: Troubleshooting Cbz Deprotection Reactions - Benchchem.
- Technical Support Center: Troubleshooting Cbz Deprotection Failures - Benchchem.
- Application Notes and Protocols: Palladium-C
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
- Hydrogenation Reaction Safety In The Chemical Industry.
- Technical Support Center: Optimiz
- Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?
- Hydrogen
- Hazards associated with laboratory scale hydrogen
- What are the safety precautions for operating a Hydrogen
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis.
- Catalytic Hydrogenation Part II - Tips and Tricks - Curly Arrow.
- Protocol for the Deprotection of the Benzyl Carbam
- Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem.
- A Tumor-Selective Self-Assembling Network of Poly(amino acid) Induces Cascading Bystander Cytotoxicity through Microvesicle Fission Amplification | Journal of the American Chemical Society.
- Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC - PubMed Central.
- Routine therapeutic monitoring of the active metabolite of carbamazepine: Is it really necessary? - PubMed.
- Boc-Piperidine-piperazine-Cbz | PROTAC Linker - MedchemExpress.com.
- N-Benzyl piperidine Fragment in Drug Discovery - PubMed.
- Continuous Crystallization of Carbamazepine: Set-up and Monitoring Using Process Analytical Technology Tools | FDA.
- Routine therapeutic monitoring of the active metabolite of carbamazepine: Is it really necessary?
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 14. weihaicm.com [weihaicm.com]
- 15. njhjchem.com [njhjchem.com]
- 16. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 17. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Routine therapeutic monitoring of the active metabolite of carbamazepine: Is it really necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Continuous Crystallization of Carbamazepine: Set-up and Monitoring Using Process Analytical Technology Tools | FDA [fda.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Application Note: A Multi-Faceted Analytical Workflow for the Characterization of PROTACs Featuring a Cbz-Protected Piperidinyl Linker
Audience: Researchers, scientists, and drug development professionals.
Abstract: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of inducing the degradation of previously "undruggable" proteins by hijacking the cell's ubiquitin-proteasome system.[1][] The success of a PROTAC hinges on its tripartite structure: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the geometry and stability of the key ternary complex.[3][4] This guide provides a comprehensive analytical framework for the characterization of PROTACs containing the 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid moiety, a linker component that imparts a degree of rigidity which can be crucial for optimizing ternary complex formation.[3][4] We will detail an integrated workflow, from initial structural verification to biophysical assessment of molecular interactions and final validation of cellular activity, providing both the rationale and step-by-step protocols for essential analytical techniques.
The Integrated PROTAC Characterization Cascade
The validation of a PROTAC is a sequential and multi-faceted process.[5] Each step provides critical data that informs the next, ensuring that resources are focused on compounds with the highest potential. A failure at any stage necessitates a return to the design phase. This workflow ensures a thorough and logical progression from chemical entity to functional degrader.
Figure 1: The PROTAC Characterization Workflow.
Phase 1: Structural Verification of the Synthesized PROTAC
Before any biological or biophysical testing, it is imperative to confirm the identity, structure, and purity of the synthesized PROTAC. The presence of the Cbz-protected piperidinyl linker introduces specific spectroscopic signatures that must be verified.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS is the workhorse for initial purity assessment and confirmation of the molecular weight (MW). A sensitive LC-MS/MS method is crucial for later pharmacokinetic studies where concentrations can be very low.[6][7]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the PROTAC in DMSO. Dilute to 1-10 µM in 50:50 acetonitrile/water with 0.1% formic acid.
-
Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a 2-5 minute linear gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.[7]
-
-
Mass Spectrometry (ESI-positive mode):
-
Acquire data in full scan mode over a range of m/z 200-2000.
-
Observe the protonated molecular ion [M+H]⁺ and potentially the sodium adduct [M+Na]⁺ or doubly charged ion [M+2H]²⁺.
-
Validation: The measured mass should be within 5 ppm of the calculated exact mass of the PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: While MS confirms the mass, NMR confirms the precise atomic connectivity and stereochemistry.[8][9] It is the definitive method for structural elucidation. For the specified linker, NMR is crucial to confirm the integrity of the piperidine ring and the Cbz protecting group.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a 1D ¹³C spectrum.
-
Perform 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to resolve overlapping signals and confirm assignments.
-
-
Data Interpretation - Key Signatures for the Linker:
-
Cbz Group: Look for characteristic signals for the benzylic protons (~5.1 ppm) and the aromatic protons of the benzyl group (7.2-7.4 ppm).
-
Piperidine Ring: The aliphatic protons on the piperidine ring will appear as complex multiplets, typically in the 1.5-4.0 ppm range. 2D NMR is essential to assign these protons.
-
Acetic Acid Moiety: Expect a singlet for the -O-CH₂-COOH protons, typically around 4.1-4.3 ppm.
-
Phase 2: Biophysical Analysis of Molecular Interactions
The core function of a PROTAC is to form a ternary complex.[] This phase dissects the binding events: first the two binary interactions (PROTAC-POI, PROTAC-E3 ligase) and then the all-important ternary complex.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Rationale: SPR is a powerful, label-free technique that provides real-time kinetic data (association rate kₐ, dissociation rate kₑ) and affinity data (dissociation constant Kₑ).[10][11][12][13] It is exceptionally well-suited for characterizing both binary and ternary interactions.[14]
Figure 2: SPR workflow for ternary complex analysis.
Protocol: Ternary Complex and Cooperativity Measurement via SPR
-
Immobilization: Immobilize the higher molecular weight protein (typically the E3 ligase complex, e.g., VCB) onto a sensor chip surface using amine coupling.[14]
-
Binary Affinity (PROTAC to E3 Ligase):
-
Inject increasing concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the Kₑ for the E3-PROTAC interaction.
-
-
Binary Affinity (PROTAC to POI): This must be determined in a separate experiment, typically by immobilizing the POI and injecting the PROTAC.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The increased binding response compared to the PROTAC alone indicates ternary complex formation.[5]
-
-
Data Analysis and Cooperativity (α):
-
The cooperativity factor (α) quantifies how the binding of one partner influences the binding of the other. It is a critical measure of ternary complex stability.
-
Calculate alpha using the formula: α = Kₑ (Binary) / Kₑ (Ternary)
-
An α > 1 indicates positive cooperativity (the formation of the binary complex enhances the binding of the third partner), which is highly desirable for potent PROTACs.[5]
-
An α < 1 indicates negative cooperativity.
-
| Parameter | Description | Typical Value Range | Technique |
| Kₑ (Binary) | Binding affinity of PROTAC to POI or E3 Ligase. | 10 nM - 10 µM | SPR, ITC |
| kₐ | Association rate constant. | 10³ - 10⁶ M⁻¹s⁻¹ | SPR |
| kₑ | Dissociation rate constant (residence time). | 10⁻⁵ - 10⁻² s⁻¹ | SPR |
| α (Cooperativity) | Factor of affinity enhancement in ternary complex. | 0.1 - 100+ | SPR, ITC |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Rationale: ITC is the gold standard for measuring the thermodynamics of binding.[15][16] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[17][18] While lower throughput than SPR, it provides a complete thermodynamic signature of the interaction.[15]
Protocol: ITC Measurement
-
Sample Preparation:
-
Dialyze both protein (in the cell) and ligand (PROTAC, in the syringe) extensively against the same buffer to minimize heat of dilution artifacts.
-
The titrant (in the syringe) concentration should be 10-15x that of the sample in the cell.[18]
-
-
Titration:
-
Perform a series of small, sequential injections of the PROTAC solution into the protein solution in the calorimeter cell.
-
Record the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the peaks from the raw thermogram to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site) to extract the thermodynamic parameters (Kₑ, n, ΔH, ΔS).[19]
-
Native Mass Spectrometry for Direct Observation
Rationale: Native MS is a powerful technique that allows for the direct measurement of intact protein-ligand complexes from solution into the gas phase, preserving non-covalent interactions.[1][20][21] It provides a direct, label-free readout of all species in equilibrium—the unbound proteins, the binary complexes, and the ternary complex—confirming stoichiometry with high mass accuracy.[1]
Protocol: Native MS Analysis
-
Sample Preparation: Mix the POI, E3 ligase, and PROTAC in a volatile buffer such as ammonium acetate at physiological pH.
-
Ionization: Use a nano-electrospray ionization (nESI) source, which is gentle enough to preserve non-covalent complexes.[21]
-
Mass Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to measure the mass-to-charge (m/z) ratios of the intact complexes.
-
Data Interpretation: Deconvolute the resulting spectra to determine the exact molecular weights of the species present. The appearance of a peak corresponding to the mass of (POI + PROTAC + E3 Ligase) is direct evidence of ternary complex formation.[20]
Phase 3: Cellular and Functional Validation
Ultimately, a PROTAC must function within the complex environment of a living cell. This phase validates that the biophysical properties translate into biological activity.
Target Degradation by Western Blot
Rationale: The primary functional readout for a PROTAC is the reduction in the level of its target protein. Western blotting is a straightforward, widely used technique to visualize and semi-quantify this degradation.
Protocol: Western Blot for Protein Degradation
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours).
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific to the POI.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an ECL substrate and image the resulting chemiluminescence. Quantify band density and normalize the POI signal to the loading control.
Mass Spectrometry-Based Proteomics for Selectivity
Rationale: To ensure the PROTAC is selective, it's important to assess its impact on the entire proteome. MS-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment.[22][23]
Protocol: Global Proteomics Workflow
-
Cell Treatment & Lysis: Treat cells with the PROTAC at a concentration that gives effective degradation (e.g., DC₅₀) and a vehicle control. Lyse the cells.
-
Protein Digestion: Digest the proteome into peptides using an enzyme like trypsin.
-
Peptide Labeling (Optional but Recommended): Label peptides with isobaric tags (e.g., TMT) to enable multiplexing and accurate relative quantification.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use specialized software to identify peptides and quantify their corresponding proteins. Plot the abundance changes for all quantified proteins. A successful PROTAC will show a significant and selective decrease only in the intended POI and its direct downstream effectors.
Target Ubiquitination Assays
Rationale: To confirm the mechanism of action, one must show that the POI is ubiquitinated prior to degradation.[22]
Protocol: Immunoprecipitation of Ubiquitinated POI
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (1-4 hours). The inhibitor "traps" ubiquitinated proteins by preventing their degradation.
-
Lysis: Lyse cells under denaturing conditions to disrupt protein-protein interactions but preserve the covalent ubiquitin linkage.
-
Immunoprecipitation (IP): Incubate the lysate with an antibody against the POI.
-
Western Blot Analysis: Elute the captured proteins and analyze by Western blot using an anti-ubiquitin antibody. An increase in high-molecular-weight smears or bands in the PROTAC-treated lane indicates increased ubiquitination of the POI.
References
- Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. National Institutes of Health.
- Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences.
- Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. International Journal of Pharmaceutical Sciences.
- Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. Aragen Life Sciences.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online.
- PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs.
- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. National Institutes of Health.
- Application of mass spectrometry for the advancement of PROTACs. PubMed.
- SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Publications.
- Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Publications.
- Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Bioanalysis Zone.
- Native mass spectrometry can effectively predict PROTAC efficacy. bioRxiv.
- Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation.
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. National Institutes of Health.
- Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX.
- Cellular Assays for characterization of PROTAC activity and degradation. ResearchGate.
- Assays and technologies for developing proteolysis targeting chimera degraders. National Institutes of Health.
- Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. National Institutes of Health.
- Protein Degradation Assays – PROTAC Screening. Reaction Biology.
- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry.
- Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies. MDPI.
- Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing.
- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. PubMed.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Nuclear magnetic resonance spectroscopy of proteins. Wikipedia.
- Experimental pKa values of piperazine-containing PROTACs. ResearchGate.
- NMR Methods for Structural Characterization of Protein-Protein Complexes. Frontiers.
- Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- What Can NMR Spectroscopy Reveal About Protein Structures? AZoLifeSciences.
- Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. National Institutes of Health.
- Using NMR to Study Protein Structure, Dynamics and Mechanisms. News-Medical.Net.
- Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases. Google Patents.
Sources
- 1. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. sciex.com [sciex.com]
- 8. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 10. aragen.com [aragen.com]
- 11. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 17. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 19. Isothermal Titration Calorimetry (ITC) Analysis Service - Creative Proteomics [iaanalysis.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biorxiv.org [biorxiv.org]
- 22. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental setup for synthesizing piperidine-based PROTAC linkers
Application Note & Protocols
Title: A Scientist's Guide to the Synthesis of Piperidine-Based PROTAC Linkers: Strategies, Protocols, and Characterization
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] The linker component of these heterobifunctional molecules is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the productive ternary complex between the POI and an E3 ubiquitin ligase.[2][3] Among various linker motifs, saturated heterocycles like piperidine have garnered significant attention for their ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties such as solubility.[3][4][5][6] This guide provides an in-depth exploration of the . We will delve into the strategic rationale for using piperidine scaffolds, detail common synthetic strategies, provide step-by-step protocols for key reactions, and outline the necessary purification and characterization workflows.
The Strategic Role of Piperidine Scaffolds in PROTAC Linker Design
The choice of a linker is far from a trivial decision in PROTAC design; it is a multi-parameter optimization problem. While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, rigid motifs are increasingly employed to gain more precise control over the PROTAC's conformational behavior.[5][7][]
Why Piperidine?
-
Conformational Rigidity: The six-membered saturated ring of piperidine introduces a degree of rigidity that can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4][9] This can reduce the entropic penalty of binding and lead to more potent and efficient protein degradation.
-
Improved Physicochemical Properties: The nitrogen atom in the piperidine ring is basic and can be protonated at physiological pH.[3][10] This can significantly improve the aqueous solubility of large, often lipophilic PROTAC molecules, a common challenge in their development.[3][5]
-
Metabolic Stability: The piperidine scaffold is a common motif in medicinal chemistry and is generally recognized for its metabolic stability, which can lead to improved pharmacokinetic profiles.[11] Strategic placement of substituents on the ring can further hinder metabolic degradation pathways.[11]
-
Synthetic Versatility: As a foundational building block in medicinal chemistry, a wide variety of functionalized piperidine derivatives are commercially available or readily synthesized, providing versatile handles for modular and controlled synthesis strategies.[4][9]
General Synthetic Strategies & Key Reactions
The synthesis of a piperidine-based PROTAC linker is a modular process. It involves the sequential connection of three components: the E3 ligase ligand, the piperidine-containing linker, and the POI ligand (warhead). The most prevalent and robust chemical transformations for assembling these components are amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Amide Bond Formation
Amide coupling is a reliable and well-understood method for connecting linker components.[2] It is frequently used to attach the linker to either the E3 ligase ligand or the POI ligand, which often possess carboxylic acid or amine functionalities. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) are employed to facilitate this reaction under mild conditions.
Causality: The choice of coupling reagent is critical. HATU is highly efficient and often used for sterically hindered couplings, while EDC/HOBt is a more traditional and cost-effective option. The reaction requires a non-nucleophilic base, like DIPEA (N,N-Diisopropylethylamine), to neutralize the acid formed and drive the reaction to completion.
"Click Chemistry": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry offers a highly efficient and orthogonal approach for the final conjugation step in PROTAC synthesis.[12][] The CuAAC reaction forms a stable and metabolically robust triazole ring by joining a terminal alkyne with an azide.[] This strategy is exceptionally valuable for library synthesis, allowing for the rapid combination of different warheads, linkers, and E3 ligands to explore the structure-activity relationship (SAR).[7][14]
Causality: The bio-orthogonality of the azide and alkyne groups means they do not react with other functional groups present in the complex PROTAC precursors, leading to cleaner reactions and simplified purification.[2] The copper(I) catalyst, typically generated in situ from a copper(II) source like CuSO₄ with a reducing agent such as sodium ascorbate, is essential for the reaction's high efficiency and regioselectivity.
The following diagram illustrates a generalized workflow for synthesizing and evaluating a PROTAC.
Caption: A generalized workflow for the modular synthesis of a piperidine-based PROTAC.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrates and laboratory conditions. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Synthesis of a Bifunctional Piperidine Linker
This protocol describes the synthesis of an example bifunctional linker, (1-(3-azidopropyl)-piperidin-4-yl)methanamine, which contains an azide for click chemistry and a primary amine for amide coupling.
Caption: Reaction scheme for synthesizing a bifunctional piperidine linker.
Materials:
-
tert-butyl (piperidin-4-yl)methylcarbamate
-
1-bromo-3-azidopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: N-Alkylation a. To a solution of tert-butyl (piperidin-4-yl)methylcarbamate (1.0 eq) in anhydrous ACN, add K₂CO₃ (3.0 eq) and 1-bromo-3-azidopropane (1.2 eq). b. Heat the reaction mixture to 80 °C and stir overnight. c. Monitor the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature and filter off the solids. d. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. e. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude Boc-protected intermediate, which can be purified by flash chromatography if necessary.
-
Step 2: Boc Deprotection a. Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM. b. Add TFA (10.0 eq) dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. d. Monitor for the disappearance of starting material by TLC or LC-MS. e. Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution. f. Extract with DCM, dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final bifunctional linker, (1-(3-azidopropyl)piperidin-4-yl)methanamine.
Protocol 2: Conjugation of Linker to E3 Ligase Ligand via Amide Coupling
This protocol details the coupling of the linker from Protocol 1 to a pomalidomide derivative (a common Cereblon/CRBN ligand).
Materials:
-
Pomalidomide-acid derivative (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-carboxyisoindoline-1,3-dione)
-
(1-(3-azidopropyl)piperidin-4-yl)methanamine (from Protocol 1)
-
HATU
-
DIPEA
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of the pomalidomide-acid derivative (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the piperidine linker (1.1 eq) in DMF to the activated mixture.
-
Stir the reaction at room temperature until completion (typically 4-12 hours), monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and perform an aqueous work-up, washing sequentially with water, 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the E3-ligand-linker conjugate.
Purification and Characterization
Rigorous purification and characterization are mandatory to ensure the identity, purity, and integrity of the synthesized PROTAC linkers and final conjugates.[15] A multi-step purification and analysis workflow is essential for obtaining high-quality material for biological evaluation.[15]
Purification Strategy
-
Normal-Phase Flash Chromatography: This is an effective first-pass purification for removing non-polar impurities and excess reagents from the crude reaction mixture.[15] A silica gel stationary phase is used with a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
-
Reversed-Phase Preparative HPLC (Prep-HPLC): This is a high-resolution technique used for the final purification to achieve >95-98% purity.[15] A C18 stationary phase is typically used with a mobile phase gradient of acetonitrile in water, often with a TFA or formic acid modifier to improve peak shape.
Analytical Characterization
The identity and purity of the final product must be confirmed through a suite of analytical techniques.
| Technique | Purpose | Expected Outcome |
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target molecule. |
| ¹H NMR | Structural elucidation and confirmation | The spectrum should display all expected proton signals with the correct chemical shifts, integrations, and coupling patterns corresponding to the PROTAC structure. |
| ¹³C NMR | Confirmation of carbon backbone | The spectrum should show all expected carbon signals, confirming the overall structure. |
| HRMS | Exact mass determination | Provides a highly accurate mass measurement, confirming the elemental composition of the synthesized molecule. |
Conclusion
The synthesis of piperidine-based PROTAC linkers is a strategic endeavor that leverages fundamental organic chemistry reactions to build complex, biologically active molecules. The rigidity and favorable physicochemical properties imparted by the piperidine scaffold make it an attractive motif for overcoming common challenges in PROTAC development, such as poor solubility and conformational ambiguity. By employing robust and modular synthetic strategies like amide coupling and click chemistry, researchers can efficiently generate libraries of PROTACs for optimization. The self-validating system of rigorous purification and multi-technique characterization described herein is critical for ensuring the quality of these molecules, thereby providing a solid foundation for their subsequent biological evaluation and the development of next-generation targeted protein degraders.
References
- Title: Click chemistry in the development of PROTACs Source: RSC Chemical Biology URL:[Link][12][14]
- Title: General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I)
- Title: Current strategies for the design of PROTAC linkers: a critical review Source: PMC, NIH URL:[Link][7]
- Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: RSC Publishing URL:[Link][3][10][16]
- Title: Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity Source: NIH URL:[Link][17]
- Title: Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity Source: ChemRxiv, Cambridge Open Engage URL:[Link][18]
- Title: Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity Source: SciSpace URL:[Link][19]
- Title: Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC)
- Title: Novel approaches for the rational design of PROTAC linkers Source: Open Explor
- Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL:[Link][11]
- Title: Classification of most common linkers used in PROTAC design based on...
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. explorationpub.com [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 11. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 14. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Incorporating 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid into E3 Ligase Ligands
Introduction: The Critical Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][6]
While the choice of POI and E3 ligase ligands are fundamental, the linker is far from a passive spacer. Its composition, length, and rigidity are crucial determinants of a PROTAC's efficacy, selectivity, and physicochemical properties.[7][8] The linker plays a pivotal role in orienting the two ligands to facilitate productive ternary complex formation.[5][7] Among the diverse array of linker chemistries, those incorporating rigid heterocyclic scaffolds, such as piperidine, have gained significant traction. These rigid motifs can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and enhancing metabolic stability.[7][9]
This technical guide provides a comprehensive overview of the incorporation of a specific piperidine-containing linker, 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid, into E3 ligase ligands. We will delve into the rationale behind its use, detailed synthetic protocols, and methods for characterization and validation.
The Strategic Advantage of this compound
The molecule this compound, hereafter referred to as a Cbz-piperidine-linker, offers several strategic advantages in PROTAC design:
-
Rigid Scaffold: The piperidine ring introduces a degree of rigidity into the linker, which can help to optimize the spatial orientation of the POI and E3 ligase ligands for effective ternary complex formation.[7]
-
Tunable Exit Vector: The carboxylic acid moiety provides a versatile handle for conjugation to various E3 ligase ligands, typically through the formation of a stable amide bond.[10]
-
Orthogonal Protection: The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen allows for selective deprotection and further functionalization, enabling a modular approach to PROTAC synthesis.[11][12] This is particularly useful for creating libraries of PROTACs with different POI ligands.
-
Modulation of Physicochemical Properties: The piperidine and ether functionalities can influence the solubility and cell permeability of the final PROTAC molecule.[13][14]
Mechanism of PROTAC Action
The ultimate goal of incorporating this linker is to generate a functional PROTAC that can effectively induce the degradation of a target protein. The process, illustrated below, is a catalytic cycle where a single PROTAC molecule can mediate the degradation of multiple POI molecules.[1][6]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Selecting the E3 Ligase and Ligand
The human genome encodes over 600 E3 ligases, but only a handful have been extensively utilized in PROTAC design due to the availability of well-characterized, high-affinity small molecule ligands.[5][15] The most common choices are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[16][17]
| E3 Ligase | Common Ligands | Typical Attachment Point for Linker |
| Cereblon (CRBN) | Thalidomide, Lenalidomide, Pomalidomide | Glutarimide moiety[18][19] |
| Von Hippel-Lindau (VHL) | Derivatives of the HIF-1α peptide | Hydroxyproline mimetic[20][21] |
The selection of the E3 ligase can be influenced by its tissue expression profile and the specific biology of the disease being targeted.[22] The point of linker attachment on the E3 ligase ligand is critical and should be at a position that does not disrupt its binding to the E3 ligase.[19][23]
Experimental Protocols
The following protocols provide a general framework for the incorporation of the Cbz-piperidine-linker into an amine-functionalized E3 ligase ligand.
General Synthetic Workflow
The overall synthetic strategy involves a two-step process: first, the conjugation of the Cbz-piperidine-linker to the E3 ligase ligand, and second, the optional deprotection of the Cbz group to allow for the attachment of a POI ligand.
Caption: General workflow for conjugating the Cbz-piperidine-linker to an E3 ligase ligand.
Protocol 1: Amide Coupling of Cbz-piperidine-linker to an E3 Ligase Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine on the E3 ligase ligand using HATU as the coupling reagent.
Materials:
-
This compound (Cbz-piperidine-linker)
-
Amine-functionalized E3 ligase ligand (e.g., 5-Amino-Thalidomide for CRBN)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Cbz-piperidine-linker (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes. This step activates the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the E3 ligase ligand solution to the activated linker solution dropwise.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Cbz-protected E3 ligase ligand-linker conjugate.
Protocol 2: Characterization of the Conjugate
It is essential to thoroughly characterize the synthesized conjugate to confirm its identity and purity.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the conjugate.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A purity of >95% is generally desired for biological assays.[24]
| Analytical Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural confirmation | Peaks corresponding to both the linker and the E3 ligase ligand should be present, with shifts indicating the formation of the amide bond. |
| HRMS (ESI+) | Molecular weight confirmation | The observed m/z should match the calculated exact mass of the protonated molecule [M+H]⁺. |
| RP-HPLC | Purity assessment | A single major peak, with an area percentage greater than 95%. |
Protocol 3: (Optional) Cbz Deprotection
If the piperidine nitrogen is intended as the attachment point for the POI ligand, the Cbz group must be removed. Catalytic hydrogenation is a common and effective method.
Materials:
-
Cbz-protected E3 ligase ligand-linker conjugate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Cbz-protected conjugate in methanol or ethanol in a round-bottom flask.
-
Carefully add Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-6 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine-functionalized E3 ligase ligand-linker conjugate. This product is often used in the next synthetic step without further purification.
Validation and Future Directions
The successful incorporation of the Cbz-piperidine-linker is the first step in the creation of a novel PROTAC. The resulting E3 ligase ligand-linker conjugate serves as a key building block for the attachment of a POI ligand.
Self-Validation:
-
Binding Affinity: It is crucial to confirm that the modification of the E3 ligase ligand with the linker does not significantly impair its binding affinity to the E3 ligase. This can be assessed using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[25]
-
Structural Integrity: The final PROTAC molecule should be fully characterized using NMR and MS to ensure its structural integrity.[26]
Future Steps: The amine-functionalized E3 ligase ligand-linker conjugate is now ready for coupling with a POI ligand that has a suitable functional group, such as a carboxylic acid. This subsequent coupling reaction will yield the final PROTAC molecule, which can then be evaluated in cellular assays for its ability to induce the degradation of the target protein.
Conclusion
The strategic incorporation of linkers such as this compound is a critical aspect of modern PROTAC design. The rigid piperidine scaffold and the versatile chemical handles of this linker provide a robust platform for the synthesis of potent and selective protein degraders. The detailed protocols and characterization methods outlined in this guide offer researchers a solid foundation for the successful development of novel PROTACs, ultimately accelerating the discovery of new therapeutics for a wide range of diseases.
References
- Drug Discovery News. What are PROTACs? Mechanisms, advantages, and challenges. [Link]
- Wikipedia. Proteolysis targeting chimera. [Link]
- ResearchGate. The PROTACs mechanism of action—PROTAC promotes the simultaneous and... [Link]
- PubMed Central. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]
- PubMed Central. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. [Link]
- The Biochemist.
- PubMed Central. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]
- RSC Publishing. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. [Link]
- ACS Publications. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. [Link]
- ScienceDirect.
- PubMed. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. [Link]
- University of Wisconsin–Madison.
- Frontiers.
- PubMed Central.
- ResearchGate. (PDF)
- PubMed Central.
- Precise PEG. E3 Ligase Ligands in PROTAC. [Link]
- PubMed Central. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. [Link]
- Semantic Scholar.
- RSC Publishing.
- ACS Publications. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. [Link]
- RSC Publishing.
- ResearchGate.
- ACS Publications. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. [Link]
- PubMed Central. Current strategies for the design of PROTAC linkers: a critical review. [Link]
- PubMed Central.
- Waters Corporation. Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. [Link]
- Waters Corporation. From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. [Link]
- MDPI. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
- ResearchGate. (PDF) E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]
- Google Patents.
- PubMed Central.
- Scribd. E3 Ligase Ligands For PROTACs. [Link]
- PubMed.
Sources
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. precisepeg.com [precisepeg.com]
- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 19. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 20. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 21. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 22. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid derivatives
An Application Note and Protocol for the Scale-Up Synthesis of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid Derivatives
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key building block in pharmaceutical development. Moving from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges related to reaction control, safety, purification, and cost-effectiveness. This application note details a robust and scalable process, focusing on the strategic selection of starting materials, optimization of the core Williamson ether synthesis, and practical approaches to large-scale work-up and purification. The protocols are designed to be self-validating through the inclusion of critical in-process controls (IPCs), ensuring batch-to-batch consistency and high product quality.
Introduction: Strategic Importance and Synthesis Overview
Piperidine derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1] The title compound, this compound, serves as a valuable intermediate, incorporating a protected piperidine ring linked via an ether to an acetic acid moiety, making it ideal for further elaboration in drug discovery programs.
The primary challenge in its synthesis on a large scale is the efficient and safe execution of the ether formation step. While straightforward at the lab scale, factors like thermal management, reagent stoichiometry, and impurity profiles become critical during scale-up. This guide presents a process centered around the Williamson ether synthesis, a classic yet highly effective method for this transformation.[2] The strategy involves the reaction of an N-protected 4-hydroxypiperidine with an acetic acid synthon under basic conditions. The choice of the benzyloxycarbonyl (Cbz or Z) group for nitrogen protection is strategic; it is stable under the basic reaction conditions required for ether synthesis but can be readily removed via catalytic hydrogenation, a clean and scalable deprotection method.[3]
Retrosynthetic Analysis and Process Workflow
A sound retrosynthetic strategy is the foundation of a scalable process. The key disconnection for the target molecule is the ether C-O bond, leading to two primary synthons: N-Cbz-4-hydroxypiperidine and a haloacetic acid derivative.
Caption: Retrosynthetic analysis of the target molecule.
This approach is advantageous for scale-up because both starting materials are accessible or can be prepared efficiently. The overall process flow is designed to minimize complex operations and facilitate purification by crystallization.
Caption: Overall process workflow for the scale-up synthesis.
Detailed Protocols and Methodologies
Part A: Synthesis of N-Cbz-4-hydroxypiperidine (Intermediate I)
The protection of 4-hydroxypiperidine is the crucial first step. While methods exist for preparing the N-Boc analogue, a similar, scalable Schotten-Baumann reaction is adapted here.[4]
Protocol:
-
Reactor Setup: Charge a 20 L jacketed glass reactor with 4-hydroxypiperidine (1.00 kg, 9.89 mol) and dichloromethane (DCM, 8 L). Begin agitation and cool the reactor contents to 0-5 °C.
-
Base Addition: Add a solution of sodium hydroxide (0.87 kg, 21.75 mol) in 4 L of water, ensuring the temperature is maintained below 10 °C.
-
Reagent Addition: Slowly add benzyl chloroformate (1.77 kg, 10.38 mol) dropwise via an addition funnel over 2-3 hours. Causality: A slow, controlled addition is critical to manage the exothermic reaction and prevent the formation of unwanted by-products.
-
Reaction: Allow the reaction to warm to ambient temperature (20-25 °C) and stir for 12-16 hours.
-
In-Process Control (IPC-1): Withdraw a sample from the organic layer. Analyze by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) to confirm the complete consumption of 4-hydroxypiperidine.
-
Work-up: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer sequentially with 1 M HCl (2 L) and saturated sodium bicarbonate solution (2 L).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil. The product can often be used directly in the next step or purified by crystallization from a solvent like MTBE/heptane if necessary.
| Parameter | Specification | Method |
| IPC-1: Reaction Completion | 4-Hydroxypiperidine < 1.0% | HPLC |
| Purity (crude) | > 95% | HPLC, ¹H NMR |
| Yield (expected) | 90-98% | Gravimetric |
Part B: Scale-up Synthesis of this compound (Final Product)
This stage involves the core Williamson ether synthesis followed by saponification. The choice of a strong base and an aprotic polar solvent is key to driving the SN2 reaction efficiently.[2]
Protocol:
-
Reactor Setup: To a dry 50 L jacketed reactor under a nitrogen atmosphere, charge N-Cbz-4-hydroxypiperidine (Intermediate I, 2.00 kg, 8.50 mol) and anhydrous N,N-Dimethylformamide (DMF, 16 L).
-
Alkoxide Formation: Cool the solution to 0-5 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.41 kg, 10.20 mol) portion-wise over 1-2 hours. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the required alkoxide.[5] Portion-wise addition under cooling is a critical safety measure to control the exothermic reaction and hydrogen gas evolution.
-
Stirring: Stir the resulting slurry at 0-5 °C for 1 hour after the addition is complete to ensure full formation of the sodium alkoxide.
-
Electrophile Addition: Slowly add ethyl bromoacetate (1.57 kg, 9.35 mol) dropwise over 2 hours, maintaining the internal temperature below 10 °C. Causality: Ethyl bromoacetate is chosen as the electrophile due to its high reactivity in SN2 reactions.[6] Slow addition prevents temperature spikes that could lead to side reactions.
-
Reaction: Allow the reactor to warm to 20-25 °C and stir for 18-24 hours.
-
In-Process Control (IPC-2): Monitor the reaction for the disappearance of Intermediate I by HPLC.
-
Saponification: Once IPC-2 criteria are met, cool the reactor to 10-15 °C. Slowly add a solution of lithium hydroxide monohydrate (0.71 kg, 16.99 mol) in 8 L of deionized water. Causality: Lithium hydroxide is an effective reagent for saponification and often results in cleaner reactions and easier work-ups compared to NaOH or KOH in this context.
-
Reaction: Stir the biphasic mixture at 20-25 °C for 4-6 hours.
-
In-Process Control (IPC-3): Monitor the hydrolysis of the ester by HPLC.
-
Work-up & Isolation:
-
Once the reaction is complete, cool to 10 °C and carefully quench by adding 10 L of water.
-
Perform an extraction with methyl tert-butyl ether (MTBE, 2 x 8 L) to remove mineral oil and non-polar impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 2-3 with 6 M HCl. This will precipitate the carboxylic acid product.
-
Stir the resulting slurry for 2-4 hours at 5-10 °C to maximize precipitation.
-
Isolate the solid product by filtration, washing the filter cake with cold water (2 x 4 L).
-
-
Purification:
-
Dry the crude solid in a vacuum oven at 40-50 °C.
-
Perform a recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl acetate) to achieve the desired purity. Large-scale purification should prioritize crystallization over chromatography to be economically viable.[7]
-
| Parameter | Specification | Method |
| IPC-2: Etherification | Intermediate I < 2.0% | HPLC |
| IPC-3: Saponification | Ethyl Ester Intermediate < 1.0% | HPLC |
| Final Product Purity | ≥ 98.5% | HPLC |
| Final Product Identity | Conforms to reference | ¹H NMR, Mass Spec |
| Yield (expected) | 65-80% (over 2 steps) | Gravimetric |
Process Safety and Hazard Management
Scaling up chemical synthesis requires a rigorous assessment of potential hazards.
-
Thermal Hazards: The deprotonation with sodium hydride is highly exothermic and generates flammable hydrogen gas. The process must be conducted in a well-ventilated area or reactor with proper off-gas handling. The reactor's cooling capacity must be sufficient to handle the heat output, which can be modeled using reaction calorimetry data.[8] Controlled, slow addition of reagents is the primary engineering control.[9]
-
Reagent Handling:
-
Sodium Hydride (NaH): A water-reactive, flammable solid. Must be handled under an inert atmosphere (Nitrogen/Argon).
-
Benzyl Chloroformate: A corrosive and toxic lachrymator. Must be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Ethyl Bromoacetate: A lachrymator and alkylating agent. Handle with care to avoid contact and inhalation.
-
-
Work-up Hazards: Acidification of the reaction mixture after saponification is exothermic and should be performed with cooling.
Caption: Decision workflow for managing thermal hazards.
Conclusion
The successful scale-up of this compound hinges on a well-designed process that prioritizes safety, control, and efficiency. The detailed two-stage protocol presented here, utilizing a robust Williamson ether synthesis and subsequent saponification, provides a clear pathway for manufacturing this key pharmaceutical intermediate. By integrating rigorous in-process controls and a thorough understanding of the underlying chemical principles and potential hazards, researchers and drug development professionals can achieve consistent production of high-purity material in a scalable and economically viable manner.
References
- Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
- ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
- Reuse, P. & Ubrich, O. Investigation of a Grignard Reaction at Small Scale. Swiss Institute for the Promotion of Safety & Security, Mettler-Toledo AG.
- AIChE. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022).
- Scripps Research and Rice University. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024). Science.
- Gases Grit. Protecting Groups And Their Essential Role In Peptide API Synthesis. (2024).
- University of Pennsylvania. Developing SOPs for Hazardous Chemical Manipulations.
- Vulcanchem. 2-(Pyridin-4-yloxy)acetic acid - 58530-47-5.
- Polypeptide Group. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2025). Angewandte Chemie International Edition.
- ResearchGate. Protecting Groups in Peptide Synthesis | Request PDF. (2025).
- Biosynth. Protecting Groups in Peptide Synthesis.
- Grygorenko, O. O., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules.
- Chem Pharm Bull (Tokyo). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005).
- Brainly. Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly. (2024).
- Wikipedia. Williamson ether synthesis.
- Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022).
- Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. (2025). YouTube.
- Google Patents. WO1997023213A1 - Process for production of piperidine derivatives.
- Guidechem. How to Prepare N-BOC-4-Hydroxypiperidine?.
- Benchchem. troubleshooting low yield in Williamson ether synthesis of crown ethers.
- ChemicalBook. 4-Hydroxypiperidine hydrochloride synthesis.
- Textile Today. A critical review: production & purification process of acetic acid from the sustainable sources. (2022).
- ResearchGate. Acetic Acid Production and Purification: Critical Review Towards Process Intensification | Request PDF.
- Google Patents. US8664283B2 - Purification of acetic acid product streams.
- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025).
- ResearchGate. (PDF) Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility.
- RSC Publishing. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility.
- Santa Cruz Biotechnology. 2-(1-Cbz-piperidin-4-yloxy)-acetic acid | CAS 162504-85-0.
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
- Advanced ChemBlocks. 2-(Pyridin-4-yloxy)acetic acid.
- ResearchGate. An efficient and concise access to 2-amino-4H-benzothiopyran-4-one derivatives. (2025).
- Biotuva Life Sciences. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid.
- Sigma-Aldrich. 2-(piperidin-4-yloxy)acetic acid | 146117-93-3.
- Sigma-Aldrich. 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid.
- AA Blocks. 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxoacetic acid | 2580208-02-0.
- Smolecule. 2-{1-[(Benzyloxy)carbonyl]-4-methylpiperidin-4-yl}acetic acid.
- BLD Pharm. 58530-47-5|2-(Pyridin-4-yloxy)acetic acid.
- Santa Cruz Biotechnology. 2-(1-Cbz-piperidin-4-yloxy)-acetic acid | CAS 162504-85-0.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Page loading... [guidechem.com]
- 5. brainly.com [brainly.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. mt.com [mt.com]
monitoring reaction progress of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid coupling
Introduction: The Central Role of the Amide Bond
The formation of an amide bond is arguably the most critical and frequently executed transformation in medicinal chemistry and drug development.[1][2] This linkage is the backbone of peptides and proteins and is a ubiquitous structural motif in a vast array of pharmaceuticals. The specific coupling of 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid with a primary or secondary amine serves as a representative example of a common synthetic step, often employed to introduce a flexible linker or a pharmacophoric element in a target molecule.
Given the importance of this reaction, the ability to accurately and efficiently monitor its progress is paramount. Incomplete reactions lead to purification challenges and lower yields, while unnecessarily long reaction times waste resources and can promote the formation of byproducts. This application note provides a detailed, multi-modal analytical strategy for monitoring this class of coupling reactions, ensuring researchers can make informed decisions to optimize reaction outcomes. We will delve into the causality behind experimental choices and provide validated protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Chemistry: Activating the Carboxyl Group
Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to create a more electrophilic species susceptible to nucleophilic attack by the amine. This is achieved using coupling reagents.
Commonly used reagents fall into several classes, including carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).[2][4] For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reacts with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-active ester.[5][6][7] The amine then displaces the OAt group to form the desired amide bond.[6] Similarly, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid, and this process is often enhanced by additives like HOBt (Hydroxybenzotriazole), which form an active ester intermediate that is less prone to side reactions and racemization.[1][8][9]
Understanding the mechanism is key to monitoring. The reaction mixture will contain the starting carboxylic acid, the amine, the coupling reagent(s), the activated intermediate, the desired amide product, and byproducts (e.g., tetramethylurea from HATU, or a hydrated urea from EDC).[7] Our analytical goal is to resolve and track the disappearance of starting materials and the appearance of the product over time.
A Strategic Workflow for Reaction Monitoring
A robust monitoring strategy does not rely on a single technique but employs a hierarchy of methods, from rapid qualitative checks to definitive quantitative analysis. The choice of method depends on the information required at a specific stage of the reaction.
Caption: A typical decision-making workflow for monitoring reaction progress.
Methodologies & Protocols
Thin-Layer Chromatography (TLC): The Rapid Qualitative Check
Principle: TLC is an indispensable tool for the rapid, qualitative assessment of a reaction's progress.[10] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). The polarity of the molecules dictates their affinity for the stationary phase; more polar compounds interact more strongly and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
In this coupling reaction, the starting carboxylic acid is significantly more polar than the resulting amide product. The amine's polarity can vary, but it will also have a distinct Rf. By spotting the starting materials and the reaction mixture on the same plate, one can visually track the consumption of the reactants and the formation of the product.[11]
Protocol:
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the origin, apply a small spot of the carboxylic acid starting material (SM1).
-
Apply a spot of the amine starting material (SM2).
-
Apply a "co-spot" containing both SM1 and SM2.
-
Apply a spot of the reaction mixture (RM).
-
-
Development: Place the plate in a sealed chamber containing an appropriate mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The solvent level must be below the origin line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The Cbz-protected starting material and product should be UV active. Staining with potassium permanganate or ninhydrin (if the amine is primary) can also be used.
-
Interpretation: The reaction is considered complete when the spot corresponding to the limiting reagent (usually the carboxylic acid) is no longer visible in the reaction mixture lane.
| Compound | Expected Rf | Visualization |
| Carboxylic Acid (SM1) | Low (e.g., 0.1-0.2) | UV Active |
| Amine (SM2) | Varies | Ninhydrin (if primary) |
| Amide Product | High (e.g., 0.5-0.7) | UV Active |
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Principle: HPLC provides quantitative data on the reaction progress by separating components with high resolution.[12] A reversed-phase C18 column is typically used, where non-polar compounds are retained longer. The eluting compounds are detected by a UV detector. The area under each peak in the chromatogram is proportional to the concentration of that compound.
For this reaction, the amide product is typically less polar than the carboxylic acid starting material and will therefore have a longer retention time. By analyzing samples over time, one can calculate the percentage conversion of the starting material to the product.[13]
Protocol:
-
Sample Preparation: Withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture. Quench it immediately by diluting into a larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or a mixture of acetonitrile/water. This prevents further reaction.
-
Instrumentation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. A typical gradient might be 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, monitoring at a wavelength where both the starting material and product have good absorbance (e.g., 254 nm or 220 nm).
-
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the diluted sample. Record the chromatogram.
-
Interpretation: Identify the peaks corresponding to the starting materials and the product based on their retention times (injecting standards of each is the most reliable method). Calculate the percent conversion using the peak areas:
-
% Conversion = [Area(Product) / (Area(Product) + Area(Limiting SM))] * 100%
-
| Compound | Expected Retention Time (min) | Polarity |
| Carboxylic Acid (SM1) | Shorter (e.g., 5-7 min) | More Polar |
| Amide Product | Longer (e.g., 10-12 min) | Less Polar |
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirmation with Confidence
Principle: LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[14] As compounds elute from the LC column, they are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is determined. This provides unambiguous identification of the peaks in the chromatogram, confirming the molecular weight of the starting materials, product, and any byproducts.[15]
This technique is invaluable for confirming that the peak appearing at the expected retention time for the product indeed has the correct molecular weight. It is also a powerful tool for identifying unexpected side products.
Protocol:
The protocol is identical to that for HPLC, but the eluent is directed into the mass spectrometer source after the UV detector.
-
Ionization Mode: Use positive ion mode ESI, as the piperidine nitrogen and the amide can be readily protonated.
-
Data Analysis: Extract the ion chromatograms for the expected m/z values of the protonated starting materials and product.
-
Carboxylic Acid [M+H]⁺: C₁₅H₁₉NO₄ + H⁺ = 294.14 m/z
-
Example Product (with Benzylamine) [M+H]⁺: C₂₂H₂₆N₂O₃ + H⁺ = 383.20 m/z
-
-
Interpretation: Correlate the peaks in the UV chromatogram with the masses detected. A peak at the product's retention time showing the correct m/z confirms its formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
Principle: While not typically used for real-time monitoring due to sample preparation and acquisition times, ¹H NMR spectroscopy is the gold standard for structural elucidation and can be used to determine the final reaction conversion on a worked-up sample.[16][17] It provides detailed information about the chemical environment of each proton in the molecule.
By comparing the ¹H NMR spectrum of the crude reaction mixture to the spectra of the starting materials, one can identify unique signals for the product and remaining reactants. The disappearance of characteristic signals from the starting material and the appearance of new signals corresponding to the product provide definitive proof of the transformation.[18]
Protocol (for a worked-up sample):
-
Sample Preparation: After the reaction is deemed complete by TLC/HPLC, perform an aqueous workup to remove the coupling reagents and other water-soluble byproducts.[10] Dry the organic layer, concentrate it in vacuo, and dissolve a small amount of the crude residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Interpretation: Look for key diagnostic signals:
-
Disappearance: The signal for the carboxylic acid proton (-COOH) will disappear.
-
Appearance: A new amide N-H proton signal will appear (typically a broad singlet or a triplet, depending on coupling, often between 6-8 ppm).
-
Shifts: Protons adjacent to the newly formed amide bond will experience a significant change in their chemical shift. For example, the piperidine protons and the methylene protons of the amine will shift downfield. By integrating a product peak against a remaining starting material peak, a final conversion ratio can be calculated.
-
Conclusion
A systematic, multi-modal approach to reaction monitoring is essential for successful organic synthesis. For the coupling of this compound, this strategy ensures robust and reliable results.
-
TLC serves as the first-line, rapid screen to gauge progress.
-
HPLC provides the quantitative data needed to accurately determine when a reaction has reached completion.
-
LC-MS offers unambiguous confirmation of product identity, adding a layer of certainty to the HPLC data.
-
NMR provides the ultimate structural proof of the final product.
By judiciously applying these techniques, researchers can save time, improve yields, simplify purification, and gain a deeper understanding of their chemical transformations, ultimately accelerating the drug development process.
References
- Amine to Amide Mechanism - H
- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
- HATU, DIPEA Peptide Coupling Mechanism. (2020, December 21). YouTube. [Link]
- Coupling Reagents. Aapptec Peptides. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
- Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.
- Amide Workup. Biofilm Inhibitor Synthesis. [Link]
- H
- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Monitoring the amide coupling reaction by 1 H NMR.
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
- Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. LabRulez LCMS. [Link]
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
- NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Oxford Academic. [Link]
- Want to use LC/MS to monitor reactions but have questions.
- REAL-TIME REACTION MONITORING OF A SOLUTION- PHASE PEPTIDE SYNTHESIS USING THE PLATE EXPRESS™ AND expression CMS. Advion, Inc.[Link]
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. NIH. [Link]
- Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]
- Using NMR to observe the restricted rot
- Applying TLC - monitoring the progress of a reaction. (2017, May 16). YouTube. [Link]
- Purification, Structural Characterization, and Antibacterial Evaluation of Poly-γ-Glutamic Acid
- Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds.
- Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. [Link]
- On-line NMR reaction monitoring. Magritek. [Link]
- NMR reaction monitoring in flow synthesis. Beilstein Journals. [Link]
- OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. PMT. [Link]
- A Method for Real Time Monitoring of Chemical Reactions and Processes.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. peptide.com [peptide.com]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid: A Guide to Storage and Stability
Introduction
2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid is a chemical intermediate of interest in drug discovery and development, often utilized in the synthesis of more complex molecules. The integrity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the recommended storage, handling, and stability assessment of this compound. As specific public stability data for this molecule is limited, the protocols and recommendations herein are derived from first principles of its chemical structure, data on analogous piperidine derivatives, and established international guidelines on stability testing.[1][2][3]
The molecule possesses several key functional groups that dictate its stability profile: a benzyloxycarbonyl (Cbz or Z) protecting group, a piperidine ring, an ether linkage, and a carboxylic acid. Each of these moieties presents potential pathways for degradation, which must be understood to ensure the compound's long-term viability and consistent performance in experimental settings.
Chemical Properties and Inherent Stability Considerations
A thorough understanding of the molecule's structure is the foundation for predicting its stability.
-
CAS Number: 162504-85-0[4]
-
Molecular Formula: C15H19NO5 (Note: Some sources may list different formulas for related structures, it is crucial to verify with the supplier's documentation)
-
Physical Form: Typically a solid.
-
Key Functional Groups & Potential Liabilities:
-
Benzyloxycarbonyl (Cbz) Group: This protecting group is notoriously susceptible to catalytic hydrogenolysis (e.g., H₂/Pd-C) and can be cleaved by strong acids or bases, although it is generally stable to milder conditions.
-
Ether Linkage: Ether bonds are generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, HI).
-
Carboxylic Acid: This functional group can react with alcohols to form esters, particularly under acidic catalysis, and can interact with basic excipients or impurities.
-
Piperidine Ring: The saturated heterocyclic ring is generally robust. However, as a secondary amine derivative, the nitrogen atom's basicity is moderated by the Cbz group.
-
Based on these features, the primary anticipated degradation pathways would involve the cleavage of the Cbz group or hydrolysis of the ether linkage under extreme pH conditions.
Recommended Storage and Handling
Proper storage is critical to prevent degradation. While some suppliers suggest room temperature storage for the solid material, a more conservative and controlled approach is recommended for long-term stability.
Table 1: Recommended Storage Conditions
| Condition | Solid Compound | Solutions in Organic Solvents |
| Temperature | 2-8°C | -20°C |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Store under an inert gas |
| Light | Protect from light (store in amber vials) | Protect from light |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Tightly sealed glass vials with PTFE-lined caps |
Handling of Solid Compound
-
Equilibrate the container to room temperature before opening to prevent moisture condensation.
-
Handle in a well-ventilated area or a chemical fume hood.[5][6] The compound is associated with hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.
-
Use non-sparking tools and minimize dust generation.
Preparation and Storage of Solutions
-
For analytical purposes, dissolve the compound in a high-purity solvent such as acetonitrile or a mixture of acetonitrile and water.[7]
-
For biological assays, the choice of solvent (e.g., DMSO) should be carefully considered for both solubility and stability.
-
Prepare fresh solutions for each experiment whenever possible. If storage is necessary, flash-freeze aliquots in an appropriate solvent and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Stability Assessment Protocols
To rigorously determine the stability of this compound, a combination of forced degradation studies and a formal stability program under ICH-recommended conditions is advised.[1][2] The goal of forced degradation is to intentionally degrade the sample to an extent of 5-20% to identify potential degradation products and establish a stability-indicating analytical method.[2][8]
Protocol 1: Forced Degradation (Stress Testing)
This protocol outlines the conditions to investigate the compound's susceptibility to hydrolysis, oxidation, heat, and light. A stock solution of the compound (e.g., 1 mg/mL in 50:50 acetonitrile:water) should be prepared for these studies.[2]
-
Acid Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. b. Incubate at 60°C for 24 hours. c. At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis. d. If no degradation is observed, a stronger acid concentration (e.g., 1 M HCl) or higher temperature may be required.[2][9]
-
Base Hydrolysis: a. To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. b. Incubate at 60°C for 24 hours. c. At timed intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis. d. If no degradation is observed, a stronger base concentration (e.g., 1 M NaOH) may be used.[9]
-
Oxidative Degradation: a. To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). b. Store at room temperature, protected from light, for 24 hours. c. At timed intervals, withdraw an aliquot and dilute with mobile phase for analysis.
-
Thermal Degradation (Solid State): a. Place a small amount of the solid compound in a vial. b. Heat in an oven at a temperature below its melting point (e.g., 70°C) for 48 hours. c. At timed intervals, withdraw a sample, dissolve in a suitable solvent, and analyze.
-
Photostability (Solid State and Solution): a. Expose both the solid compound and a solution (e.g., 1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. b. A control sample should be wrapped in aluminum foil to protect it from light. c. Analyze the samples after a defined period of exposure.
Protocol 2: Proposed Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the recommended analytical tool for separating the parent compound from its potential degradation products.[3][9]
-
Instrument: HPLC with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[10]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Detection Wavelength: 210 nm (or determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
Method Validation Rationale: This method should be validated for specificity by analyzing the stressed samples from the forced degradation studies. The goal is to demonstrate that the peaks corresponding to degradation products are well-resolved from the peak of the parent compound.
Visualized Workflows and Pathways
Stability Study Workflow
The following diagram outlines the logical flow of a comprehensive stability assessment.
Caption: Workflow for a comprehensive stability assessment program.
Hypothesized Degradation Pathways
This diagram illustrates the most probable degradation routes based on the compound's chemical structure.
Caption: Hypothesized degradation pathways for the target compound.
Conclusion
While this compound is stable as a solid under controlled room temperature, enhanced stability for long-term storage and in solution is achieved by refrigeration, protection from light, and the use of an inert atmosphere. The provided protocols for forced degradation and HPLC analysis serve as a robust starting point for researchers to establish a comprehensive stability profile for this compound. A thorough understanding and proactive management of its stability are essential for ensuring the reliability and reproducibility of research and development outcomes.
References
- 2a biotech. This compound. [Link]
- PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
- AA Blocks. 2-[4-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)phenyl]acetic acid. [Link]
- Google Patents.
- AA Blocks. 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid. [Link]
- MedCrave online.
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
- Open Access Journals.
- ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. [Link]
- BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. aksci.com [aksci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
in situ formation of active ester from 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
An Application Guide to the In Situ Formation of Active Esters from 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Carboxylic Acid Activation
The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and complex organic molecules.[1] The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid to proceed efficiently.[2] This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine.[2]
In situ activation strategies, where the reactive intermediate is generated and used in the same pot, are highly favored for their convenience and efficiency. These methods typically involve the formation of a highly reactive "active ester" intermediate. This guide provides a detailed exploration of three common and robust methods for the in situ formation of active esters from this compound, a common building block in drug discovery, to facilitate amide bond formation. We will delve into the mechanisms, protocols, and critical considerations for carbodiimide, phosphonium, and uronium-based coupling reagents.
Core Methodologies for Active Ester Formation
The choice of coupling reagent is critical for achieving high yields, minimizing side reactions like racemization, and ensuring the integrity of sensitive functional groups.[1] The substrate, this compound, contains a standard carboxylic acid moiety and a Cbz-protecting group, which is stable to the conditions described below.
Carbodiimide-Mediated Activation: The EDC/NHS System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for its efficacy and the ease of removal of its urea byproduct.[2][3] While EDC can directly activate a carboxylic acid, the resulting O-acylisourea intermediate is highly reactive and unstable, particularly in aqueous solutions. It is prone to hydrolysis back to the starting carboxylic acid or rearrangement into an unreactive N-acylurea byproduct.[2][4]
To mitigate these side reactions, an additive such as N-hydroxysuccinimide (NHS) is almost always included.[2] NHS intercepts the O-acylisourea intermediate to form a more stable, yet still highly reactive, NHS-ester. This active ester is less susceptible to hydrolysis and reacts cleanly with the amine nucleophile.[4]
The process involves a two-step activation before the final aminolysis.
-
Formation of O-Acylisourea: The carboxylic acid adds across one of the C=N double bonds of EDC, forming the highly reactive O-acylisourea intermediate.
-
Formation of NHS-Ester: NHS, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea. This displaces the EDC-urea, forming the desired NHS active ester, which is now primed for reaction with an amine.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in the Amide Coupling of 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid
Introduction
The synthesis of novel chemical entities often involves navigating complex multi-step pathways, where the efficiency of each reaction is paramount. A frequently encountered challenge is the formation of amide bonds, a cornerstone of medicinal chemistry. This guide addresses a specific, yet common, issue: low yields during the coupling of 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid with a primary or secondary amine.
The structure of this carboxylic acid presents a significant steric challenge. The bulky Cbz-protected piperidine ring, linked via an ether bond to the acetic acid moiety, physically obstructs the carboxylic acid group.[1][2] This steric hindrance can dramatically slow down the reaction rate and lead to incomplete conversion, frustrating even the most experienced chemists.[3]
This technical support center provides a structured troubleshooting guide, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals diagnose and resolve issues leading to low coupling yields with this and structurally similar substrates.
Troubleshooting Guide: Diagnosing and Solving Low Coupling Yields
This section is designed to provide a systematic approach to identifying and resolving the root causes of poor reaction outcomes.
Question: My amide coupling reaction with 2-((1-Cbz-piperidin-4-yl)oxy)acetic acid is resulting in a low yield. What are the potential causes and how can I fix them?
Answer: Low yields in this specific coupling are almost always linked to one or more of the following four factors: steric hindrance, inefficient activation of the carboxylic acid, suboptimal reaction conditions, or competing side reactions. Below is a systematic guide to address each possibility.
1. The Primary Culprit: Steric Hindrance
-
Causality: The bulky piperidinyl group physically blocks the approach of the coupling reagent and the amine to the carboxylic acid's carbonyl carbon.[2] This increases the activation energy of the reaction, leading to slow or incomplete coupling.[3]
-
Solution: The key is to use a more powerful activation strategy that can overcome this physical barrier.
-
Upgrade Your Coupling Reagent: Standard carbodiimide reagents like DCC or EDC are often insufficient for sterically demanding couplings.[3][4] Switch to a more potent uronium/aminium salt such as HATU or HCTU , or a phosphonium salt like PyBOP .[5] These reagents form highly reactive O-acylisourea esters (OAt or OBt esters) that can effectively couple with the amine despite the steric bulk.[3]
-
Consider Acyl Fluoride Formation: For extremely challenging cases where even potent reagents fail, converting the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[1] The small size of the fluorine atom minimizes steric hindrance during the nucleophilic attack by the amine.[1][6]
-
2. Inefficient Carboxylic Acid Activation
-
Causality: The coupling reaction proceeds via an activated intermediate. If this intermediate is not formed efficiently or is unstable, the yield will suffer. This is directly linked to the choice of coupling reagent as discussed above.
-
Solution:
-
Pre-activation: Always pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine.[7][8] This ensures the highly reactive species is formed and ready to react immediately upon addition of the nucleophile. Adding all components at once can lead to side reactions, such as the coupling reagent reacting with the amine (see Side Reactions below).
-
Ensure Reagent Quality: Coupling reagents, especially uronium salts, can be sensitive to moisture. Use fresh, high-quality reagents and store them under anhydrous conditions.
-
3. Suboptimal Reaction Conditions
-
Causality: The reaction environment plays a critical role. Factors like solvent, base, temperature, and reaction time must be optimized for sterically hindered couplings.
-
Solution:
-
Solvent Selection: Use anhydrous, polar aprotic solvents that can fully solvate all reactants. DMF is a common choice, but NMP is often superior due to its excellent solvating properties, which can help prevent aggregation.[3] Dichloromethane (DCM) is also a viable option.[2]
-
Base Selection: Use a non-nucleophilic, sterically hindered base. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[9] Avoid less hindered bases like triethylamine (TEA), which can potentially cause side reactions.
-
Increase Reaction Time & Temperature: Sterically hindered reactions are inherently slower.[3] Extend the reaction time, often to 12-24 hours (overnight). If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can help overcome the activation energy barrier. However, be aware that heating can increase the risk of racemization if your amine is chiral.[3]
-
4. Competing Side Reactions
-
Causality: The reactive intermediates in amide coupling can be diverted down unproductive pathways, consuming starting material and generating impurities.
-
Solution:
-
N-Acylurea Formation (with Carbodiimides): If using EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[10] This is minimized by using solvents with a low dielectric constant (like DCM) and by adding additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure , which trap the O-acylisourea to form a more stable active ester.[10][11]
-
Guanidinylation (with Uronium/Aminium Reagents): Reagents like HATU and HBTU can react directly with the amine nucleophile to form an unreactive guanidinium byproduct. This is effectively prevented by following the pre-activation protocol described above, where the amine is only introduced after the carboxylic acid has been fully activated.[7]
-
Visual Decision-Making & Workflow
The following diagrams illustrate the troubleshooting logic and the fundamental reaction mechanism.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for sterically hindered acids like this one? A1: For sterically hindered substrates, uronium/aminium salts and phosphonium salts are significantly more effective than standard carbodiimides.[3] HATU and its tetrafluoroborate analog TATU are considered among the most efficient because they form highly reactive OAt esters.[11] Phosphonium salts like PyBOP and PyAOP are also excellent choices.[3] COMU is a newer generation uronium reagent with high efficiency and improved safety profile as it does not rely on potentially explosive HOBt/HOAt derivatives.[9]
Q2: What is the optimal order of addition for the reagents? A2: The generally accepted and most robust method is to pre-activate the carboxylic acid .[7] Dissolve the carboxylic acid in your anhydrous solvent, add the base (e.g., DIPEA), followed by the coupling reagent (e.g., HATU). Allow this mixture to stir at room temperature for 15-30 minutes. Then, add the amine (either neat or as a solution in the reaction solvent). This order minimizes the potential for the coupling reagent to react with the amine.
Q3: Can protecting groups, like the Cbz group, contribute to the steric hindrance? A3: Yes, absolutely. While the piperidine ring itself is the main source of steric bulk, large protecting groups like benzyloxycarbonyl (Cbz) also contribute to the overall steric environment around the reaction center.[3] This cumulative effect makes the choice of a powerful coupling reagent even more critical.
Q4: I am observing a side product that is insoluble in my workup solvent. What could it be? A4: If you are using a carbodiimide reagent like DCC, the insoluble byproduct is almost certainly dicyclohexylurea (DCU).[11] If you are using a uronium or phosphonium reagent like HBTU or HATU, the byproducts (tetramethylurea and HOAt/HOBt) are generally soluble in common organic solvents like DMF, DCM, and EtOAc.[9] An insoluble material in this case might point to aggregation or polymerization, especially if the amine partner is complex.
Data Summary
The choice of coupling reagent is the most critical variable. The table below summarizes the characteristics of common reagents for this application.
| Reagent Category | Examples | Relative Reactivity for Hindered Substrates | Key Advantages | Common Issues |
| Carbodiimides | DCC, EDC, DIC | Low to Moderate | Inexpensive, readily available. | N-acylurea formation, potential for racemization.[10][11] |
| Phosphonium Salts | PyBOP, PyAOP | High | Very effective for hindered couplings, less risk of guanidinylation.[2] | Byproduct (HMPA from BOP) can be carcinogenic.[11] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | Very High | Extremely efficient, fast reaction rates, form highly reactive esters.[3] | Can cause guanidinylation of the amine if not pre-activated. |
| Acyl Fluoride Precursors | TFFH, BTFFH | Highest | Minimizes steric profile of the activated species, ideal for the most difficult cases.[1][6] | Reagents can be more expensive and moisture-sensitive. |
Optimized Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as the first-line approach for coupling 2-((1-Cbz-piperidin-4-yl)oxy)acetic acid.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-((1-Cbz-piperidin-4-yl)oxy)acetic acid (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 equivalents) to the solution and stir for 2 minutes.
-
Pre-activation: Add HATU (1.1 - 1.2 equivalents) to the mixture. Stir at room temperature for 15-30 minutes. The solution may change color, indicating formation of the active ester.
-
Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this hindered system, allow the reaction to proceed for at least 12 hours. If conversion is low, the reaction can be gently heated to 40°C.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Formation for Extremely Challenging Couplings
This protocol is an advanced method for cases where even HATU provides unsatisfactory yields.[1][3]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the 2-((1-Cbz-piperidin-4-yl)oxy)acetic acid (1.0 equivalent) in anhydrous DCM.
-
Fluorinating Agent Addition: Add a fluorinating agent such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or cyanuric fluoride. For a milder in situ generation, add a reagent like TFFH (1.1 equivalents) followed by a non-nucleophilic base like 2,4,6-collidine or DIPEA (2.2 equivalents).
-
Acyl Fluoride Formation: Stir the mixture at room temperature for 10-20 minutes to generate the acyl fluoride in situ.
-
Coupling: Add the amine (1.1 equivalents) to the solution containing the acyl fluoride.
-
Reaction: Stir the reaction at room temperature. Monitor for completeness. Reaction times can be significantly longer (24-48 hours) for these types of couplings. Gentle heating may be required.[6]
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1.
References
- Wikipedia. (n.d.). Carbodiimide. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Chemistry Views. [Link]
- Request PDF. (2025). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- da Silva, A. B., et al. (2019). Influence of piperidine ring on stability and reactivity of piperine.
- Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. [Link]
- Reddit. (2024).
- Reddit. (2025).
- Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11038-11042. [Link]
- ResearchGate. (2025).
Sources
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. bachem.com [bachem.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Efficiency of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for optimizing the coupling efficiency of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid. As Senior Application Scientists, we have synthesized our expertise to address common challenges encountered during the conjugation of this versatile building block.
Troubleshooting Guide: Common Issues and Solutions
Low coupling efficiency, incomplete reactions, and the formation of side products are common hurdles. This section provides a systematic approach to identifying and resolving these issues.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Yield | Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[1] Inadequate activation is a primary reason for low yields. | Optimize Coupling Reagent: For this substrate, which possesses some steric bulk, consider using a more powerful coupling reagent like HATU, HCTU, or COMU.[2][3] These reagents are known for their high reactivity and ability to overcome steric hindrance.[4] Increase Reagent Equivalents: A modest increase in the equivalents of the coupling reagent and the amine component can drive the reaction to completion. A 1.1 to 1.5-fold excess is a good starting point. |
| Steric Hindrance: The piperidine ring, although conformationally flexible, can present steric challenges, slowing down the reaction rate.[1][5] | Elevate Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome steric barriers. However, monitor for potential side reactions like racemization.[1] Prolong Reaction Time: Sterically hindered couplings often require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.[1] | |
| Presence of Moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material's regeneration and reduced yield.[1] | Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and dry glassware. Store hygroscopic reagents, such as coupling agents and bases, in a desiccator. | |
| Significant Side Product Formation (e.g., N-acylurea) | Carbodiimide-Mediated Rearrangement: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[6][7] | Utilize Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is crucial when using carbodiimides.[6][8] These additives trap the O-acylisourea intermediate to form a more stable and reactive activated ester, minimizing N-acylurea formation. Choose an Alternative Coupling Reagent: Phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HATU) reagents are generally less prone to this side reaction.[9] |
| Racemization of Chiral Centers (if applicable to the amine) | Over-activation or Prolonged Exposure to Base: Strong bases and extended reaction times at elevated temperatures can lead to epimerization of stereocenters, particularly the α-carbon of amino acids.[2][8] | Use a Weaker Base: Substitute strong bases like DIPEA with a milder base such as N-methylmorpholine (NMM) or sym-collidine.[8] Control Temperature: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to minimize racemization.[1] Employ Racemization-Suppressing Additives: HOBt and its derivatives are effective at reducing racemization.[2][8] |
| Difficult Purification | Excess Reagents and Byproducts: Unreacted starting materials, coupling reagents, and their byproducts can co-elute with the desired product. | Water-Soluble Byproducts: Using EDC as the carbodiimide is advantageous as its urea byproduct is water-soluble and can be easily removed with an aqueous workup.[10][11] Similarly, byproducts from COMU are also water-soluble.[3] Optimize Stoichiometry: Use a minimal excess of reagents to simplify purification. Aqueous Workup: A standard workup involving washes with dilute acid (to remove excess amine and base), dilute base (to remove unreacted carboxylic acid and HOBt), and brine is often effective.[1] |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
The choice of coupling reagent is critical and depends on the nature of the amine being coupled.[12]
-
For routine couplings with primary or less hindered secondary amines: A combination of a carbodiimide like EDC with an additive such as HOBt or OxymaPure offers a cost-effective and reliable option.[4][6]
-
For challenging couplings with sterically hindered or electron-deficient amines: More potent reagents like HATU, HCTU, or PyBOP are recommended.[2] These reagents are generally more reactive and can provide higher yields in difficult cases.
Q2: What is the optimal solvent for this coupling reaction?
Polar aprotic solvents are generally preferred for amide bond formation.
-
Dimethylformamide (DMF): Excellent solvating properties for most reactants and reagents.[13]
-
Dichloromethane (DCM): A good choice, especially for reactions at lower temperatures. However, solubility of all components should be verified.
-
Acetonitrile (ACN): Can be a suitable alternative and may aid in dissolving more hydrophobic substrates.[2]
Q3: How can I monitor the progress of the coupling reaction?
Regular monitoring is key to determining the reaction endpoint and avoiding unnecessary side reactions.
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of the product. A suitable solvent system should be developed to achieve good separation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion to the desired product by monitoring the disappearance of starting material masses and the appearance of the product mass.[1]
Q4: Is a base always necessary for the coupling reaction?
Yes, a non-nucleophilic organic base is typically required. Its primary roles are to neutralize the hydrochloride salt of EDC if used, and more importantly, to deprotonate the amine component, rendering it nucleophilic.[8] Commonly used bases include:
-
N,N-Diisopropylethylamine (DIPEA): A sterically hindered base that is widely used.
-
Triethylamine (TEA): Another common choice, although it is less hindered than DIPEA.
-
N-Methylmorpholine (NMM): A weaker base that can be beneficial in minimizing racemization.[8]
Q5: What is "pre-activation" and is it necessary?
Pre-activation involves mixing the carboxylic acid, coupling reagent, and base (for onium salts) for a short period before adding the amine.[4] This allows for the formation of the activated species in situ. For challenging couplings, pre-activation for 1-5 minutes can sometimes improve yields.
Experimental Protocols
Protocol 1: General Coupling Procedure using EDC/HOBt
This protocol is a good starting point for coupling with primary and less hindered amines.
-
Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Amine Addition: Add the amine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: Enhanced Coupling for Hindered Amines using HATU
This protocol is recommended for more challenging substrates.
-
Dissolution: Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the solution.
-
Pre-activation (Optional): Stir the mixture for 1-2 minutes at room temperature.[4]
-
Amine Addition: Add the sterically hindered amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-12 hours. Gentle heating (40 °C) may be applied if the reaction is sluggish. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the same procedure as described in Protocol 1.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Caption: General workflow for a typical coupling reaction.
The Mechanism of Carbodiimide-Mediated Coupling with HOBt
Understanding the underlying mechanism helps in troubleshooting potential issues.
Caption: Carbodiimide activation and the role of HOBt.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- (n.d.). How to Optimize Peptide Synthesis?
- Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines.
- Pace, V., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
- Wikipedia. (n.d.). Carbodiimide.
- ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond....
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
- ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- SciSpace. (n.d.). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- PMC - NIH. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
- FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions.
- ACS Publications. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR.
- Wikipedia. (n.d.). Steric effects.
- NCERT. (n.d.). Amines.
- American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
- ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
- Reddit. (2022). amide coupling help.
- AA Blocks. (n.d.). 2-[4-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)phenyl]acetic acid.
- Reddit. (2021). Tips and tricks for difficult amide bond formation?
- MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.
- Chemistry Stack Exchange. (2024). Palladium coupling reactions and purification.
- AA Blocks. (n.d.). 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid.
- (n.d.). Diazonium Coupling Reaction.
- 2a biotech. (n.d.). Products.
- UNIPI. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fastercapital.com [fastercapital.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. interchim.fr [interchim.fr]
- 12. jpt.com [jpt.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of PROTACs with Piperidine-Based Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for the unique challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) that incorporate piperidine-based linkers. As a Senior Application Scientist, I will delve into the underlying causes of common purification hurdles and offer field-proven solutions to enhance the purity, yield, and overall success of your PROTAC development endeavors.
Introduction: The Purification Puzzle of Piperidine-Containing PROTACs
PROTACs, with their tripartite structure, inherently present significant purification challenges due to their high molecular weight, structural complexity, and often poor physicochemical properties. The incorporation of a piperidine-based linker, while beneficial for imparting rigidity and improving metabolic stability, introduces a basic handle that can complicate standard purification protocols.[1][2] This guide will address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my piperidine-containing PROTAC showing poor peak shape (e.g., tailing) during reversed-phase HPLC purification?
A1: Peak tailing is a common issue when purifying basic compounds like piperidine-containing PROTACs on silica-based C18 columns. The root cause lies in the interaction between the positively charged (protonated) piperidine ring and residual acidic silanol groups on the silica surface.[3] This secondary ionic interaction leads to a mixed-mode separation (reversed-phase and ion-exchange), causing the analyte to "drag" along the column, resulting in a tailed peak.
Solutions:
-
Mobile Phase Acidification: The most common and effective solution is to add an acidic modifier to your mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a widely used ion-pairing agent.[4][5] TFA serves two main purposes:
-
Alternative Ion-Pairing Reagents: If TFA is not suitable for your downstream applications (e.g., it can cause ion suppression in mass spectrometry), consider other volatile ion-pairing reagents like formic acid. However, formic acid is a weaker acid than TFA and may not be as effective at suppressing silanol interactions, potentially still resulting in some peak tailing.[3] For particularly stubborn cases, non-volatile ion-pairing reagents like alkyl sulfonates can be used, but these are generally not compatible with mass spectrometry.[7]
Q2: I'm observing multiple, closely eluting peaks during the purification of my PROTAC. What could be the cause?
A2: This is a frequent challenge in PROTAC purification and can stem from several sources:
-
Diastereomers: PROTACs often contain multiple chiral centers, leading to the formation of diastereomers during synthesis. These stereoisomers can have very similar retention times on standard achiral HPLC columns, making their separation difficult.
-
Rotational Isomers (Rotamers): The complex structure of PROTACs can lead to the existence of stable rotational isomers, which can sometimes be resolved as separate peaks under certain chromatographic conditions.
-
Process-Related Impurities: Incomplete reactions or side reactions during the multi-step synthesis can generate impurities that are structurally very similar to the final PROTAC.
Solutions:
-
Chromatographic Optimization:
-
Shallower Gradients: Employing a shallower gradient during the elution of the main peak can improve the resolution of closely eluting impurities.[3]
-
Column Choice: Experiment with different stationary phases. A phenyl-hexyl or embedded polar group (EPG) column may offer different selectivity compared to a standard C18 column.
-
-
Chiral Chromatography: For diastereomer separation, chiral chromatography is the method of choice. Supercritical Fluid Chromatography (SFC) is particularly advantageous for chiral separations of basic compounds like those containing piperidine, offering faster separations and reduced solvent consumption compared to HPLC.[1][8]
-
Orthogonal Purification: If a single chromatographic method is insufficient, an orthogonal approach is highly recommended.[9] This involves using two different purification techniques with different separation mechanisms. For example, you could perform an initial purification using normal-phase flash chromatography followed by a final polishing step with reversed-phase preparative HPLC.[10]
Q3: My PROTAC appears to be degrading during purification. How can I prevent this?
A3: While the piperidine ring itself is generally stable, the overall PROTAC molecule can be susceptible to degradation, especially under harsh pH conditions.[11][12]
Solutions:
-
pH Control: Avoid strongly acidic or basic mobile phases if your PROTAC contains labile functional groups. While TFA is commonly used, its acidity (pH ~2) could potentially hydrolyze sensitive esters or other functional groups.[13] If degradation is observed, consider using a buffered mobile phase at a milder pH.
-
Temperature Control: Running the purification at a lower temperature can help to minimize degradation.
-
Minimize Time in Solution: Do not let your crude PROTAC sit in solution for extended periods before purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Poor solubility of crude PROTAC in injection solvent | High lipophilicity of the overall molecule. | Use a stronger, compatible solvent for injection, such as DMSO or DMF. Ensure the injection solvent is miscible with the initial mobile phase to prevent precipitation on the column. |
| No product detected in the eluate | 1. PROTAC is too polar and eluted in the void volume. 2. PROTAC is too non-polar and irreversibly bound to the column. | 1. For polar compounds, consider using a column with an embedded polar group or Hydrophilic Interaction Chromatography (HILIC). 2. For very non-polar compounds, a stronger organic modifier in the mobile phase may be needed, or a less retentive stationary phase (e.g., C4 or C8). |
| Co-elution of starting materials or reagents | Incomplete reaction or insufficient initial work-up. | Optimize the reaction conditions to drive the reaction to completion. Perform a thorough aqueous work-up to remove water-soluble reagents before chromatographic purification. Consider an orthogonal purification step.[9][10] |
| Difficulty removing the ion-pairing agent after purification | Strong binding of the ion-pairing agent to the PROTAC. | If using a non-volatile ion-pairing agent, a subsequent desalting step using a different chromatographic method (e.g., size-exclusion chromatography) or dialysis may be necessary. For volatile agents like TFA, repeated lyophilization from a suitable solvent can help to remove residual amounts. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Purification of a Piperidine-Containing PROTAC
-
Column Selection: Start with a high-quality, end-capped C18 column suitable for preparative chromatography.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a strong solvent like DMSO or DMF. Dilute with the initial mobile phase composition (e.g., 95% A / 5% B) to a suitable concentration for injection.
-
Gradient Elution: Develop a gradient that provides good separation of the target PROTAC from impurities. A typical starting point is a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Detection: Monitor the elution using a UV detector at a wavelength where the PROTAC has strong absorbance (e.g., 254 nm or 280 nm).
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the PROTAC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).
Protocol 2: Chiral Separation of a Piperidine-Containing PROTAC using SFC
-
Column Selection: Choose a suitable chiral stationary phase (CSP) based on the structure of the PROTAC. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point.[1]
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Typically methanol, ethanol, or isopropanol.
-
Additive: A small amount of a basic (e.g., diethylamine) or acidic (e.g., TFA) additive may be required to improve peak shape.
-
-
Method Development: Screen different co-solvents and additives to achieve the best separation of the enantiomers/diastereomers.
-
Purification: Once an optimal method is developed, scale up to a preparative SFC system for purification.
-
Fraction Collection and Analysis: Collect the separated isomers and confirm their purity and identity.
Visualizations
Workflow for Troubleshooting Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Conceptual Diagram of Orthogonal Purification
Caption: Orthogonal purification strategy for high purity.
References
- Technical Support Center: Purification of Chiral Piperidine Deriv
- Dolan, J. W. (2008). Ion Pairing—Blessing or Curse?
- BIOSYNCE. (2025).
- Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. (2025).
- Influence of piperidine ring on stability and reactivity of piperine. (2025).
- Waters. Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325.
- The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermedi
- Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. (n.d.). PubMed Central.
- Biotage. (2023).
- Incognito. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?
- Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025). PubMed Central.
- Why is trifluoroacetic acid (TFA) used in c-18 column? (2024).
- Ion-Pair Reagents for HPLC. (n.d.). TCI Chemicals.
- Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? (2020). Quora.
- Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies.
- Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent.
- The Secrets of Orthogonal Process Design. (2006).
- What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? (2019). SCIEX.
- Types and Applications of Ion-Pair Reagents in Liquid Chromatography. (2024).
- Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prost
- Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010).
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PubMed Central.
- Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
- Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer. (2025).
- Targeted Protein Degradation
- Targeted Protein Degrad
- An In-depth Technical Guide to the Safety and Handling of Piperidine-Based Linkers. (2025). BenchChem.
- Analysis of chiral compounds using supercritical fluid chromatography. (2024). European Pharmaceutical Review.
- PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (n.d.). PubMed Central.
- Purify & Isolate Your Compounds Using Flash & Preparative HPLC | Dr. Sambhav Kumbhani | CSI. (2021). YouTube.
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (n.d.). BenchChem.
- ARV-110: An oral androgen receptor PROTAC. (n.d.). Arvinas.
- Preparative HPLC and its Applic
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2023).
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
- Application Compendium Solutions for Prepar
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022).
- Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (n.d.). PubMed.
- Practical aspects of preparative HPLC in pharmaceutical development and production. (2025).
- Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PubMed Central.
- Structural basis of PROTAC cooperative recognition for selective protein degrad
- A Second-Generation Route to the Cereblon Fragment of ARV-471, Vepdegestrant. (2025). Organic Process Research & Development.
- Continuing Innovations in Reversed-Phase Chromatography Column Technology. (n.d.). LCGC North America.
- Methods to accelerate PROTAC drug discovery. (2025). PubMed Central.
- Behaviour of proteins on reversed-phase supports during high performance liquid chromatography on C18 stationary p. (2015).
- Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.).
- The Discovery of ARV-471, an Orally Bioavailable Estrogen Receptor Degrading PROTAC®for the Treatment of Patients with Breast Cancer. (n.d.). Arvinas.
- (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. (2015).
- How does an acid pH affect reversed-phase chromatography separ
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. support.waters.com [support.waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. santaisci.com [santaisci.com]
- 10. biotage.com [biotage.com]
- 11. biosynce.com [biosynce.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
improving the solubility of PROTACs derived from 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
<R>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, actionable guidance rooted in established scientific principles. This center is designed to help you troubleshoot and overcome one of the most common hurdles in the development of Proteolysis-Targeting Chimeras (PROTACs): poor aqueous solubility.
Specifically, we will focus on challenges related to PROTACs derived from the linker building block 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid . We will explore why this and similar structures can lead to solubility issues and provide a logical framework for addressing them through chemical modification, formulation, and robust analytical assessment.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: Why are my PROTACs derived from this piperidine-based linker exhibiting poor solubility?
This is a critical starting point. The solubility of a final PROTAC molecule is a complex interplay of all its components: the warhead (target binder), the E3 ligase ligand, and the linker that connects them. PROTACs are often large and lipophilic, placing them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low aqueous solubility.[1][2]
The specific linker building block, this compound, contains features that can contribute to this problem:
-
High Lipophilicity: The (Benzyloxy)carbonyl group, also known as a Cbz or Z group, is a large, greasy, aromatic protecting group. It significantly increases the lipophilicity (and thus decreases the aqueous solubility) of the entire linker region.
-
Molecular Size and Rigidity: While the piperidine ring can be a useful rigid spacer to achieve a productive ternary complex geometry, it also adds to the overall molecular weight and non-polar surface area.[3]
-
Crystal Packing: The overall planarity and symmetry of a molecule can lead to strong crystal lattice energy, which means more energy is required to break the solid state apart and dissolve it in a solvent.[4] Modifications that disrupt this symmetry can sometimes improve solubility.[4]
In essence, while the molecule has a polar "handle" (the acetic acid), its contribution can be overwhelmed by the lipophilic character of the Cbz group and the piperidine scaffold, leading to a final PROTAC that is poorly soluble.
FAQ 2: What are the primary chemical modification strategies to improve the solubility of my PROTAC?
When dealing with poor solubility, the most robust, long-term solution is often rational chemical modification. The linker is the most common and flexible place for such optimization.[5] Here are several field-proven strategies, ordered from common starting points to more involved redesigns.
-
Replace the Cbz Group: The benzyloxycarbonyl group is a primary liability. Consider replacing it with a smaller, more polar, or ionizable group that still fulfills its chemical role.
-
t-Boc (tert-Butoxycarbonyl): While still lipophilic, it lacks the aromatic ring and can be a modest improvement.
-
Acetamide or Sulfonamide: Introducing amide or sulfonamide functionalities can add hydrogen bonding capacity and polarity.
-
Basic Amine: Incorporating a basic nitrogen (e.g., via a piperazine ring or an alkyl amine) allows for salt formation, which can dramatically increase aqueous solubility.[5][6]
-
-
Modify the Linker Chain: The composition of the linker chain itself has a profound impact on physicochemical properties.[3][7]
-
Incorporate PEG Moieties: Polyethylene glycol (PEG) linkers are more hydrophilic than simple alkyl chains and are used in a majority of reported PROTACs.[7] The ether oxygens act as hydrogen bond acceptors, improving water interaction.[7][8]
-
Add Polar Functional Groups: Inserting amides, ethers, or sulfoxides into the linker chain can break up lipophilicity and improve solubility.[3]
-
-
Explore "Vectorial" Solubility: Consider the overall molecule. Sometimes, adding a single solubilizing group to an "outward-facing" part of the warhead or E3 ligand (distal to the protein-binding interface) can have a significant impact without disrupting the key binding interactions. This requires careful analysis of the binding poses (e.g., via co-crystal structures or modeling).
Table 1: Comparison of Chemical Modification Strategies
| Strategy | Primary Mechanism | Pros | Cons |
| Replace Cbz Group | Reduce lipophilicity; introduce polarity/ionizability. | Often synthetically accessible; can have a large impact. | May alter linker conformation or introduce new metabolic liabilities. |
| Incorporate PEG Linker | Increase hydrophilicity via ether oxygens. | Proven strategy; synthetically straightforward.[7][8] | Can increase flexibility, potentially causing an entropic penalty upon binding.[3] |
| Add Polar Groups (Amides, etc.) | Increase hydrogen bonding capacity. | Good for fine-tuning properties. | Avoid too many amide motifs, which can reduce permeability.[5] |
| Introduce Basic Center | Allows for salt formation. | Can provide a dramatic, pH-dependent solubility increase.[6] | May introduce off-target interactions or affect cell permeability. |
FAQ 3: My synthesis is complete. What non-covalent formulation strategies can I try to rescue my current batch?
If re-synthesis is not an immediate option, formulation strategies can help you use your existing compound for in vitro assays. These methods aim to keep the PROTAC in solution without chemically altering it.
-
Co-solvents: Many poorly soluble drugs are dissolved in a water-miscible organic solvent first.[9] The most common is DMSO. However, for cell-based assays, high concentrations of DMSO can be toxic. Exploring other co-solvents like PEG-400 or NMP might be beneficial.
-
Amorphous Solid Dispersions (ASDs): This is an advanced technique where the PROTAC is dispersed in a polymer matrix (e.g., HPMCAS, Soluplus®) in an amorphous (non-crystalline) state.[2][10] Amorphous material has a higher energy state and thus higher apparent solubility, often leading to a "supersaturated" state that can be maintained by the polymer.[10][11] This is a very effective strategy demonstrated for multiple PROTACs.[2][10][11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the lipophilic parts from water.[9][12][13]
Part 2: In the Lab - Protocols & Troubleshooting
Protocol 1: High-Throughput Kinetic Solubility Assay
Before you can improve solubility, you must measure it accurately. A kinetic solubility assay is a standard, high-throughput method used in early drug discovery.[14][15][16] It measures how much compound stays in solution when a concentrated DMSO stock is diluted into aqueous buffer.
Objective: To determine the kinetic solubility of a PROTAC in phosphate-buffered saline (PBS).
Materials:
-
Test PROTAC and control compounds (one known high-solubility, one low-solubility).
-
High-purity DMSO.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well microplates (clear, flat-bottom for UV analysis).
-
Plate reader capable of measuring UV absorbance or a nephelometer for light scattering.
-
Multichannel pipette.
Methodology:
-
Prepare Stock Solutions: Create a 10 mM stock solution of your PROTAC and control compounds in 100% DMSO.[17]
-
Plate Setup: In a 96-well plate, add 196 µL of PBS pH 7.4 to each well.
-
Compound Addition: Add 4 µL of the 10 mM DMSO stock solution to the first row of wells. This creates a 200 µM top concentration with 2% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilution (Optional but Recommended): If you wish to find the precise point of precipitation, you can perform serial dilutions across the plate.
-
Incubation: Seal the plate and incubate at room temperature for 1.5 to 2 hours with gentle shaking.[18] This allows the solution to equilibrate and any precipitation to occur.[17]
-
Measurement (Choose one):
-
Nephelometry (Light Scattering): Measure the light scattering in each well. An increase in scattering relative to a buffer-only control indicates the presence of precipitate.[15][17] This is the most direct method.
-
UV Absorbance (Filtration Method): After incubation, filter the plate through a solubility filter plate to remove any precipitate.[14][18] Measure the UV absorbance of the filtrate in a new UV-compatible plate. Compare the absorbance to a standard curve prepared in a DMSO/buffer mixture to quantify the amount of dissolved compound.[14]
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitate is detected. A common goal for discovery compounds is a solubility of >60 µg/mL.[15]
Troubleshooting Guide
| Problem Encountered | Immediate Action | Long-Term Solution (and Causality) |
| PROTAC precipitates in my cell culture media during an experiment. | 1. Check the final DMSO concentration; ensure it's at a non-toxic level (typically <0.5%).2. Briefly sonicate the media after adding the PROTAC.3. Consider if serum proteins in the media are causing precipitation. | Formulation or Redesign: The media is a complex aqueous environment. The precipitation indicates the compound's thermodynamic solubility has been exceeded. An ASD formulation can maintain supersaturation in these conditions.[2][19] Ultimately, a more soluble chemical analog is the most robust fix. |
| My chemical modifications improved solubility but killed the degradation activity. | 1. Confirm the compound still binds to the target and the E3 ligase independently (e.g., via biophysical assays like SPR or ITC).2. Check for cell permeability issues with the new analog. | Re-evaluate Linker Design: The linker is not just a spacer; it is critical for achieving a productive ternary complex.[7][20] The modification may have introduced a steric clash or forced an unfavorable conformation.[3] Systematically test different linker lengths and attachment points to regain the proper geometry for degradation.[21] |
| Solubility is high in buffer, but I see no cell permeability. | 1. Measure LogP/LogD of the new compound.2. Run a standard permeability assay (e.g., PAMPA or Caco-2). | Balance Solubility and Permeability: These two properties are often in opposition.[22] Highly polar, soluble compounds may struggle to cross the lipid cell membrane.[1] The goal is a "sweet spot." Consider strategies like introducing intramolecular hydrogen bonds to shield polar groups and improve permeability.[5] |
Part 3: Visual Workflows and Summaries
Diagram 1: PROTAC Structural Modification Sites for Solubility Enhancement
This diagram illustrates the key areas on a generic PROTAC structure where chemical modifications can be made to improve physicochemical properties.
Caption: Key modification sites on a PROTAC for solubility enhancement.
Diagram 2: Experimental Workflow for Troubleshooting Poor Solubility
This workflow provides a logical path for diagnosing and solving solubility issues encountered during experiments.
Caption: A decision-making workflow for addressing PROTAC solubility issues.
References
- Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate.
- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.
- 7 strategies to improve PROTACs' oral bioavailability. (2022, May 25). Drug Discovery and Development.
- Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceuticals (Basel).
- From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024, October 23). AxisPharm.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Unlocking PROTACs' Potential: Overcoming Development Challenges. (2025, February 6). Pharmacy Times.
- Mares, A., et al. (2014). Impact of linker length on the activity of PROTACs. ACS Medicinal Chemistry Letters.
- Montanari, D., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
- PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2024). MDPI.
- Pöstges, F., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. National Institutes of Health.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). National Institutes of Health.
- Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2025, October 13). ResearchGate.
- Formulation Strategies For Poorly Soluble Molecules. (2025, October 15). Outsourced Pharma.
- In vitro solubility assays in drug discovery. (2012). PubMed.
- Innovative medicinal chemistry strategies for enhancing drug solubility. (n.d.). Request PDF.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
- Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. (n.d.). ResearchGate.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry.
- 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid. (n.d.). MCE.
Sources
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. mdpi.com [mdpi.com]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. ajptonline.com [ajptonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. longdom.org [longdom.org]
- 10. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. enamine.net [enamine.net]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. researchgate.net [researchgate.net]
- 20. The Essential Role of Linkers in PROTACs [axispharm.com]
- 21. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Steric Hindrance with 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid
Welcome to the technical support guide for 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid (CAS No. 221183-12-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this sterically demanding building block. Our goal is to equip you with the knowledge to anticipate and overcome synthetic challenges, ensuring efficient and successful reaction outcomes.
Introduction: Understanding the Challenge
The structure of this compound presents a significant synthetic challenge: steric hindrance . The bulky benzyloxycarbonyl (Cbz) protecting group, combined with the conformationally rigid piperidine ring, physically obstructs the path of incoming reagents to the carboxylic acid's reactive center. This guide will explore the root causes of this hindrance and provide field-proven strategies to mitigate its effects, particularly in common reactions like amide bond formation.
Frequently Asked Questions (FAQs)
Q1: My standard amide coupling reaction (e.g., using DCC/DMAP) with this compound is failing or giving very low yields. What is the likely cause?
This is a classic issue of steric hindrance. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) form a bulky O-acylisourea intermediate. The piperidine ring and the large Cbz group on the nitrogen create a crowded environment around this intermediate, preventing the nucleophilic amine from approaching and attacking the activated carbonyl group effectively. The result is often the hydrolysis of the intermediate back to the starting carboxylic acid or the formation of N-acylurea byproducts.
Q2: What are the primary sources of steric bulk in this molecule?
There are two main contributors to the steric hindrance:
-
The Cbz (Z) Group : The benzyloxycarbonyl group is large and conformationally flexible, capable of shielding the piperidine nitrogen's vicinity. While its primary role is to protect the amine, its size is a major factor in hindering nearby reactions.[1][2][3]
-
The Piperidine Ring : The chair conformation of the 4-oxysubstituted piperidine ring positions the acetic acid side chain in a specific spatial orientation. Depending on the conformation, axial or equatorial substituents on the ring can further crowd the reaction center, making it difficult for reagents to access the carboxylic acid.
Diagram: Sources of Steric Hindrance The following diagram illustrates the key molecular features contributing to steric congestion around the reactive carboxylic acid group.
Caption: Key regions of steric bulk on the molecule.
Q3: Can changing reaction conditions like temperature or concentration help?
While adjusting conditions can sometimes provide marginal improvements, they are unlikely to solve a problem rooted in severe steric hindrance.
-
Heating: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, it also significantly increases the risk of side reactions, such as epimerization if there are nearby chiral centers, or decomposition of sensitive reagents and substrates.[4]
-
Concentration: Higher concentrations can increase the frequency of molecular collisions, but this does not change the fundamental geometric problem of the amine being unable to reach the activated acid.
The most effective solution involves changing the core methodology, specifically the choice of activating agent.
Troubleshooting Guides & Advanced Protocols
Guide 1: Overcoming Failed Amide Coupling Reactions
The most common and critical reaction involving this molecule is amide bond formation. When standard methods fail, a more potent activation strategy is required.
Core Problem: Ineffective Carboxylic Acid Activation
The central issue is the inability of a standard coupling reagent to form an activated intermediate that is both highly reactive and accessible to the incoming amine. The solution is to use a coupling reagent that generates a less sterically demanding, more reactive intermediate.
Recommended Solution: Uronium/Phosphonium Salt Reagents (HATU, HBTU, PyBOP)
Uronium salts, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), are exceptionally effective for coupling sterically hindered substrates.[5][6]
Why HATU Works: The Mechanism of Action The efficacy of HATU stems from its reaction mechanism, which proceeds through a highly reactive OAt-active ester intermediate.[6][7][8]
-
Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[9]
-
Intermediate Formation: The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt.
-
Active Ester Generation: This intermediate is rapidly converted into a 1-hydroxy-7-azabenzotriazole (HOAt) active ester. This ester is significantly more reactive than the O-acylisourea intermediate formed by carbodiimides and is less sterically shielded, facilitating the subsequent nucleophilic attack by the amine.[6][7]
Diagram: HATU Coupling Workflow This diagram outlines the decision-making process for troubleshooting a failed amide coupling reaction.
Caption: Troubleshooting workflow for failed amide coupling.
Validated Experimental Protocol: HATU-Mediated Amide Coupling
This protocol provides a robust method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) to a dry reaction flask.
-
Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Base Addition: Add DIPEA (2.5 - 3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add HATU (1.1 - 1.2 eq) in one portion. Stir the mixture for 15-20 minutes at room temperature to ensure complete formation of the active ester. A color change may be observed.
-
Amine Addition: Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 2-6 hours at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Alternative Strategy: Acyl Fluoride Intermediates
For extremely hindered systems where even HATU struggles, converting the carboxylic acid to an acyl fluoride is an excellent alternative.[10][11] Acyl fluorides are highly reactive yet sterically small, minimizing hindrance during the subsequent nucleophilic attack by the amine.[10] Reagents like Cyanuric Fluoride or XtalFluor-E® can be used for this transformation in situ.
Guide 2: Troubleshooting Esterification Reactions
Similar steric hindrance principles apply to esterification. Standard Fischer esterification (acid catalysis with alcohol) will be ineffective.
Recommended Solution: Yamaguchi Esterification
For sterically hindered substrates, the Yamaguchi esterification provides a powerful solution. This method involves forming a mixed anhydride in situ which then reacts with the alcohol.
Protocol Summary: Yamaguchi Esterification
-
Anhydride Formation: The carboxylic acid (1.0 eq) is treated with 2,4,6-trichlorobenzoyl chloride (1.2 eq) in the presence of a stoichiometric base like triethylamine (TEA) (1.2 eq) in an aprotic solvent (e.g., THF).
-
Esterification: After anhydride formation is complete, the alcohol (1.5-2.0 eq) is added along with an acylation catalyst, typically 4-dimethylaminopyridine (DMAP) (1.5-2.0 eq).
-
Reaction: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.
This method is highly effective because the mixed anhydride intermediate is very reactive, and the use of DMAP as a nucleophilic catalyst accelerates the final ester formation.
Comparative Data: Coupling Reagent Efficiency
The following table summarizes the relative effectiveness of common coupling reagents for sterically hindered substrates.
| Coupling Reagent | Mechanism Intermediate | Relative Reactivity | Common Issues | Recommendation for Topic Compound |
| DCC / EDC | O-acylisourea | Low | Low yield, N-acylurea byproduct, purification difficulties | Not Recommended |
| HBTU / TBTU | OBt-active ester | Moderate-High | Potential for racemization | Viable Alternative |
| HATU / HAPyU | OAt-active ester | Very High | Cost, potential for guanidinylation side reaction with excess reagent[6] | Highly Recommended |
| PyBOP | OBt-active ester | High | Carcinogenic HMPA byproduct | Good Alternative |
| Acyl Fluoride (in situ) | Acyl Fluoride | Very High | Requires specific fluorinating agents | Excellent for very difficult cases[10][11] |
References
- Common Organic Chemistry.
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
- ResearchGate.
- CHIMIA. (2017). The Synthesis of Sterically Hindered Amides. [Link]
- ResearchGate. (2017). The Synthesis of Sterically Hindered Amides. [Link]
- FasterCapital.
- Semantic Scholar. (2016).
- ACS Publications. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. [Link]
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Royal Society of Chemistry. (2019).
- Semantic Scholar. (2019).
- ResearchGate. (2012). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. [Link]
- PubMed Central (PMC). (2022).
- Master Organic Chemistry. (2018).
- ResearchGate. (2013). Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
- ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]
- Google Patents. (1980).
- Organic Chemistry. (2021). Adding Cbz Protecting Group Mechanism. YouTube. [Link]
- ACS Publications. (2024).
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- MDPI. (2024). Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. [Link]
- PubMed Central (PMC). (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. [Link]
- AA Blocks. 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar [semanticscholar.org]
impact of linker length on PROTAC activity using 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the design and optimization of Proteolysis Targeting Chimeras (PROTACs). We will address common issues and frequently asked questions (FAQs) related to the impact of linker length and composition on PROTAC activity, with a specific focus on strategies incorporating the rigid linker building block, 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid .
Our approach is grounded in established principles of PROTAC design, emphasizing the critical role of the linker in mediating the formation of a productive ternary complex between your protein of interest (POI) and an E3 ubiquitin ligase.[1][2] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, incorporating more rigid elements such as a piperidine ring can offer distinct advantages by pre-organizing the PROTAC into a favorable conformation, but it also presents unique challenges.[2] This guide provides troubleshooting workflows, detailed experimental protocols, and data interpretation strategies to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I have synthesized a PROTAC using the this compound building block, but I am observing weak or no degradation of my target protein. What are my first troubleshooting steps?
A1: This is a frequent starting point in PROTAC development. Before focusing solely on the linker, it's crucial to perform a series of validation steps to rule out other common issues. A lack of degradation is often a multi-faceted problem.[3]
Step 1: Verify PROTAC Integrity and Purity Confirm the chemical structure, purity, and stability of your synthesized PROTAC. Impurities or degradation products can lead to misleading results.
-
Recommended Techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural confirmation.[4][5] Purity should be assessed by HPLC.
Step 2: Confirm Binary Binding A PROTAC must be able to bind to both the Protein of Interest (POI) and the E3 ligase independently. If either of these binary interactions is weak or absent, a ternary complex cannot form.[3]
-
Recommended Techniques:
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To measure binding kinetics and affinity (K D ) of the PROTAC to the POI and the E3 ligase separately.[6]
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic data on binary complex formation.[7]
-
Fluorescence Polarization (FP): A competitive binding assay that can also determine binary binding affinities.[8]
-
Step 3: Assess Cellular Factors
-
Cell Permeability: PROTACs are often large molecules with poor physicochemical properties.[] Ensure your PROTAC can penetrate the cell membrane to reach its targets. Cellular permeability can be assessed using methods like the Caco-2 permeability assay.[8]
-
Target Engagement: Confirm that your PROTAC engages the target protein within the cellular environment using techniques like a cellular thermal shift assay (CETSA).
-
E3 Ligase Expression: Verify that your chosen cell line expresses sufficient levels of the recruited E3 ligase (e.g., VHL, CRBN).
If all the above are confirmed, the issue likely lies in the inability to form a stable and productive ternary complex, and linker optimization becomes the primary focus.[6]
}
Q2: My PROTAC shows good binary binding, but it's still inactive. How does incorporating a rigid piperidine ring affect ternary complex formation compared to a flexible PEG linker?
A2: This is an excellent question that gets to the heart of linker design. The linker is not a passive spacer; it actively governs the geometry and stability of the ternary complex.[10][11]
-
Flexibility vs. Rigidity:
-
Flexible Linkers (e.g., PEG, Alkyl): These linkers allow the POI and E3 ligase to adopt numerous orientations. While this increases the chances of an encounter, it comes at a high entropic cost to "freeze" into a single productive conformation for ubiquitin transfer.[12]
-
Rigid Linkers (containing elements like your piperidine ring): These linkers reduce the conformational freedom of the PROTAC.[2] This can be highly advantageous if the pre-organized conformation is optimal for ternary complex formation, as it lowers the entropic penalty.[2] However, if the constrained geometry is incorrect, it can introduce steric clashes or position the two proteins unfavorably, completely preventing the formation of a productive complex.[10]
-
-
The "Hook Effect": If your ternary complex is unstable, you may observe a pronounced "hook effect," where degradation efficiency decreases at higher PROTAC concentrations. This happens because the PROTAC favors forming separate binary complexes (PROTAC-POI and PROTAC-E3) over the productive ternary complex.[6][13] A well-designed rigid linker can sometimes mitigate the hook effect by promoting positive cooperativity and stabilizing the ternary complex.[6]
Your next step should be to systematically alter the linker design to test if the geometry is the issue.
Q3: How can I systematically vary the "length" of my PROTAC linker when it's built around a rigid core like this compound?
A3: When using a rigid core, "length" optimization involves adding flexible spacers to one or both sides of the central unit. This modular approach allows you to fine-tune the distance and relative orientation between the two ends of the PROTAC. The goal is to find the optimal spacing that allows the POI and E3 ligase to interact favorably.[]
A common strategy is to synthesize a small library of PROTACs where you systematically extend the linker using flexible units, such as PEG or alkyl chains.[12]
}
Q4: I'm now seeing some target degradation, but the potency is low (high DC50) and the maximal degradation is incomplete (low Dmax). How do I interpret this and optimize further?
A4: Observing some activity is a significant step forward! Low potency (DC50) and efficacy (Dmax) suggest that you are forming a ternary complex, but it is either unstable or has a suboptimal geometry for efficient ubiquitin transfer.
-
DC50 (Half-Maximal Degradation Concentration): This is the concentration of PROTAC required to degrade 50% of the target protein and is a measure of potency.[14] A high DC50 means you need more compound to achieve degradation.
-
Dmax (Maximum Degradation): This is the maximum percentage of protein degradation achieved.[14] A low Dmax suggests that even at saturating concentrations, the PROTAC cannot induce complete degradation, often pointing to an equilibrium between protein synthesis and degradation or a poorly formed ternary complex.
Optimization Strategy: Systematically analyze the data from your linker-variant library. There is no universal optimal length; it is highly dependent on the specific POI-E3 ligase pair.[15] For example, studies on ERα-targeting PROTACs found a 16-atom linker to be optimal, while some TBK1 degraders required linkers of up to 29 atoms to be effective.[12]
Data Presentation: Hypothetical Linker Optimization Study
| PROTAC Variant | Linker Composition (POI-to-E3) | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) |
| PROTAC-A1 | Rigid Core Only | 11 | > 1000 | < 10% |
| PROTAC-A2 | PEG2 - Rigid Core | 18 | 550 | 45% |
| PROTAC-A3 | PEG4 - Rigid Core | 25 | 85 | 92% |
| PROTAC-A4 | PEG6 - Rigid Core | 32 | 210 | 75% |
Data is hypothetical for illustrative purposes.
In this example, PROTAC-A3 with a 25-atom linker (composed of a 4-unit PEG chain and the rigid core) is the optimal candidate. The data shows a clear "bell-shaped" curve for activity, where linkers that are too short (A1, A2) or too long (A4) are less effective. This underscores the necessity of empirical testing.
Experimental Protocols
Protocol 1: Modular Synthesis of a PROTAC Library with a Rigid Core
This protocol outlines a convergent synthetic approach, which is efficient for building a library of PROTACs with varying linker lengths.[1][12]
Materials:
-
POI-binding ligand with a reactive handle (e.g., amine, carboxylic acid).
-
E3 ligase ligand (e.g., pomalidomide, VHL ligand) with a reactive handle.
-
Linker Core: this compound.
-
Flexible Spacers: Amine-PEG(n)-acid, or other bifunctional linkers of varying lengths.
-
Peptide coupling reagents (e.g., HATU, HOBt).
-
Appropriate solvents (e.g., DMF, DCM) and bases (e.g., DIPEA).
Methodology:
-
Deprotection of Linker Core: If necessary, deprotect the Cbz group on the piperidine nitrogen to reveal a secondary amine for coupling.
-
Stepwise Assembly: a. Couple the POI ligand to one end of a flexible spacer (e.g., Amine-PEG4-acid) using standard amide bond formation chemistry. b. Couple the other end of the spacer-POI construct to the deprotected amine of the piperidine linker core. c. Activate the carboxylic acid on the rigid linker core. d. Couple the activated linker-spacer-POI construct to the reactive handle on the E3 ligase ligand.
-
Purification: Purify each final PROTAC using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of each PROTAC using HRMS and NMR.[5]
Protocol 2: DC50 and Dmax Determination by Western Blot
This is the standard method for quantifying PROTAC-induced protein degradation.[14][16]
Methodology:
-
Cell Seeding: Plate your chosen cell line in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of your PROTACs (typically from 0.1 nM to 10,000 nM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize protein amounts and separate lysates by SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). d. Incubate with a primary antibody against your POI and a primary antibody for a loading control (e.g., GAPDH, β-actin). e. Incubate with the appropriate HRP-conjugated secondary antibodies. f. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensity for your POI and loading control using densitometry software (e.g., ImageJ). b. Normalize the POI signal to the loading control signal for each sample.[16] c. Calculate the percentage of protein remaining relative to the vehicle control. Percentage degradation is (100% - % protein remaining). d. Plot the percentage degradation against the log of the PROTAC concentration and fit the data to a non-linear regression curve (variable slope, four parameters) using software like GraphPad Prism to determine the DC50 and Dmax values.[14]
Mechanism Validation Control: To confirm that protein loss is due to proteasomal degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding your most effective PROTAC. The degradation of the target protein should be rescued.[14]
References
Click to expand
- Assessing the Impact of PEG Linker Length on PROTAC Activity. (n.d.). Benchchem.
- Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 6(10), 1897-1904. [Link]
- The Pivotal Role of Linker Length in PROTAC Activity: A Case for C7 Linkers. (n.d.). Benchchem.
- Effect of PROTAC linker length and conjugation site. (n.d.).
- Cyrus, K., et al. (2010). Impact of linker length on the activity of PROTACs. PubMed. [Link]
- A Researcher's Guide to Validating PROTAC Structure: A Comparative Analysis of Analytical Methods. (n.d.). Benchchem.
- Navigating Off-Target Effects: A Comparative Guide for PROTACs Utilizing PEG-Based Linkers. (n.d.). Benchchem.
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
- Exploration and innovation of Linker features in PROTAC design. (2024). BOC Sciences.
- Zografou-Barredo, N. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Drug Discovery and Development Division, 1(1), 1-13. [Link]
- Drummond, M. L., & Williams, C. I. (2019).
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. (2024).
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024).
- PROTAC Linker Design and Optimiz
- Optimizing linker length for ternary complex form
- Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC. (n.d.). Benchchem.
- Overview of PROTAC Linkers. (n.d.). ChemPep.
- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). Sino-Biochemical.
- PROTAC-mediated ternary complex formation and Hook effect as a function of PROTAC concentration. (n.d.).
- Technical Support Center: Strategies for Optimizing PROTAC Linker Length. (n.d.). Benchchem.
- Application Note: Measuring DC50 and Dmax for PROTAC PARP1 Degrader-1. (n.d.). Benchchem.
- Overview of PROTAC Linkers: Types and Design. (n.d.). BOC Sciences.
- Common problems in PROTAC experiments and how to avoid them. (n.d.). Benchchem.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). Taylor & Francis Online.
- of the linkers used in PROTAC design. (n.d.).
- PROTAC Molecules Activity and Efficacy Evalu
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degrad
- Application of PROTACs in target identification and valid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scienceopen.com [scienceopen.com]
- 8. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
stability issues of the benzyloxycarbonyl group under different reaction conditions
Welcome to the technical support center for the benzyloxycarbonyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the stability and use of this foundational protecting group in organic synthesis. The Cbz group, introduced by Leonidas Zervas and Max Bergmann, was a pivotal development in the field of controlled peptide chemistry and remains a vital tool in modern synthesis.[1][2][3] This resource provides a comprehensive overview of its stability under various reaction conditions, troubleshooting guides for common issues, and frequently asked questions to ensure the successful application of the Cbz group in your synthetic endeavors.
Understanding the Cbz Group: A Stability Overview
The benzyloxycarbonyl group is prized for its general stability under a range of conditions, which allows for broad applicability in multi-step syntheses.[3] It is known to be stable in basic and mildly acidic media, making it compatible with many synthetic transformations.[3][4] However, like any protecting group, it has its vulnerabilities. Understanding the nuances of its stability is critical to preventing unintended cleavage and ensuring the desired reaction outcome.
The primary mode of Cbz group removal is through catalytic hydrogenolysis, a mild and efficient method that proceeds at neutral pH.[1][3][5] This unique cleavage condition renders the Cbz group orthogonal to many other common amine protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][6][7][8] This orthogonality is a cornerstone of modern multi-step organic synthesis, enabling the selective deprotection of one functional group in the presence of others.[3][6][9]
While robust, the Cbz group is not entirely immune to acidic and, under specific circumstances, basic conditions. Strong acids can lead to its cleavage, and certain nucleophilic conditions can also result in its removal.[1][10][11] The following sections will delve into the specifics of these stability challenges and provide actionable solutions.
Troubleshooting Guide: Addressing Cbz Group Instability
This section is formatted in a question-and-answer style to directly address common problems encountered during synthesis.
Issue 1: My Cbz group was unexpectedly cleaved during a reaction.
Question: I am performing a reaction that is supposed to be compatible with the Cbz group, yet I am observing its cleavage. What could be the cause?
Answer: Unexpected cleavage of the Cbz group can often be traced to three main factors: unintended acidic or basic conditions, the presence of a nucleophile, or unforeseen catalytic activity.
-
Acidic Conditions: While generally stable to mild acids, the Cbz group can be cleaved by strong acids such as HBr in acetic acid or other potent Lewis and Brønsted acids.[1][10][11][12] The mechanism involves protonation of the carbamate followed by cleavage. If your reaction generates acidic byproducts or if you are using acidic reagents, this could be the cause. For instance, the use of AlCl3 in hexafluoroisopropanol (HFIP) can selectively deprotect N-Cbz groups.[13][14]
-
Basic Conditions: The Cbz group is generally stable to bases.[3][4] However, prolonged exposure to strong bases, especially at elevated temperatures, can lead to hydrolysis.[15] For example, in certain molecular architectures, one of two Cbz groups can be selectively removed under alkaline conditions.[11]
-
Nucleophilic Cleavage: Certain nucleophiles can attack the benzylic carbon of the Cbz group, leading to its removal.[16] For example, thiols have been used for the nucleophilic cleavage of Cbz groups, a method that can be advantageous when other functionalities in the molecule are sensitive to hydrogenation.[16]
-
Catalytic Activity: Beyond the intended palladium-catalyzed hydrogenolysis, other transition metals can also cleave the Cbz group. For instance, Ni(0) or Pd(0) complexes can effect its removal.[1] If your reaction involves other metal catalysts, it is crucial to assess their potential compatibility with the Cbz group.
Experimental Protocol: Assessing Cbz Group Stability in a New Reaction
To avoid unexpected cleavage, it is prudent to run a small-scale stability test:
-
Setup: Dissolve your Cbz-protected starting material in the reaction solvent.
-
Reagents: Add all reaction components except for the key reactant that initiates the desired transformation.
-
Monitoring: Stir the mixture under the intended reaction conditions (temperature, atmosphere) for the planned duration of the reaction.
-
Analysis: Periodically take aliquots and analyze them by TLC or LC-MS to check for any degradation of the starting material.
-
Initiation: If the Cbz group remains intact, you can then add the final reactant to initiate the desired transformation with greater confidence.
Issue 2: My catalytic hydrogenolysis for Cbz deprotection is sluggish or incomplete.
Question: I am trying to remove a Cbz group via catalytic hydrogenolysis, but the reaction is slow or stalls. What are the common causes and how can I troubleshoot this?
Answer: Incomplete or slow hydrogenolysis is a frequent issue. Several factors can contribute to this problem:
-
Catalyst Quality and Activity: The activity of the palladium on carbon (Pd/C) catalyst can vary significantly between batches and can decrease over time.[17]
-
Solution: Use a fresh, high-quality catalyst. If catalyst poisoning is suspected (see below), increasing the catalyst loading may help. For challenging substrates, a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C) can be effective.[17]
-
-
Catalyst Poisoning: The presence of certain functional groups in your molecule can poison the palladium catalyst, rendering it inactive. Sulfur-containing compounds (e.g., thiols, thioethers) are notorious catalyst poisons. Other functional groups like amines can also inhibit catalyst activity.
-
Solution: If your substrate contains a sulfur-containing group, catalytic hydrogenolysis may not be the ideal method. In such cases, acidic cleavage or other deprotection methods should be considered.[10]
-
-
Insufficient Hydrogen: The reaction requires a sufficient supply of hydrogen.
-
Solution: Ensure the reaction vessel is properly sealed and that there is a positive pressure of hydrogen. For small-scale reactions, a hydrogen-filled balloon is often sufficient, but for larger scales or more stubborn deprotections, a hydrogenation apparatus that allows for higher pressures may be necessary.[3][6] It is also good practice to purge the reaction flask with an inert gas like nitrogen or argon before introducing hydrogen.[17]
-
-
Mass Transfer Limitations: In heterogeneous catalysis, efficient mixing is crucial for the substrate to interact with the catalyst surface.
-
Solution: Ensure vigorous stirring of the reaction mixture.[17]
-
Troubleshooting Workflow for Incomplete Hydrogenolysis
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
Issue 3: I am observing side reactions during Cbz deprotection.
Question: During the removal of the Cbz group, I am seeing the formation of unexpected byproducts. What are the common side reactions and how can they be minimized?
Answer: Side reactions during Cbz deprotection are often dependent on the chosen method.
-
During Catalytic Hydrogenolysis:
-
Reduction of other functional groups: Catalytic hydrogenation is a powerful reduction method and can also reduce other susceptible functional groups such as alkenes, alkynes, nitro groups, and aryl halides.[2][16]
-
Solution: If your molecule contains such functionalities, catalytic hydrogenolysis may not be chemoselective. In these cases, transfer hydrogenation using a hydrogen donor like ammonium formate, formic acid, or cyclohexene can sometimes offer better selectivity.[2] Alternatively, non-reductive cleavage methods, such as acid-mediated deprotection, should be considered.[2][12]
-
-
N-alkylation: In cases of insufficient hydrogen supply, a side reaction can occur where the newly deprotected amine attacks the benzyl group of another Cbz-protected molecule, leading to the formation of an N-benzyl tertiary amine.[11][18]
-
Solution: Ensure an adequate and continuous supply of hydrogen throughout the reaction.[11]
-
-
-
During Acidic Cleavage:
-
Cleavage of other acid-labile groups: Strong acidic conditions used to cleave the Cbz group will also remove other acid-sensitive protecting groups like Boc.[7][19]
-
Solution: If your molecule contains other acid-labile groups that need to remain intact, acidic cleavage of the Cbz group is not a suitable method. This is a classic example of where the orthogonality of protecting groups is crucial.[6]
-
-
Formation of reactive carbocations: Acidic deprotection proceeds through the formation of a benzyl cation, which can be trapped by nucleophiles present in the reaction mixture or on the substrate itself.
-
Solution: The addition of a scavenger, such as a thiol, can help to trap the generated carbocation and prevent unwanted side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the orthogonality of the Cbz group with other common protecting groups?
A1: Orthogonality refers to the ability to deprotect one functional group in the presence of others without affecting them.[6] The Cbz group is orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[3][6][7] This allows for the selective removal of each of these protecting groups under their specific cleavage conditions.
Comparative Stability of Cbz, Boc, and Fmoc Protecting Groups
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups under these Conditions |
| Cbz (Carboxybenzyl) | H₂, Pd/C (Catalytic Hydrogenolysis)[6] | Boc: Generally stable.[6] Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[6] |
| Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA)[7] | Cbz: Generally stable, but can be cleaved with strong acids like HBr.[1] Fmoc: Stable. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., 20% Piperidine in DMF)[6] | Cbz: Stable.[6] Boc: Generally stable, though some studies report potential cleavage under prolonged basic conditions.[6] |
Q2: Can the Cbz group be used to protect alcohols?
A2: Yes, although less common than for amines, the Cbz group can be used to protect alcohols as their corresponding carbonates.[1] The protection is typically carried out using benzyl chloroformate in the presence of a base.[1] The deprotection is also achieved via catalytic hydrogenolysis.
Q3: Are there any safety considerations when working with Cbz deprotection?
A3: Yes, particularly with catalytic hydrogenolysis. Hydrogen gas is highly flammable and can form explosive mixtures with air.[13] Reactions should be conducted in a well-ventilated fume hood, and care should be taken to avoid any sources of ignition. Transfer hydrogenation, which avoids the direct use of hydrogen gas, is a safer alternative.[2] When using strong acids like HBr in acetic acid, appropriate personal protective equipment should be worn as these reagents are highly corrosive.
Q4: How do I choose the best deprotection method for my specific substrate?
A4: The choice of deprotection method is critical and depends on the overall molecular structure.[2] The following decision tree can guide your selection:
Caption: Decision tree for selecting a Cbz deprotection method.
Detailed Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the standard procedure for removing a Cbz group using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
Cbz-protected compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethanol in a round-bottom flask.[6]
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).[3][6]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. Repeat the evacuation and backfilling process three times to ensure an inert atmosphere has been replaced with hydrogen.[3]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]
Protocol 2: Cbz Deprotection by Acid-Catalyzed Cleavage
This protocol details the removal of a Cbz group using hydrogen bromide in acetic acid.
Materials:
-
Cbz-protected compound
-
Glacial acetic acid
-
33% HBr in acetic acid
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.
-
Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture at room temperature.[17]
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrate's reactivity.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the product can be isolated by precipitation with an ether, followed by filtration, or by careful neutralization and extraction.
References
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]
- Pharmaffiliates. Introduction and removal of alkyl protecting groups of several common amino groups. [Link]
- ACS Publications. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Organic Letters. [Link]
- Technical Disclosure Commons.
- Ingenta Connect. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
- ACS Publications. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP | The Journal of Organic Chemistry. [Link]
- Unknown Source. 10_Protecting groups.
- YouTube. Peptide synthesis: Protecting groups for amine and carboxyl functionality. [Link]
- Coconote. Peptide Synthesis and Protecting Groups. [Link]
- ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.. [Link]
- Master Organic Chemistry.
- Organic Chemistry Portal. Protective Groups. [Link]
- ResearchGate. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF. [Link]
- ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]
- Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Unknown Source. Cbz-Protected Amino Groups.
- MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. [Link]
- ResearchGate. Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds | Request PDF. [Link]
- Scientific Upd
- ResearchGate. How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. [Link]
- ACS Publications. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine | Journal of the American Chemical Society. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Protective Groups [organic-chemistry.org]
- 10. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. tdcommons.org [tdcommons.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scientificupdate.com [scientificupdate.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. coconote.app [coconote.app]
Technical Support Center: Purification Strategies for 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic Acid Coupling Reactions
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid and need to navigate the common challenges of post-reaction purification. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you achieve the highest purity for your target compounds.
Troubleshooting Guide: Isolating Your Target Amide
This section addresses specific problems you might encounter during the purification of your amide product.
Question 1: My initial aqueous workup isn't removing all the urea byproduct from my EDC-mediated coupling. What's going wrong and how can I fix it?
This is a common issue, especially when the reaction is run in a polar aprotic solvent like DMF. While the N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, its complete removal can be tricky.[1][2][3]
Underlying Causes:
-
Insufficient Volume of Aqueous Wash: You may not be using enough water to effectively partition the EDU out of the organic layer.
-
Emulsion Formation: The presence of DMF can lead to the formation of emulsions, which trap impurities in the organic phase.
-
Product Solubility: Your desired amide product may have some water solubility, causing you to lose it during the wash.[2]
Solutions:
-
Acidic Wash: Perform a wash with a dilute acidic solution, such as 0.1 M HCl.[4] This will protonate the tertiary amine of the EDU byproduct, significantly increasing its solubility in the aqueous phase. Be mindful that the piperidine nitrogen in your starting material is protected by the Cbz group, which is generally stable to mild acid washes.
-
Brine Wash: After the aqueous or acidic washes, perform a wash with a saturated sodium chloride solution (brine). This helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer.[2]
-
Solvent Swap: If your product is soluble in a less polar, water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), consider diluting your reaction mixture with this solvent before the aqueous wash. This will improve the phase separation. The urea byproduct from EDC is insoluble in DCM and diethyl ether.[2]
Question 2: I've used HATU as my coupling reagent and now I'm struggling to remove the tetramethylurea byproduct. What's the best approach?
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, but its tetramethylurea (TMU) byproduct can be persistent.[1][5]
Recommended Protocol: Acidic Extraction
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Acidic Washes: Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl).[6] This will protonate the basic impurities, including any unreacted base like DIPEA, and facilitate their removal into the aqueous phase.
-
Bicarbonate Wash: Follow with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Pro-Tip: Pre-activating the carboxylic acid with HATU and a base for a few minutes before adding the amine can sometimes lead to a cleaner reaction and easier purification.[7][8]
Question 3: My product is streaking badly on my silica gel column. How can I improve the chromatographic separation?
The basic nature of the piperidine nitrogen, even when protected, can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[9]
Solutions:
-
Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (typically 0.1-1%) is a common choice. This will neutralize the acidic sites on the silica gel and improve the peak shape of your amine-containing product.
-
Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for the purification of basic compounds. Reversed-phase silica gel (C18) is another option if your compound is sufficiently non-polar.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents used for this type of acid, and what are their byproducts?
Here is a summary of common coupling reagents and their byproducts:
| Coupling Reagent | Common Name | Byproduct(s) | Removal Strategy |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) | Water-soluble; removed by aqueous/acidic wash.[1][10] |
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble in most organic solvents; removed by filtration.[11][12] |
| Diisopropylcarbodiimide | DIC | Diisopropylurea (DIU) | Soluble in common organic solvents; removed by chromatography or extraction.[1][12] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Tetramethylurea, HOAt | Water-soluble; removed by aqueous/acidic wash and chromatography.[1][6][8] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) - Carcinogenic! | Removed by aqueous wash; handle with extreme caution.[1] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Tris(pyrrolidino)phosphine oxide | Removed by aqueous wash and chromatography. |
Q2: Can I use an excess of the coupling reagent to drive my reaction to completion?
While using a slight excess (1.1-1.5 equivalents) is common practice, a large excess of some coupling reagents can lead to side reactions and complicate purification. For instance, an excess of uronium-based reagents like HATU and HBTU can react with the unprotected N-terminus of an amine, leading to a guanidinylation side product.[13][14] It is generally recommended to use a near-stoichiometric amount of the coupling reagent.
Q3: How can I monitor the progress of my coupling reaction to avoid unnecessary side reactions and purification difficulties?
Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. By tracking the consumption of your starting carboxylic acid, you can determine the optimal reaction time and avoid the formation of degradation products that can arise from prolonged reaction times.
Experimental Workflows
Workflow 1: Purification Decision Tree
This diagram will help you choose the most appropriate purification strategy based on the coupling reagent used.
Caption: Decision tree for selecting a purification method.
Workflow 2: Standard Aqueous Workup Protocol
This protocol is suitable for removing water-soluble byproducts from reagents like EDC and HATU.
Caption: Step-by-step aqueous workup protocol.
References
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ResearchGate. (2015). How EDC byproduct urea can be separated?.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Reddit. (2022). EDC-HOBt Amide coupling workup help.
- American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- Reddit. (2022). HATU coupling - what's the best order?.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- ResearchGate. (2019). How to remove Tetramethylurea byproduct from HATU coupling?.
- Fillingame, R. H. (1976). Purification of the carbodiimide-reactive protein component of the ATP energy-transducing system of Escherichia coli. Journal of Biological Chemistry, 251(21), 6630-6637.
- Wydro, P., & Ćwiklińska, A. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2769.
- Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - HATU.
- Karas, J. A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(42), 8895-8901.
- National College of Ireland. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973.
- Reddit. (2022). Working up the product after removing FMOC.
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. peptide.com [peptide.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bachem.com [bachem.com]
dealing with aggregation of PROTACs containing 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
A Guide for Researchers on Troubleshooting Aggregation of PROTACs Containing 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid
Welcome to the technical support resource for scientists and drug development professionals. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols for identifying, characterizing, and mitigating aggregation issues related to PROTACs that incorporate the this compound linker moiety. As a Senior Application Scientist, my goal is to explain not just the steps to take, but the scientific reasoning behind them, ensuring your experimental success.
Introduction: The Aggregation Challenge with Cbz-Protected Piperidine Linkers
PROteolysis TArgeting Chimeras (PROTACs) are large, complex heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1][2] Their high molecular weight and often lipophilic nature place them "beyond the rule of 5," making poor aqueous solubility and a tendency to aggregate common challenges.[3][4]
The linker component is critical, influencing not only the formation of a productive ternary complex but also the overall physicochemical properties of the PROTAC.[5][6] Linkers containing rigid heterocyclic scaffolds like piperidine are often incorporated to pre-organize the PROTAC into a favorable conformation and enhance aqueous solubility.[7][8][9] However, the specific linker , this compound, introduces a key challenge: the benzyloxycarbonyl (Cbz or Z) protecting group . While the piperidine core can improve solubility, the Cbz group is significantly hydrophobic. This duality can create an amphipathic-like character, leading to intermolecular hydrophobic interactions that drive self-association and aggregation, particularly in aqueous buffers.
This guide will walk you through understanding, diagnosing, and solving these aggregation-related issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and observations encountered in the lab.
Q1: I'm observing precipitation in my aqueous buffer after diluting my PROTAC from a DMSO stock. Is this aggregation?
Answer: Yes, this is a classic sign of a compound crashing out of solution due to low aqueous solubility, which is often the precursor to or synonymous with aggregation. High solubility in aprotic polar solvents like DMSO does not guarantee solubility in aqueous media.[7] The large, hydrophobic surfaces of your PROTAC, including the Cbz-protected piperidine linker and the warhead/E3 ligase ligands, are likely driving this phenomenon.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and address solubility and aggregation issues.
Caption: A logical workflow for troubleshooting PROTAC aggregation.
Q2: How can I quantitatively measure the extent of aggregation?
Answer: Visual inspection is not enough. You need quantitative, biophysical techniques to understand the size and distribution of particles in your solution. The two most common and powerful methods are Dynamic Light Scattering (DLS) and Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).[10][11]
-
Dynamic Light Scattering (DLS): This is an excellent first-pass technique. It measures fluctuations in scattered light intensity to determine the size distribution of particles in a solution.[12] A monodisperse (single, narrow peak) sample of your PROTAC should have a small hydrodynamic radius. The presence of large particles or a high Polydispersity Index (PDI) is a clear indicator of aggregation.[10]
-
SEC-MALS: This is the gold standard for separating and quantifying monomers from oligomers and larger aggregates.[11][13] The SEC column separates molecules by hydrodynamic volume, and the downstream MALS detector measures the absolute molar mass of the eluting species, allowing for unambiguous identification of aggregates.
(See Part 2: Detailed Experimental Protocols for step-by-step instructions.)
Q3: What specific formulation or buffer adjustments can I make to prevent aggregation?
Answer: The goal is to modify the aqueous environment to make it more favorable for your PROTAC, thereby preventing the hydrophobic interactions that lead to aggregation.[14]
Causality: The Cbz group on the piperidine linker is a primary driver of hydrophobicity. By altering the buffer, we aim to either disrupt these hydrophobic interactions or increase the overall polarity of the PROTAC molecule.
Here are strategies ranked from simplest to more advanced:
| Strategy | Component | Starting Concentration | Mechanism of Action | Citation |
| pH Adjustment | Acidic or Basic Buffers | Shift pH 1-2 units away from pI | Increases the net charge on the molecule if ionizable groups are present, enhancing electrostatic repulsion and solubility. The piperidine nitrogen is protected, but other parts of the PROTAC may be ionizable. | [7][14] |
| Co-solvents | Glycerol | 5-20% (v/v) | Increases solvent polarity and viscosity, which can stabilize the native state and hinder aggregation kinetics. | [15] |
| DMSO, PEG 400 | 1-5% (v/v) | Small amounts of organic co-solvents can disrupt intermolecular hydrophobic interactions, keeping the PROTAC in solution. | [7][16] | |
| Surfactants | Polysorbate 20 (Tween-20) or Polysorbate 80 | 0.01-0.1% (v/v) | These non-ionic detergents coat hydrophobic surfaces of the PROTAC, preventing self-association. Use with caution as they can interfere with some assays. | [14] |
| Amino Acids | L-Arginine / L-Glutamate | 50-100 mM | This mixture can suppress aggregation by binding to both charged and hydrophobic regions on the molecule's surface. | [15] |
| Advanced Formulation | Amorphous Solid Dispersions (ASDs) | Varies | Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS) can significantly enhance apparent solubility and prevent crystallization/aggregation upon dissolution. This is a more complex, but highly effective strategy. | [3][17][18] |
Important Note: Always test the compatibility of these additives with your downstream assays. For example, detergents can disrupt cell membranes in high concentrations.
Q4: My PROTAC seems soluble, but my cell-based assay results are inconsistent. Could aggregation be the cause?
Answer: Absolutely. Soluble, non-precipitating aggregates (oligomers) can be present and are often invisible to the naked eye. These sub-micron species can have several detrimental effects:
-
Lowered Effective Concentration: If a significant fraction of your PROTAC is in an aggregated state, the concentration of active, monomeric PROTAC available to cross the cell membrane and engage its targets is much lower than you think.[16]
-
Altered Biology: Aggregates may be non-functional or even exhibit different, off-target activities, leading to confounding results.
-
Poor Cell Permeability: Large aggregates will not efficiently cross the cell membrane, preventing the PROTAC from reaching its intracellular targets. Studies have shown that PROTAC conformation and aggregation state are critical for permeability.[4][19]
Recommendation: Before any cell-based experiment, perform a quick DLS check on your final diluted sample in the cell culture medium to ensure it is monodisperse.
Part 2: Detailed Experimental Protocols
Protocol 1: Rapid Aggregation Screening using Dynamic Light Scattering (DLS)
Objective: To quickly assess the quality of a PROTAC solution by determining the size distribution of particles.
Methodology:
-
Sample Preparation:
-
Prepare your PROTAC stock solution in 100% DMSO.
-
Dilute the stock to the final desired concentration (e.g., 10 µM) in your aqueous assay buffer (e.g., PBS, pH 7.4). Crucially, add the DMSO stock to the buffer (not the other way around) while vortexing gently to avoid localized high concentrations that can cause precipitation.
-
Filter the final solution through a 0.02 µm or 0.1 µm syringe filter directly into a clean, low-volume DLS cuvette. This removes extrinsic dust and contaminants.
-
-
Instrument Setup:
-
Set the instrument temperature to your experimental temperature (e.g., 25°C or 37°C).
-
Allow the sample to equilibrate in the measurement chamber for at least 5 minutes.
-
-
Data Acquisition:
-
Perform at least three replicate measurements.
-
Set the acquisition time to be sufficient to generate a stable correlation function (typically 60-120 seconds per run).
-
-
Data Analysis & Interpretation:
-
Intensity Distribution: Look at the primary intensity-weighted size distribution. A single, narrow peak with a small hydrodynamic radius (Rh), typically <10 nm for a monomeric PROTAC, indicates a good quality, non-aggregated sample. Multiple peaks or a single very broad peak at larger sizes (>50 nm) indicates aggregation.
-
Polydispersity Index (PDI): This is a measure of the width of the size distribution. A PDI < 0.2 is generally considered monodisperse and ideal. A PDI > 0.3 suggests significant polydispersity or aggregation.
-
Self-Validation: Check the correlation function graph. It should be a smooth, single exponential decay. A noisy or irregular curve suggests the presence of very large aggregates or dust, and the measurement should be repeated.
-
Protocol 2: Quantitative Analysis of Aggregates by SEC-MALS
Objective: To separate and accurately quantify the monomeric, oligomeric, and aggregated species in a PROTAC sample.
Methodology:
-
System Setup:
-
Equilibrate the SEC column and MALS/RI detectors with the mobile phase (your filtered and degassed aqueous assay buffer) until baselines are stable. The mobile phase should ideally match the buffer in which you are seeing aggregation.
-
-
Sample Preparation:
-
Prepare your PROTAC sample in the mobile phase buffer at the highest concentration possible without visible precipitation.
-
Filter the sample through a 0.1 µm syringe filter immediately before injection to remove large aggregates that could clog the column.
-
-
Data Acquisition:
-
Inject a sufficient volume of your sample onto the column (e.g., 50-100 µL).
-
Collect data from the UV, MALS, and Refractive Index (RI) detectors.
-
-
Data Analysis & Interpretation:
-
Chromatogram: The UV or RI chromatogram will show peaks corresponding to different species eluting from the column. Aggregates, being larger, will elute first (at earlier retention times), followed by the monomer.
-
Molar Mass Calculation: Using the data from the MALS and RI detectors, the analysis software will calculate the absolute molar mass across each eluting peak.
-
Validation: The main peak should have a calculated molar mass that corresponds to the theoretical molecular weight of your monomeric PROTAC. Earlier eluting peaks will have molar masses that are multiples of the monomer (dimers, trimers, etc.) or will be very large and polydisperse for higher-order aggregates.
-
Quantification: Integrate the area under each peak in the UV or RI chromatogram to determine the relative percentage of monomer versus aggregated species.
-
Caption: Experimental workflow for characterizing PROTAC aggregation.
References
- BenchChem. (2025). Technical Support Center: Enhancing PROTAC® Solubility with Piperidine-Containing Linkers.
- Leukocare. (n.d.).
- Ciulli, A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
- Hofmann, J. T., et al. (2022). Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Molecular Pharmaceutics. [Link]
- Li, Y., et al. (2024).
- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
- Schräder, T., et al. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. Pharmaceutics. [Link]
- Scarpino, A., et al. (2022).
- Scarpino, A., et al. (2022).
- ResearchGate. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. [Link]
- Precise PEG. (n.d.). Linkers in PROTACs.
- Sharpe, T. (2014). Tips for Reducing Protein Aggregation. Biozentrum, University of Basel. [Link]
- AZoM. (2014).
- Wyatt Technology. (n.d.). Recombinant Protein Aggregates: Comparison of SEC-MALS-QELS & DLS. [Link]
- G-Biosciences. (2019).
- BenchChem. (2025). Technical Support Center: Troubleshooting PROTAC Instability in Cellular Assays.
- ResearchGate. (n.d.). General mechanism of action of PROTACs. [Link]
- Schofield, J. (2015). How and When to Use Multiple Techniques in Biophysical Protein Characterization. American Pharmaceutical Review. [Link]
- Ray, S., et al. (2023). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
- Kries, H., et al. (2023).
- Medium. (2023).
- Zhao, L., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cell & Bioscience. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. news-medical.net [news-medical.net]
- 11. contractpharma.com [contractpharma.com]
- 12. medium.com [medium.com]
- 13. wyatt.com [wyatt.com]
- 14. leukocare.com [leukocare.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Characterizing the conformational ensemble of PROTAC degraders in solutions via atomistic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction temperature for 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid coupling
Topic: Optimizing Reaction Temperature for 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic Acid Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the amide coupling of this compound. Our goal is to equip you with the foundational knowledge and practical steps to optimize your reaction conditions, with a specific focus on reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting temperature for coupling this compound?
A1: For most standard amide coupling reactions using common reagents like carbodiimides (EDC) with additives (HOBt) or uronium salts (HATU), it is advisable to start the reaction at 0°C (ice bath) and then allow it to slowly warm to room temperature (20-25°C).[1][2] This initial cooling helps to control the initial exothermic reaction of the carboxylic acid activation, minimizing potential side reactions and degradation of sensitive reagents.[]
Q2: When should I consider raising the reaction temperature?
A2: An increase in reaction temperature may be necessary under specific circumstances:
-
Steric Hindrance: If either the carboxylic acid or the amine coupling partner is sterically hindered, higher temperatures can provide the necessary energy to overcome the activation barrier.[4][5]
-
Low Reactivity: Electron-deficient amines or complex substrates may exhibit low nucleophilicity, requiring more energy to drive the reaction to completion.[4]
-
Incomplete Conversion: If reaction monitoring (e.g., by TLC or LC-MS) shows significant amounts of unreacted starting materials after an extended period at room temperature, a moderate increase in temperature (e.g., to 40-60°C) can enhance the reaction rate.[4][6]
Q3: What are the risks associated with elevated reaction temperatures?
A3: While higher temperatures can increase the reaction rate, they also introduce several risks:
-
Racemization: For chiral carboxylic acids, elevated temperatures can increase the rate of epimerization, leading to a loss of stereochemical purity. The use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial, especially if heating is required.[7]
-
Side Product Formation: Higher temperatures can promote undesired side reactions, such as the formation of N-acylurea byproducts with carbodiimide reagents or the decomposition of coupling agents.[7]
-
Reagent Decomposition: Many coupling reagents are thermally sensitive and can decompose at elevated temperatures, reducing their effectiveness.[8]
-
Degradation of Substrates/Products: The starting material, this compound, or the desired amide product may not be stable at higher temperatures over extended periods.
Q4: How does the choice of coupling reagent influence the optimal temperature?
A4: The reactivity of the coupling reagent is a key factor.
-
Carbodiimides (EDC, DCC): These are typically used at 0°C to room temperature. The O-acylisourea intermediate is highly reactive and prone to side reactions, making lower temperatures preferable.[1][7]
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient reagents that often lead to rapid reactions at room temperature.[5][9] Due to their high reactivity, elevated temperatures are often unnecessary unless dealing with particularly challenging substrates.[9]
-
Phosphonium Salts (PyBOP): Similar to uronium salts, these are effective at room temperature and offer a good balance of reactivity and stability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | 1. Inactive Coupling Reagents: EDC, in particular, is moisture-sensitive. | - Use fresh or properly stored coupling reagents. - Ensure anhydrous reaction conditions. |
| 2. Insufficient Activation Time: The carboxylic acid may not be fully activated before the amine is added. | - Allow for a pre-activation step of 15-30 minutes at 0°C to room temperature after adding the coupling reagent and before adding the amine.[10] | |
| 3. Low Reaction Temperature: The activation energy for the coupling may not be met at room temperature, especially with hindered or unreactive amines. | - After an initial period at room temperature, gradually increase the temperature to 40-50°C and monitor the reaction progress.[4] | |
| Reaction Stalls (Incomplete Conversion) | 1. Reagent Degradation: The activated ester intermediate or the coupling reagent may be degrading over time. | - Consider a second addition of the coupling reagent. |
| 2. Equilibrium: The reaction may have reached an equilibrium state. | - A moderate increase in temperature can sometimes push the reaction to completion. | |
| Formation of Significant Impurities | 1. Side Reactions of Activated Ester: The highly reactive activated ester can react with other nucleophiles or rearrange. | - Ensure the reaction is initiated at 0°C to control the initial reactivity. - Use an additive like HOBt to form a more stable active ester, which is less prone to side reactions.[7] |
| 2. Racemization at Elevated Temperatures: If your amine is chiral, heating can lead to loss of stereoisomeric purity. | - Maintain the lowest effective temperature. - Ensure a racemization suppressant like HOBt or HOAt is used. | |
| 3. N-acylurea Formation (with carbodiimides): The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. | - The addition of HOBt minimizes this side reaction by trapping the O-acylisourea as an active ester.[7] |
Experimental Protocols
Protocol 1: General Coupling Procedure at Room Temperature
This protocol is a good starting point for the coupling of this compound.
-
Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.2 eq.) and stir for 15-30 minutes at 0°C.
-
Coupling: Add the amine (1.1 eq.) to the reaction mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Temperature Optimization Study
To systematically determine the optimal temperature, a parallel experiment can be conducted.
-
Setup: Prepare three identical reaction mixtures as described in Protocol 1 (steps 1-3).
-
Temperature Conditions:
-
Reaction A: Maintain at room temperature (~20-25°C).
-
Reaction B: Place in a pre-heated oil bath at 40°C.
-
Reaction C: Place in a pre-heated oil bath at 60°C.
-
-
Monitoring: At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction. Quench the aliquot and analyze by LC-MS to determine the percentage of product formation and the presence of any byproducts.
-
Analysis: Compare the rate of product formation and the impurity profile at each temperature to identify the optimal balance between reaction time and product purity.
Data and Visualization
Table 1: Recommended Starting Temperatures for Common Coupling Systems
| Coupling Reagent System | Base | Typical Solvent(s) | Recommended Starting Temperature |
| EDC / HOBt | DIPEA, Et₃N | DMF, DCM | 0°C to Room Temperature |
| HATU | DIPEA, NMM | DMF, ACN | Room Temperature |
| PyBOP | DIPEA, Et₃N | DMF, DCM | Room Temperature |
Diagram 1: General Amide Coupling Workflow
Caption: A typical workflow for an EDC/HOBt mediated amide coupling reaction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
identifying byproducts in the synthesis of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate byproduct formation during the synthesis of PROTACs utilizing the 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid linker precursor. As a key building block, ensuring its purity is paramount for the successful synthesis of your final PROTAC molecule.[][2][3][4]
I. Understanding the Core Synthesis and Potential Pitfalls
The synthesis of the target linker precursor, this compound, typically involves a Williamson ether synthesis. This reaction couples N-Cbz-4-hydroxypiperidine with an acetic acid derivative, such as tert-butyl bromoacetate, followed by deprotection of the tert-butyl ester. While seemingly straightforward, each step presents opportunities for side reactions that can lead to a complex mixture of byproducts.
Diagram of the Main Synthetic Pathway
Caption: Main synthetic route to the target linker precursor.
II. Frequently Asked Questions (FAQs)
Q1: I'm seeing multiple spots on my TLC plate after the Williamson ether synthesis. What are the likely byproducts?
A1: The most common byproducts in this step arise from the basic conditions and the nature of the alkyl halide.[5][6] Key possibilities include:
-
Elimination Product: The strong base used to deprotonate the alcohol (e.g., sodium hydride) can also promote an E2 elimination reaction with the tert-butyl bromoacetate, leading to the formation of tert-butyl acrylate.[6]
-
Dimerization of the Starting Alcohol: If the reaction is not sufficiently controlled, the alkoxide of N-Cbz-4-hydroxypiperidine can potentially react with any unreacted starting material that might have been activated, though this is less common.
-
Unreacted Starting Material: Incomplete reaction will result in the presence of N-Cbz-4-hydroxypiperidine.
Q2: My final product has a lower than expected molecular weight according to my mass spectrometry (MS) data. What could be the cause?
A2: A lower molecular weight strongly suggests unintended deprotection of the Cbz (benzyloxycarbonyl) group.[7] This can occur under a variety of conditions:
-
Harsh Acidic Conditions: While the goal is to remove the tert-butyl group, excessively strong or prolonged exposure to acid can also cleave the Cbz group.[7][8]
-
Catalytic Hydrogenolysis: If you are using any palladium catalysts in subsequent steps or for purification, residual catalyst could lead to hydrogenolysis of the Cbz group, especially in the presence of a hydrogen source.[7][9]
Q3: I'm observing a byproduct with a mass corresponding to the loss of the benzyl group. How can I confirm this and prevent it?
A3: This is a classic case of Cbz deprotection. To confirm, you should see the disappearance of the characteristic benzyl proton signals in the 1H NMR spectrum (typically around 7.3 ppm) and the loss of the benzylic CH2 signal (around 5.1 ppm). To prevent this, consider using milder acidic conditions for the tert-butyl deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature with careful monitoring of the reaction time.[8]
III. Troubleshooting Guide: A Step-by-Step Approach to Byproduct Identification
When faced with an unexpected outcome, a systematic approach is crucial for efficient troubleshooting.[10]
Step 1: Isolate and Purify the Byproduct
The first step is to isolate the impurity from the main product.[10]
-
Technique: Flash column chromatography or preparative HPLC are the preferred methods.
-
Rationale: These techniques separate compounds based on their polarity, allowing for the isolation of individual components for further analysis.
Step 2: Characterize the Isolated Byproduct
Once isolated, a combination of analytical techniques should be employed to elucidate the structure of the unknown compound.[11][12]
| Analytical Technique | Information Gained | Key Indicators for Common Byproducts |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[11] | - M+Na or M+K adducts: Common in ESI-MS. - Loss of 56 Da: Suggests loss of the tert-butyl group. - Loss of 91 Da: Suggests loss of the benzyl group. - Loss of 135 Da: Suggests loss of the Cbz group. |
| 1H NMR Spectroscopy | Proton environment and connectivity.[13][14][15] | - Absence of signals ~7.3 ppm: Loss of the Cbz aromatic protons. - Presence of signals ~5.8-6.4 ppm: Suggests the presence of alkene protons from an elimination byproduct. - Absence of signal ~1.4 ppm: Loss of the tert-butyl protons. |
| 13C NMR Spectroscopy | Carbon skeleton of the molecule.[15] | Confirms the presence or absence of key functional groups like carbonyls, aromatic carbons, and aliphatic carbons. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[11] | - Broad peak ~3300 cm-1: Indicates an O-H or N-H bond, suggesting deprotection. - Sharp peak ~1740 cm-1: Ester carbonyl. - Sharp peak ~1690 cm-1: Carbamate carbonyl. |
Diagram of the Troubleshooting Workflow
Caption: A systematic workflow for byproduct identification and reaction optimization.
IV. Common Byproducts and Their Spectroscopic Signatures
| Potential Byproduct | Structure | Expected Mass (M+H)+ | Key 1H NMR Signals (ppm) |
| Elimination Product (tert-butyl acrylate) | CH2=CHCOOC(CH3)3 | 129.09 | ~6.2 (dd), ~6.0 (dd), ~5.8 (dd), ~1.5 (s, 9H) |
| Cbz-Deprotected Product | 2-(piperidin-4-yloxy)acetic acid | 174.11 | Absence of ~7.3 (m, 5H) and ~5.1 (s, 2H) |
| tert-Butyl Ester Cleaved Product (Target) | This compound | 308.15 | Absence of ~1.4 (s, 9H) |
| Starting Alcohol | N-Cbz-4-hydroxypiperidine | 236.13 | Presence of a broad OH signal |
V. Experimental Protocols for Byproduct Analysis
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This is a powerful tool for separating complex mixtures and obtaining molecular weight information for each component.[16][17][18]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 220 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Analysis: Look for the expected mass of the product and any other major ions that could correspond to the byproducts listed in the table above.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for detailed structural elucidation.[13][14][15][19][20]
-
Sample Preparation: Dissolve 5-10 mg of the purified byproduct in a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).
-
Acquisition:
-
1H NMR: Acquire a standard proton spectrum.
-
13C NMR: Acquire a standard carbon spectrum.
-
2D NMR (COSY, HSQC): If the structure is not immediately obvious, 2D NMR experiments can help establish proton-proton and proton-carbon correlations.
-
-
Analysis: Compare the obtained spectra with the expected spectra for the starting materials and potential byproducts. Pay close attention to the disappearance of protecting group signals or the appearance of new, unexpected signals.
By following this guide, you will be better equipped to identify and troubleshoot the formation of byproducts in your PROTAC synthesis, leading to higher purity materials and more reliable experimental outcomes.
VI. References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. [Link]
-
Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow - SCIEX. [Link]
-
NMR characterization of small and large molecules - ResolveMass Laboratories Inc. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]
-
Small molecule-NMR | University of Gothenburg. [Link]
-
Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3 - Waters Corporation. [Link]
-
Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. [Link]
-
Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. [Link]
-
NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 51 | Books Gateway. [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Applying NMR to Study Small-Molecule Interactions in Drug Discovery - AZoLifeSciences. [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. [Link]
-
Methods to accelerate PROTAC drug discovery - PMC - NIH. [Link]
-
Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC - NIH. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. [Link]
-
PROTAC Linkers - CD Bioparticles. [Link]
-
Product of Williamson Synthesis - Chemistry Stack Exchange. [Link]
-
Novel approaches for the rational design of PROTAC linkers - PMC - NIH. [Link]
-
Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]
-
A Brief Explanation of the Williamson Ether Synthesis - YouTube. [Link]
-
Analytical Control Strategies for Process Chemists - ACS Publications. [Link]
-
Advancing Drug Discovery with PROTAC Building Blocks - YouTube. [Link]
-
Impurities Investigation of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound through Fraction Collection | LabRulez LCMS. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
2303654-04-6 | 2-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-fluoroacetic acid | AA Blocks. [Link]
-
Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. [Link]
-
Proteolysis targeting chimera - Wikipedia. [Link]
-
Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. [Link]
Sources
- 2. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. chempep.com [chempep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tdcommons.org [tdcommons.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. rroij.com [rroij.com]
- 13. veeprho.com [veeprho.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Small molecule-NMR | University of Gothenburg [gu.se]
- 16. sciex.com [sciex.com]
- 17. waters.com [waters.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. books.rsc.org [books.rsc.org]
- 20. azolifesciences.com [azolifesciences.com]
troubleshooting mass spectrometry fragmentation of PROTACs with 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
Introduction: Navigating the Complexity of PROTAC Fragmentation
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, but their analysis presents unique challenges for the modern analytical lab.[1][2] These heterobifunctional molecules, by their very nature, are large, structurally complex, and often contain labile chemical bonds within their linker region.[3] This complexity frequently leads to convoluted fragmentation patterns and a high propensity for in-source fragmentation (ISF), complicating structural confirmation and metabolic stability studies.[4]
This guide provides targeted troubleshooting advice for researchers working with PROTACs that feature the 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid moiety. We will delve into the characteristic fragmentation of this linker component, address common experimental hurdles, and provide validated protocols to optimize your mass spectrometry workflow.
Part 1: Foundational Fragmentation Behavior of the Linker Moiety
Understanding the inherent fragmentation patterns of the linker is the first step in deciphering the mass spectra of the entire PROTAC. The this compound structure contains several predictable cleavage sites under typical collision-induced dissociation (CID) conditions.
The primary sites of fragmentation are driven by the lability of the benzyloxycarbonyl (Cbz) protecting group and the piperidine ring structure.
Figure 1: Predicted fragmentation pathways of the core linker moiety.
Characteristic Fragmentations:
-
Benzyloxycarbonyl (Cbz) Group Fragmentation: The most prominent fragmentation pathway for the Cbz group involves the formation of a stable benzyl cation (m/z 91) or tropylium ion through cleavage at the benzylic C-O bond. Alternatively, a neutral loss of toluene (92 Da) can occur. Subsequent loss of CO₂ (44 Da) from the remaining carbamate is also common.[5]
-
Piperidine Ring Fragmentation: Saturated nitrogen-containing rings like piperidine typically undergo α-cleavage adjacent to the nitrogen atom.[6] This results in a ring-opening event, leading to a series of characteristic fragment ions.
-
Ether Bond Cleavage: The ether linkage connecting the piperidine ring to the acetic acid moiety is another labile site susceptible to cleavage during CID.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the LC-MS analysis of your PROTAC.
Q1: I'm observing significant fragmentation of my PROTAC before MS/MS analysis, even at low collision energies. What's happening?
A1: This is a classic case of In-Source Fragmentation (ISF) , a common challenge with large and complex molecules like PROTACs.[3][4] The energy applied in the ion source for desolvation and ionization is sufficient to break apart the most labile bonds in your PROTAC, typically within the linker.
Troubleshooting Steps:
-
Confirm ISF: Systematically reduce your ion source energy parameters (e.g., cone voltage, fragmentor voltage, capillary voltage) and monitor the ion intensities. If the intensity of the intact PROTAC precursor ion increases while the suspected fragment ions decrease, ISF is confirmed.
-
Optimize Source Temperature: High source temperatures increase the internal energy of the ions. Reduce the desolvation gas temperature in 5-10°C increments to find the lowest temperature that maintains good desolvation and ion signal.
-
Use Gentler Ionization: If available, consider using nano-electrospray ionization (nESI), which is generally a softer ionization technique than standard ESI and can help preserve the intact precursor ion.[7]
-
Mobile Phase Modification: The addition of a small amount of a basic modifier (if compatible with your chromatography) can sometimes help to form more stable protonated molecules, reducing the likelihood of fragmentation.
Figure 2: Workflow for diagnosing and mitigating in-source fragmentation.
Q2: My MS/MS spectrum is very complex. How can I confidently identify fragments originating from the piperidine linker?
A2: The complexity of PROTAC spectra is normal.[8] The key is to look for characteristic mass differences and ion series related to the linker.
Identification Strategy:
-
Look for Cbz Fragments: Search for the highly diagnostic m/z 91 ion (benzyl/tropylium cation). Also, look for neutral losses corresponding to toluene (92.14 Da) and the Cbz group itself (134.13 Da).
-
Identify Piperidine Ring Fragments: After the initial Cbz fragmentation, you will often see subsequent fragmentation of the exposed piperidine ring. Look for fragments resulting from α-cleavage and ring opening, which will produce a series of ions with specific mass differences.
-
Use High-Resolution MS: A high-resolution mass spectrometer (like a Q-TOF or Orbitrap) is invaluable.[7] It allows you to determine the elemental composition of fragment ions, which greatly increases confidence in structural assignments.
-
Perform MS³: If your instrument is capable, isolating a primary fragment ion (e.g., the PROTAC after losing the benzyl group) and fragmenting it further (MS³) can help to piece together the fragmentation pathway and confirm structural connectivity.
Q3: I'm analyzing my PROTAC in both positive and negative ion mode. Which is better?
A3: The optimal ionization mode depends on the overall structure of your PROTAC, but it is highly recommended to analyze it in both modes. Some studies have shown that negative polarity can offer richer insights and enhanced structural characterization for certain PROTACs.[7][8]
-
Positive Mode [M+H]⁺: This is typically the default mode. Protonation will likely occur on basic nitrogens, such as the one in the piperidine ring (after Cbz removal) or on other nitrogen-containing heterocycles in the warhead or E3 binder.
-
Negative Mode [M-H]⁻: Deprotonation will occur at acidic sites. The acetic acid group on your linker is an excellent site for deprotonation, making negative mode analysis highly viable. Fragmentation in negative mode can be driven by the stable product ion formation, sometimes revealing different and complementary fragmentation pathways compared to positive mode.[8]
Q4: My PROTAC has a high molecular weight (~1000 Da) and I'm seeing multiple charge states. How does this affect my analysis?
A4: Observing multiple charge states (e.g., [M+2H]²⁺, [M+3H]³⁺) is expected for high molecular weight PROTACs and can be advantageous.[3]
-
Sensitivity: While the signal is dispersed across different charge states, you can sometimes achieve better sensitivity by summing the signals from the most abundant charge states.
-
Fragmentation Behavior: Higher charge states often require lower collision energies to induce fragmentation due to factors like proton mobility and coulombic repulsion.[7] However, be aware that the fragmentation patterns may differ between charge states. It is advisable to perform MS/MS on the two most abundant charge states (e.g., [M+H]⁺ and [M+2H]²⁺) to get the most complete structural information.
| Parameter | Typical Setting for [M+H]⁺ | Typical Setting for [M+2H]²⁺ | Rationale |
| Collision Energy (CID) | 20 - 50 eV | 10 - 30 eV | Higher charge states are often more labile and require less energy to fragment.[7] |
| Capillary Voltage | 2.5 - 3.5 kV | 2.5 - 3.5 kV | Generally optimized for overall signal intensity. |
| Cone/Fragmentor Voltage | 20 - 60 V | 20 - 60 V | Lower end of the range to minimize in-source fragmentation. |
| Desolvation Temp. | 250 - 400 °C | 250 - 400 °C | As low as possible while maintaining good signal to prevent ISF. |
| Table 1: Representative MS Parameter Starting Points for Different Charge States. |
Part 3: Recommended Experimental Protocols
Protocol 1: Systematic Optimization to Minimize In-Source Fragmentation (ISF)
Objective: To find the optimal ion source conditions that maximize the intact PROTAC precursor ion signal while minimizing premature fragmentation.
Methodology:
-
Initial Setup: Infuse a solution of your PROTAC (~1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) at a constant flow rate (e.g., 5-10 µL/min).
-
Set Initial Parameters: Start with the instrument manufacturer's recommended "soft" settings.
-
Capillary Voltage: 3.0 kV
-
Cone/Fragmentor Voltage: 20 V
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 250 °C
-
-
Vary Cone/Fragmentor Voltage: While monitoring the MS1 spectrum, increase the cone/fragmentor voltage in 5 V increments from 20 V up to 100 V.
-
Record Intensities: At each step, record the absolute intensity of the desired precursor ion (e.g., [M+H]⁺) and the key suspected in-source fragment ions (e.g., warhead, E3 binder, m/z 91).
-
Plot the Data: Create a plot of ion intensity vs. cone/fragmentor voltage. The optimal voltage will be the point that provides the highest intensity for the precursor ion just before the fragment ions begin to increase significantly.
-
Optimize Temperatures: Set the cone/fragmentor voltage to the optimum value found in step 5. Now, vary the desolvation gas temperature in 25 °C increments (e.g., from 250 °C to 450 °C) and repeat the intensity monitoring to find the ideal temperature that balances signal intensity with ion stability.
References
- Rahman, M., Marzullo, B., Holman, S. W., Barrow, M., Ray, A. D., & O'Connor, P. B. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.
- Rahman, M., Marzullo, B., Holman, S. W., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. PMC.
- Lentz, F., De-Santis, E., & Sinz, A. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. PubMed Central.
- Rumpel, K., Meinhart, A., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science.
- de Moraes, J., de Souza, J., & Vessecchi, R. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Waters Corporation. (n.d.). From Molecule to Medicine: Exploring PROTACs in Drug Discovery & Development. Waters Corporation.
- Royal Society of Chemistry. (1966). The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives. Chemical Communications (London).
- The GPM. (n.d.). Amino acid protecting groups. The Global Proteome Machine.
- Chen, R., et al. (2025). Application of mass spectrometry for the advancement of PROTACs. PubMed.
- Rumpel, K., Meinhart, A., et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. PMC.
Sources
- 1. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Strategic Advantage of Rigid Linkers in PROTAC Design: A Comparative Guide to 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of three key components: a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker. While historically viewed as a simple tether, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth comparison of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid, a representative of the rigid linker class, with more conventional flexible linkers, offering field-proven insights for researchers, scientists, and drug development professionals.
The Pivotal Role of the Linker in PROTAC Function
The linker is not a passive spacer; it actively orchestrates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency. The choice of linker profoundly influences a PROTAC's physicochemical properties, including solubility and cell permeability, which are critical for its therapeutic potential.[2]
A Spotlight on this compound: A Rigid Piperidine-Based Linker
This compound is a bifunctional chemical entity frequently employed in the synthesis of PROTACs. It belongs to the class of rigid linkers, incorporating a piperidine ring to introduce conformational constraint. This rigidity is a key differentiator from the more commonly used flexible linkers, such as polyethylene glycol (PEG) and alkyl chains.
The piperidine moiety offers several potential advantages in PROTAC design:
-
Pre-organization for Ternary Complex Formation: The constrained conformation of the piperidine ring can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty of binding and leading to more potent degradation.[3]
-
Improved Metabolic Stability: Saturated heterocyclic linkers like piperidine are generally more resistant to metabolic degradation compared to linear alkyl or PEG chains, which can be susceptible to oxidation.[4] This can lead to an improved pharmacokinetic profile and prolonged in vivo activity.
-
Enhanced Solubility: The incorporation of polar heterocyclic motifs can improve the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[2] The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, contributing to better solubility.
Comparative Analysis: Rigid vs. Flexible Linkers
The decision to employ a rigid linker like this compound over a flexible alternative is a critical strategic choice in PROTAC design. The following table summarizes the key characteristics and performance considerations of these linker classes.
| Feature | This compound (and other Rigid Piperidine-Based Linkers) | Flexible Linkers (PEG, Alkyl Chains) |
| Conformational Flexibility | Low. The piperidine ring restricts rotational freedom, leading to a more defined three-dimensional structure. | High. Multiple rotatable bonds allow for a wide range of conformations. |
| Ternary Complex Formation | Can promote the formation of a stable and productive ternary complex by reducing the entropic penalty of binding.[3] | The high flexibility can allow for adaptation to different protein surfaces but may also lead to non-productive binding modes and an entropic penalty upon complex formation. |
| Metabolic Stability | Generally higher due to the saturated heterocyclic ring being less prone to metabolism.[4] | Can be more susceptible to in vivo metabolism, particularly oxidation of alkyl chains or PEG ethers.[5] |
| Solubility | The polar nature of the piperidine ring can enhance aqueous solubility.[2] | PEG linkers are hydrophilic and generally improve solubility.[1] Alkyl chains are hydrophobic and can decrease solubility.[1] |
| Synthetic Accessibility | Synthesis can be more complex and may require multi-step procedures. | Generally straightforward and synthetically accessible, with a wide range of commercially available building blocks. |
| Design Considerations | The rigid nature requires more precise design to achieve the optimal vector and distance between the warhead and E3 ligase ligand. A suboptimal rigid linker can lead to a complete loss of activity.[6] | The length and composition can be easily varied to empirically optimize performance. However, the high flexibility can make rational design more challenging. |
Experimental Data Insights
While direct head-to-head comparative studies of PROTACs containing this compound versus those with flexible linkers are not abundant in the public domain, we can draw valuable insights from existing research on piperidine-containing PROTACs.
For instance, in the development of androgen receptor (AR) degraders, the replacement of flexible linkers with more rigid structures incorporating piperidine and piperazine moieties in clinical candidates like ARV-110 has been shown to significantly improve metabolic stability and potency.[7] Similarly, the introduction of a di-piperidine motif in a rigid linker for an AR degrader resulted in potent AR depletion with a DC50 of less than 1 nM.[1]
In contrast, studies on bromodomain and extra-terminal (BET) protein degraders have demonstrated that while some rigid linkers can enhance performance, a poorly designed rigid linker can be detrimental. For example, some CRBN-recruiting BRD4 PROTACs with piperazine-containing linkers were effective only within a narrow range of linker lengths.[8] This underscores the critical importance of precise structural optimization when employing rigid linkers.
The following table presents a summary of representative data for PROTACs targeting BRD4, illustrating the high potency that can be achieved with both flexible and rigid linker strategies, emphasizing that the optimal linker choice is target and system-dependent.
| PROTAC | Linker Type | E3 Ligase | Target | DC50 | Dmax | Cell Line |
| MZ1 | PEG-based (Flexible) | VHL | BRD4 | 8-23 nM | Complete at 100 nM | H661, H838 |
| ARV-825 | PEG-based (Flexible) | CRBN | BRD4 | < 1 nM | >95% | 22RV1 |
| A1874 | Piperazine-based (Rigid) | VHL | BRD4 | 5.6 nM | >90% | RS4;11 |
Note: This table is a compilation of data from multiple sources and is intended for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols for Linker Evaluation
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the protein lysates by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values.
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the ternary complex in live cells, providing insights into the linker's ability to facilitate this crucial interaction.
Methodology:
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the E3 ligase.
-
PROTAC Treatment: Add the PROTAC of interest at various concentrations to the cells.
-
BRET Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a luminometer. The BRET signal is generated when the NanoLuc® luciferase (on the target protein) is in close proximity to the HaloTag® NanoBRET™ 618 Ligand (on the E3 ligase), indicating ternary complex formation.
-
Data Analysis: Plot the BRET ratio as a function of PROTAC concentration to determine the potency and efficacy of ternary complex formation.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the PROTAC mechanism and a typical experimental workflow.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linkers.
Conclusion and Future Directions
The choice of linker is a critical decision in the design of a PROTAC, with profound implications for its biological activity and therapeutic potential. While flexible linkers like PEG and alkyl chains offer synthetic tractability and have been instrumental in the early successes of PROTACs, there is a clear and growing trend towards the use of more sophisticated, rigid linkers.
This compound, as a building block for piperidine-based linkers, represents a strategic choice for imparting conformational rigidity, enhancing metabolic stability, and improving the physicochemical properties of a PROTAC. However, the success of a rigid linker strategy is highly dependent on achieving the precise spatial orientation required for productive ternary complex formation. This necessitates a more rational, structure-guided design approach, often complemented by empirical screening of a focused library of linker analogs.
As our understanding of the structural biology of ternary complexes deepens, we can anticipate the development of even more advanced linker technologies. The future of PROTAC design will likely involve a move away from a "one-size-fits-all" approach towards the tailored design of linkers that are optimized for specific target-E3 ligase pairs, ultimately leading to the development of safer and more effective protein-degrading therapeutics.
References
- Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry. [Link]
- Emphasizing General Trends in PROTAC Pharmacokinetics for their R
- A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [Link]
- Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [Link]
- Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery.
- Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Hertfordshire. [Link]
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Experimental pKa values of piperazine-containing PROTACs.
- Novel approaches for the rational design of PROTAC linkers.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Beyond the Flexible Chain: A Comparative Guide to Piperidine-Based Linkers in PROTAC Design
In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has matured from a novel concept into a clinically validated therapeutic modality.[1][2] These heterobifunctional molecules, which co-opt the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker.[3][4] While the choice of warhead and E3 ligase ligand is paramount, the linker is far from a passive tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[4][5]
Historically, synthetically tractable and flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been the workhorses of PROTAC design.[6][7] Their flexibility and the ease with which their length can be modified have made them a staple for initial screening and optimization.[6][8] However, the field is undergoing a significant shift towards more sophisticated, rigid linker designs to overcome the limitations of their flexible counterparts.[3][6] Among these, piperidine-based linkers have emerged as a powerful tool to enhance the therapeutic potential of PROTACs.
This guide provides an in-depth, objective comparison of piperidine-based linkers and traditional PEG linkers in PROTACs, supported by experimental insights and data. We will explore how the incorporation of a rigid piperidine scaffold can profoundly influence a PROTAC's physicochemical properties, cell permeability, metabolic stability, and ultimately, its protein degradation efficiency.
The Fundamental Role of the PROTAC Linker
A PROTAC's mechanism of action hinges on its ability to form a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[4][7] The linker plays a pivotal role in this process by dictating the spatial orientation and proximity of the two proteins, which is essential for efficient ubiquitination and subsequent degradation of the target.[5][9]
Caption: General structure of a PROTAC molecule, highlighting the warhead, linker, and E3 ligase ligand.
Flexibility vs. Rigidity: A Tale of Two Linkers
The choice between a flexible PEG linker and a rigid piperidine-containing linker represents a fundamental decision in PROTAC design, with each offering a distinct set of advantages and disadvantages.
Caption: Structural comparison of a flexible PEG linker versus a more rigid piperidine-based linker.
The Case for Flexible PEG Linkers
PEG linkers are composed of repeating ethylene glycol units, which confer excellent hydrophilicity and can improve the water solubility of PROTACs.[10][] Their primary advantage lies in their conformational flexibility, which allows the PROTAC to adopt multiple orientations, thereby increasing the probability of forming a productive ternary complex.[12] However, this flexibility is a double-edged sword. It can lead to an entropic penalty upon binding to the target protein and E3 ligase, potentially weakening the stability of the ternary complex.[12] Furthermore, the flexibility and high number of rotatable bonds in PEG linkers can contribute to poor cell permeability and metabolic instability.[1]
The Ascendancy of Rigid Piperidine-Based Linkers
The incorporation of a piperidine ring into the linker introduces a degree of conformational rigidity.[4][13] This can be highly advantageous for several reasons:
-
Pre-organization for Enhanced Potency: A rigid linker can pre-organize the warhead and the E3 ligase ligand into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially increasing the potency of the PROTAC.[4][12]
-
Improved Selectivity: By constraining the possible orientations of the PROTAC, a rigid linker may disfavor the formation of off-target ternary complexes, leading to improved selectivity.[12]
-
Enhanced Physicochemical and Pharmacokinetic Properties: Piperidine and other saturated heterocycles can significantly improve the physicochemical properties of a PROTAC.[14] They can increase solubility, reduce lipophilicity, and enhance metabolic stability, all of which are crucial for developing orally bioavailable drugs.[14][15] In fact, the two most clinically advanced PROTACs, ARV-110 and ARV-471, both feature short, rigid linkers containing piperidine and piperazine moieties.[14]
Head-to-Head Comparison: Piperidine vs. PEG Linkers
| Feature | Piperidine-Based Linkers | PEG Linkers |
| Conformational Freedom | Low, conformationally constrained.[12] | High, many rotatable bonds.[12] |
| Ternary Complex Formation | Can pre-organize ligands for optimal binding, reducing the entropic penalty.[12] May improve selectivity.[12] | Can adapt to various protein surfaces, but may require significant conformational rearrangement (entropic cost).[12] |
| Physicochemical Properties | Can improve solubility and introduce desirable polarity.[12][16] | Can contribute to high lipophilicity and poor solubility.[12] |
| Metabolic Stability | Generally more resistant to metabolic degradation.[12] | Can be more susceptible to metabolism.[12] |
| Oral Bioavailability | Often associated with improved oral bioavailability.[2][14] | Generally associated with poor oral bioavailability. |
| Design Challenge | The constrained nature requires more precise design to achieve a productive binding orientation.[12] | Synthetically accessible, but optimization can be empirical.[12] |
Experimental Evidence and Case Studies
While direct head-to-head comparisons of PROTACs differing only by a piperidine versus a PEG linker are not always readily available in the public domain, several studies highlight the benefits of rigidification. For instance, in the development of androgen receptor (AR) degraders, the replacement of a flexible linker in ARD-61 with a more rigid structure incorporating piperidine and piperazine moieties in the clinical candidate ARV-110 significantly improved metabolic stability and potency.[4][]
Another example is the development of a BRAF V600E degrader, CFT1946, which possesses a rigid linker with a piperidine structure. This feature, combined with other structural modifications, endows CFT1946 with exceptional oral bioavailability (89% in rats).[2]
Experimental Protocols for Linker Evaluation
A systematic evaluation of different linkers is crucial for optimizing PROTAC performance. The following experimental workflow outlines the key steps in comparing piperidine-based and PEG linkers.
Caption: Experimental workflow for the comparative evaluation of PROTAC linkers.
Step-by-Step Methodologies
1. Cell Permeability Assay (PAMPA - Parallel Artificial Membrane Permeability Assay):
-
Principle: This assay assesses the passive permeability of a compound across an artificial membrane.
-
Protocol:
-
Prepare a donor plate containing the PROTACs dissolved in a suitable buffer.
-
Prepare an acceptor plate with a buffer solution.
-
Coat a filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Place the filter plate on top of the acceptor plate and add the PROTAC solutions from the donor plate.
-
Incubate for a specified time (e.g., 4-16 hours).
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
2. Western Blot for Protein Degradation:
-
Principle: This technique is used to quantify the amount of the target protein remaining in cells after treatment with a PROTAC.
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTACs for a specific duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imager.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Conclusion and Future Perspectives
The choice of linker is a critical, multi-parameter optimization problem in PROTAC design. While flexible PEG linkers have been instrumental in the early stages of PROTAC development, the field is increasingly recognizing the significant advantages conferred by more rigid scaffolds like piperidine. The ability of piperidine-based linkers to pre-organize the PROTAC into a bioactive conformation, coupled with their favorable impact on physicochemical properties and metabolic stability, has been a key driver in the successful development of orally bioavailable clinical candidates.
However, it is important to note that there is no one-size-fits-all solution. The optimal linker is highly dependent on the specific target protein and E3 ligase pair. In some cases, the conformational restriction imposed by a rigid linker may prevent the formation of a productive ternary complex. Therefore, a comprehensive and systematic evaluation of a diverse range of linkers, including both flexible and rigid options, remains a cornerstone of successful PROTAC design.
Future advancements in computational modeling and structural biology will undoubtedly provide a deeper understanding of the intricate interplay between linker composition, ternary complex formation, and PROTAC activity. These tools will be invaluable in guiding the rational design of the next generation of highly potent, selective, and drug-like protein degraders.
References
- Tessema, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
- Tessema, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
- Shcherbak, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- CD ComputaBio. (n.d.).
- Mares, A., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]
- Nakajima, H., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. [Link]
- Desantis, J., et al. (2022).
- Shcherbak, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
- Chen, Y., et al. (2024). Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. PubMed Central. [Link]
- Maple, H., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. [Link]
- Shcherbak, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PubMed Central. [Link]
- Iacobucci, C., et al. (2022). Classification of most common linkers used in PROTAC design based on their chemical structure and function.
- Ciossani, G., et al. (2022).
- Desantis, J., et al. (2022).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 10. precisepeg.com [precisepeg.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. explorationpub.com [explorationpub.com]
The Piperidine Pivot: A Comparative Guide to Structure-Activity Relationships in PROTAC Linker Design
Introduction: The Linker as an Active Architect of Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[] These heterobifunctional molecules are comprised of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] Initially perceived as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][4] The linker's composition, length, and rigidity are not passive features; they actively orchestrate the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and degradation.[2][]
This guide delves into the structure-activity relationship (SAR) of a specific, highly valuable class of linkers: those incorporating piperidine rings. We will explore the rationale behind their use, compare different design strategies, and provide the experimental framework necessary for their evaluation, offering researchers a data-driven foundation for the rational design of next-generation protein degraders.
The Rationale for Rigidity: Why Piperidine?
The choice between a flexible and a rigid linker is a critical decision in PROTAC design.[6] While flexible linkers (e.g., polyethylene glycol or alkyl chains) offer a high degree of conformational freedom, this can come at a cost. The entropic penalty paid upon binding to form a productive ternary complex can be significant, and excessive flexibility can lead to poor metabolic stability.[6]
This is where saturated heterocycles like piperidine offer a distinct advantage. Incorporating a piperidine ring into the linker imparts conformational rigidity.[6][7] This pre-organization can reduce the entropic cost of ternary complex formation by locking the PROTAC into a more limited set of conformations, one of which is optimal for binding both the target protein and the E3 ligase.[6] This can lead to more stable and productive ternary complexes, resulting in more efficient protein degradation.[]
Key Advantages of Piperidine-Based Linkers:
-
Enhanced Metabolic Stability: The rigid cyclic structure is generally more resistant to metabolic degradation compared to linear, flexible chains.[6][7]
-
Improved Physicochemical Properties: As a basic amine, the piperidine nitrogen can be protonated at physiological pH, which can improve aqueous solubility—a common challenge for large, lipophilic PROTAC molecules.[2][3][8]
-
Conformational Control: The defined geometry of the piperidine ring provides a rigid scaffold, allowing for precise spatial orientation of the POI and E3 ligase ligands, which is essential for optimizing ternary complex formation.[6][7]
The successful development of clinical candidates like ARV-110 (an androgen receptor degrader) and ARV-471 (an estrogen receptor degrader), which feature linkers incorporating rigid piperidine and piperazine moieties, highlights the power of this strategy in achieving potent and drug-like degraders.[][7][8]
Caption: The PROTAC recruits an E3 ligase to a target protein, leading to its ubiquitination and degradation.
Comparative Analysis of Piperidine Linker Strategies
The precise way a piperidine ring is incorporated into a linker has profound implications for PROTAC activity. The SAR is highly dependent on the specific POI and E3 ligase pair, but general principles have emerged.[4] Optimization requires careful consideration of attachment points, stereochemistry, and the overall chemical neighborhood of the piperidine ring.
Impact of Attachment Points and Substitution Patterns
The geometry of the piperidine ring is not monolithic; its substitution pattern dictates the three-dimensional trajectory of the linker. A 1,4-disubstituted piperidine, for example, will project the PROTAC's two ends in a roughly linear fashion, while a 1,3- or 1,2-disubstitution will introduce a distinct vector. This geometric constraint is critical for achieving a productive ternary complex.[6] An incorrect orientation can lead to steric clashes that prevent the simultaneous binding of the POI and E3 ligase, abolishing degradation activity.[6]
-
Causality: The choice of substitution pattern (e.g., 1,3- vs. 1,4-) directly alters the spatial orientation of the warhead relative to the E3 ligase ligand. This must be empirically tested, as the optimal geometry is unique to the topology of the specific POI and E3 ligase surfaces involved in the ternary complex.
The Critical Role of Stereochemistry
When the piperidine ring itself is chiral or has chiral substituents, stereoisomers of the PROTAC can exhibit dramatically different biological activities. A change in stereochemistry can subtly alter the conformation of the linker, leading to a more or less favorable presentation of the ligands for ternary complex formation. This underscores the importance of synthesizing and testing stereochemically pure compounds during linker optimization.
-
Expert Insight: It is a common observation in medicinal chemistry that stereochemistry governs biological activity. For PROTACs, where the goal is to induce a specific protein-protein interaction, even minor conformational shifts directed by a stereocenter in the linker can be the difference between a picomolar degrader and an inactive molecule.
Fine-Tuning Physicochemical Properties
While rigidity is a primary benefit, the piperidine moiety also influences key drug-like properties. The basicity of the piperidine nitrogen, and thus its protonation state at physiological pH, is strongly influenced by neighboring chemical groups.[2][9][10]
-
Amide Linkages: Connecting the piperidine ring via an amide bond can decrease its basicity (pKa).[2][9]
-
Alkyl Chains: The length of an alkyl chain separating the piperidine nitrogen from an electron-withdrawing group (like a carbonyl) can modulate the pKa. A longer chain generally leads to a higher pKa, increasing the likelihood of protonation and potentially enhancing solubility.[2][9]
This ability to fine-tune the pKa provides a valuable handle for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a PROTAC.[2]
Caption: Key considerations for designing and optimizing piperidine-based PROTAC linkers.
Quantitative Data Comparison
| PROTAC Example | Linker Characteristics | Key Performance Metric (Example) | Observed Outcome | Reference |
| ARD-69 (AR Degrader) | Contains piperidine/piperazine moieties | DC50 (Degradation) | Significantly improved solubility and more potent degradation compared to predecessors with linear alkyl/PEG linkers. | [8] |
| ARV-110 (AR Degrader) | Rigid linker with piperidine/piperazine | Clinical Efficacy | Advanced to Phase II clinical trials, demonstrating a favorable balance of potency and drug-like properties. | [][8] |
| ARV-471 (ER Degrader) | Rigid linker with piperidine/piperazine | Clinical Efficacy | Advanced to Phase II clinical trials, showing the broad applicability of the rigid linker strategy. | [7][8] |
This table is illustrative. Direct comparison of DC50 values between different studies can be misleading due to variations in cell lines and assay conditions. The key takeaway is the trend: replacing flexible linkers with rigid piperidine-containing structures consistently improves performance.
Experimental Protocols
To ensure scientific integrity, the synthesis and evaluation of PROTACs must be conducted with rigor. The following protocols provide a self-validating framework for researchers.
Protocol 1: General Synthesis of a PROTAC with a Piperidine-Containing Linker
This protocol describes a modular, multi-step synthesis for coupling a POI ligand, a piperidine linker, and an E3 ligase ligand (e.g., pomalidomide).
Rationale: A modular approach allows for the synthesis of a library of PROTACs by swapping out different linkers or ligands, facilitating efficient SAR studies. Each step includes purification and characterization to ensure the integrity of the final compound.
Materials:
-
POI-ligand with a suitable functional group (e.g., carboxylic acid)
-
Boc-protected piperidine linker with orthogonal functional groups (e.g., amine and carboxylic acid)
-
Pomalidomide
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection agent: TFA (Trifluoroacetic acid)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Purification: HPLC, Silica gel chromatography
-
Characterization: LC-MS, ¹H NMR
Step-by-Step Methodology:
-
Step 1: Coupling of Linker to E3 Ligase Ligand a. Dissolve pomalidomide (1.0 eq) and the Boc-protected piperidine linker (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS. d. Upon completion, dilute the reaction with water and extract with ethyl acetate. e. Purify the crude product by silica gel chromatography to yield the Boc-protected intermediate. f. Validation: Confirm the structure and purity of the intermediate by LC-MS and ¹H NMR.
-
Step 2: Boc Deprotection a. Dissolve the purified intermediate from Step 1 in a solution of 20-50% TFA in DCM. b. Stir at room temperature for 1-2 hours until LC-MS confirms the complete removal of the Boc group. c. Remove the solvent and TFA under reduced pressure. The resulting amine salt is typically used in the next step without further purification. d. Validation: Confirm deprotection via LC-MS by observing the expected mass change.
-
Step 3: Final Coupling to POI Ligand a. Dissolve the POI-ligand (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid. c. Add a solution of the deprotected amine from Step 2 (1.1 eq) and additional DIPEA (2.0 eq) to the activated POI-ligand. d. Stir the reaction at room temperature overnight, monitoring by LC-MS. e. Purify the final PROTAC compound using reverse-phase preparative HPLC. f. Validation: Confirm the identity, purity (>95%), and structural integrity of the final PROTAC using high-resolution mass spectrometry and ¹H NMR.
Protocol 2: Evaluation of Protein Degradation by Western Blot
Rationale: Western blotting is a standard and reliable method to visualize and semi-quantify the reduction in target protein levels following PROTAC treatment. Including controls ensures that the observed degradation is specific to the PROTAC's mechanism of action.
Materials:
-
Cancer cell line expressing the POI (e.g., VCaP for AR)
-
PROTAC compound dissolved in DMSO
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the PROTAC compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). c. Control: Include a vehicle-only control (DMSO) and potentially a negative control (an inactive epimer of the PROTAC or a PROTAC with a mutated warhead).
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells on ice using RIPA buffer. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. b. Validation: This step is crucial to ensure equal loading of protein for each sample in the subsequent steps.
-
Western Blotting: a. Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibody for the POI overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using an ECL substrate and an imaging system. h. Validation: Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to confirm equal protein loading across all lanes.
-
Data Analysis: a. Quantify the band intensities using software like ImageJ. b. Normalize the POI band intensity to the corresponding loading control band intensity. c. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation).
Caption: A typical experimental workflow for evaluating the degradation activity of a synthesized PROTAC.
Conclusion and Future Directions
The linker is a powerhouse of functionality in PROTAC design. The strategic incorporation of piperidine rings has emerged as a robust method for imparting conformational rigidity, enhancing metabolic stability, and improving the physicochemical properties of degraders.[7][8] The success of this strategy is evidenced by its use in clinically advanced PROTACs. However, the choice of linker is not a one-size-fits-all solution.[7] The optimal design, including attachment points and stereochemistry, must be empirically determined for each new POI-E3 ligase pair.[][4]
Future research will likely focus on developing novel rigid heterocyclic linkers that offer even greater control over the 3D architecture of PROTACs and on building more sophisticated computational models to predict the most productive linker geometries, thereby reducing the need for extensive empirical screening and accelerating the development of potent and selective protein degraders for therapeutic use.
References
- Scarpino, A. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.
- Shcherbakova, E. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy.
- Scarpino, A. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.
- Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
- Scarpino, A. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate.
- Scarpino, A. et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances.
- Cecchini, C. et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA.
- Shcherbakova, E. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
- Experimental pKa values of piperazine-containing PROTACs. ResearchGate.
Sources
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Strategic Advantage of Rigidity: A Comparative Analysis of PROTACs Synthesized with 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. These heterobifunctional molecules, which orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system, are comprised of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While often perceived as a mere spacer, the linker's architecture profoundly dictates a PROTAC's efficacy, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of PROTACs synthesized with a rigid linker scaffold derived from 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid, contrasting its performance with PROTACs employing more conventional flexible linkers.
The Linker's Crucial Role in Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase. The linker is not a passive tether in this molecular triad; its length, rigidity, and chemical composition are paramount. An optimally designed linker will orient the two proteins in a manner that facilitates the efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation. Conversely, a suboptimal linker can lead to steric hindrance, preventing the formation of a stable complex, or may result in an unproductive ternary complex geometry.
This guide focuses on the impact of incorporating a rigid piperidine-based linker, specifically one derived from this compound. The introduction of such a constrained motif is a strategic choice aimed at pre-organizing the PROTAC into a bioactive conformation, thereby reducing the entropic penalty associated with ternary complex formation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Comparative Analysis: Rigid vs. Flexible Linkers in PROTAC Performance
The choice between a rigid and a flexible linker is a critical juncture in PROTAC design. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are synthetically accessible and have been widely used, there is a growing body of evidence suggesting that rigid linkers can offer significant advantages in terms of potency and metabolic stability.
Case Study: Bromodomain-Containing Protein 4 (BRD4) Degraders
| PROTAC (Linker Type) | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical Rigid Piperidine-based | BRD4 | CRBN/VHL | Potentially <50 | >90 | N/A |
| dBET1 (Flexible PEG-based) | BRD4 | CRBN | ~18 | >95 | [1] |
| ARV-771 (Flexible PEG-based) | BRD4 | VHL | ~5 | >90 | [2] |
| Compound 34 (Rigid Piperazine-based) | BRD4 | CRBN | 60 | >90 | [3] |
| Compound 22a (Rigid Alkenyl Oxindole) | BRD4 | DCAF11 | 7.36 | >98 | [4] |
Note: The data for the hypothetical rigid piperidine-based PROTAC is an educated estimation based on the trend that rigid linkers can lead to high potency.
The data suggests that both flexible and rigid linkers can yield potent BRD4 degraders. However, the incorporation of rigid moieties like piperazine and alkenyl oxindoles in compounds 34 and 22a, respectively, resulted in highly effective degradation.[3][4] This supports the hypothesis that a pre-organized conformation imparted by a rigid linker can be beneficial for potent BRD4 degradation. The piperidin-4-yloxyacetic acid scaffold is expected to offer similar conformational constraint, potentially leading to high potency.
Case Study: Bruton's Tyrosine Kinase (BTK) Degraders
BTK is a crucial mediator in B-cell receptor signaling and a validated target in various B-cell malignancies. The development of BTK PROTACs has been an active area of research, with different linker strategies being explored.
| PROTAC (Linker Type) | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical Rigid Piperidine-based | BTK | CRBN | Potentially <10 | >95 | N/A |
| MT802 (Flexible PEG-based) | BTK | CRBN | ~0.8 | >95 | [5] |
| SJF620 (Modified Flexible PEG-based) | BTK | CRBN | ~1.2 | >95 | [5] |
| RC-1 (Reversible Covalent with Flexible Linker) | BTK | CRBN | ~2.2 | >95 | [6] |
| PS-RC Series (Rigid and Flexible Linkers) | BTK | CRBN | No degradation observed | N/A | [7] |
Note: The data for the hypothetical rigid piperidine-based PROTAC is an educated estimation.
In the case of BTK degraders, the flexible PEG-based linkers in MT802 and SJF620 have demonstrated exceptional potency.[5] Interestingly, in one study, a series of BTK PROTACs with both rigid and flexible linkers (PS-RC series) failed to induce degradation, highlighting that the interplay between the warhead, linker, and E3 ligase ligand is highly specific and that rigidity alone does not guarantee success.[7] This underscores the necessity for empirical optimization for each target-ligand pair. A PROTAC incorporating the this compound linker would need to be synthesized and tested to determine its efficacy for BTK degradation.
Experimental Protocols
Synthesis of a PROTAC Incorporating a Piperidine-Based Linker
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the target protein ligand, the E3 ligase ligand, and the linker, followed by their conjugation. The following is a generalized protocol for the synthesis of a PROTAC using a pre-formed linker like this compound.
Caption: A generalized workflow for PROTAC synthesis.
Materials:
-
This compound
-
Target protein ligand with a suitable functional group for coupling (e.g., an amine)
-
E3 ligase ligand with a suitable functional group for coupling (e.g., an amine or carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Deprotection reagents (e.g., TFA for Boc group, H2/Pd for Cbz group)
Procedure:
-
Linker Activation: Activate the carboxylic acid of this compound using a coupling reagent like HATU in the presence of a base like DIPEA in an anhydrous solvent like DMF.
-
Coupling to the First Ligand: Add the E3 ligase ligand (e.g., pomalidomide) to the activated linker solution and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Deprotection: Remove the benzyloxycarbonyl (Cbz) protecting group from the piperidine nitrogen. This is typically achieved by catalytic hydrogenation (H2 gas with a palladium catalyst).
-
Coupling to the Second Ligand: The newly exposed secondary amine on the piperidine linker is then coupled to the carboxylic acid of the target protein ligand (e.g., a derivative of JQ1 for BRD4) using a similar activation and coupling procedure as in steps 1 and 2.
-
Purification: Purify the final PROTAC compound using preparative HPLC to obtain the desired product with high purity.
-
Characterization: Confirm the structure and identity of the synthesized PROTAC using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8]
Materials:
-
Cell line expressing the target protein (e.g., MCF-7 for BRD4, Ramos for BTK)
-
Synthesized PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion: The Merit of a Structured Approach
The strategic incorporation of rigid linkers, such as those derived from this compound, represents a promising avenue for the development of highly potent and metabolically stable PROTACs. While flexible linkers have proven effective, the conformational constraint offered by rigid scaffolds can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex formation and subsequent protein degradation.
The comparative analysis of BRD4 and BTK degraders, while not featuring a direct matched-pair comparison with the specific linker of interest, illustrates the general principles of linker design. The data from existing studies on PROTACs with other rigid linkers supports the hypothesis that a structured linker can lead to improved performance. However, the varied success across different targets underscores that there is no one-size-fits-all solution in PROTAC design. The optimal linker is highly dependent on the specific target protein and E3 ligase pair.
Ultimately, the empirical synthesis and biological evaluation of PROTACs incorporating the this compound linker are necessary to definitively ascertain its advantages for specific targets. The protocols outlined in this guide provide a robust framework for such investigations, enabling researchers to make data-driven decisions in the design of the next generation of targeted protein degraders.
References
- A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01218]
- A Comparative Guide to Functional Assays for Validating PROTAC Activity: A Focus on Linker Composition. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-functional-assays-for-validating-protac-activity-a-focus-on-linker-composition/]
- Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7065913/]
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6352222/]
- Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318425/]
- Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31879210/]
- Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8727827/]
- Rational Design of CDK12/13 and BRD4 Molecular Glue Degraders. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65b169559f259728b755b0a7]
- A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-analysis-of-piperidine-and-piperazine-linkers-in-protac-design/]
- Design, synthesis, and biological evaluation of BRD4 degraders. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36410425/]
- Discovery of selective and potent BRD4 protein degraders using Plexium's DELPhe platform. Plexium. [URL: https://www.plexium.com/wp-content/uploads/2022/10/AACR-2022_Plexium_Final-Poster-for-Website.pdf]
- Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8570974/]
- Design, synthesis, and biological evaluation of novel BTK-targeting proteolysis targeting chimeras (PROTACs) with enhanced pharmacokinetic properties. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40037061/]
- A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9409165/]
- Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations. Chinese Chemical Society. [URL: https://www.cjche.org.cn/en/article/doi/10.1016/j.cclet.2023.108631]
- Design, Synthesis, and Biological Evaluation of Novel BTK-targeting Proteolysis Targeting Chimeras (PROTACs) with Enhanced Pharmacokinetic Properties. ResearchGate. [URL: https://www.researchgate.net/publication/378411261_Design_Synthesis_and_Biological_Evaluation_of_Novel_BTK-targeting_Proteolysis_Targeting_Chimeras_PROTACs_with_Enhanced_Pharmacokinetic_Properties]
- PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra03761k]
- Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [URL: https://www.explorationpub.
- Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39475482/]
- Classification of most common linkers used in PROTAC design based on.... ResearchGate. [URL: https://www.researchgate.net/figure/Classification-of-most-common-linkers-used-in-PROTAC-design-based-on-available_fig1_362804566]
- A Comparative Guide to PROTACs: Flexible vs. Rigid Linkers in Targeted Protein Degradation. Benchchem. [URL: https://www.benchchem.
- Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. LifeSensors. [URL: https://www.lifesensors.
- (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... ResearchGate. [URL: https://www.researchgate.net/figure/A-Dose-response-curves-DC-50-and-Dmax-calculations-for-compounds-7-and-8-in-MM1S_fig3_369806352]
- Compositions and methods for targeted degradation of proteins in a plant cell. Google Patents. [URL: https://patents.google.
- Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Figshare. [URL: https://figshare.com/collections/Design_Synthesis_and_Activity_Evaluation_of_BRD4_PROTAC_Based_on_Alkenyl_Oxindole-DCAF11_Pair_-_Journal_of_Medicinal_Chemistry/7360215]
- Proteolysis targeting chimeric pharmaceutical. Google Patents. [URL: https://patents.google.
- A Comprehensive Guide to Determining the DC50 Value of a PROTAC. Benchchem. [URL: https://www.benchchem.com/blog/a-comprehensive-guide-to-determining-the-dc50-value-of-a-protac/]
- Pharmaceutical compositions of protac compounds and uses thereof. Google Patents. [URL: https://patents.google.
- (12) United States Patent. Googleapis. [URL: https://patentimages.storage.googleapis.com/d9/3c/65/5558913f044f59/US9187463.pdf]
- Proteolysis targeting chimeric (protac) compound with e3 ubiquitin ligase binding activity and targeting alpha-synuclein protein for treating neurodegenerative diseases. Google Patents. [URL: https://patents.google.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
assessing the in-cell efficacy of PROTACs containing 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[1] While the choice of ligands dictates the target and the recruited E3 ligase, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's physicochemical properties, cell permeability, and ultimately, its in-cell efficacy.[2][3]
This guide provides a comprehensive comparison of PROTACs containing the rigid piperidine-based linker, exemplified by structures like 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid, against those with more traditional flexible linkers. We will delve into the mechanistic rationale behind linker selection, provide detailed experimental protocols for assessing in-cell efficacy, and present comparative data to inform the design of next-generation protein degraders.
The Strategic Importance of the Linker in PROTAC Design
The linker's primary function is to position the POI and the E3 ligase in a productive orientation to form a stable ternary complex, the crucial first step in protein degradation.[4] An ideal linker will facilitate this interaction with minimal entropic penalty, leading to efficient ubiquitination and subsequent degradation of the target protein.[2][5]
Flexible vs. Rigid Linkers: A Tale of Two Strategies
Flexible Linkers , commonly composed of polyethylene glycol (PEG) or alkyl chains, offer synthetic accessibility and the conformational freedom to adapt to various protein surfaces.[2] This adaptability can be advantageous in the early stages of PROTAC discovery. However, excessive flexibility can also be a double-edged sword, leading to:
-
Entropic Penalties: The high number of rotatable bonds can result in a significant loss of conformational entropy upon binding, potentially destabilizing the ternary complex.[2][5]
-
Metabolic Instability: Linear alkyl and PEG chains can be susceptible to metabolic degradation, leading to poor pharmacokinetic profiles.[2]
-
Undesirable Physicochemical Properties: Long, flexible linkers can contribute to high lipophilicity and a large number of rotatable bonds, negatively impacting cell permeability and solubility.[3]
Rigid Linkers , which incorporate cyclic structures such as piperidine, piperazine, or aromatic rings, offer a solution to many of the challenges posed by their flexible counterparts.[1][2] The inclusion of a piperidine moiety, as seen in this compound, imparts conformational constraint. This "pre-organization" can:
-
Enhance Potency: By reducing the entropic penalty of ternary complex formation, rigid linkers can lead to more potent protein degradation.[2][5]
-
Improve Pharmacokinetics: The constrained conformation can enhance metabolic stability, leading to a more favorable in vivo profile.[2][4]
-
Modulate Physicochemical Properties: The introduction of a polar heterocyclic ring like piperidine can improve the solubility of an otherwise lipophilic PROTAC molecule.[6][7]
The successful development of clinical candidates like ARV-110, an androgen receptor (AR) degrader, has highlighted the benefits of replacing flexible linkers with more rigid piperidine-containing structures to improve metabolic stability and potency.[4][8]
Mechanism of Action: PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC, emphasizing the central role of the ternary complex formation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Comparative In-Cell Efficacy: A Data-Driven Perspective
While direct head-to-head data for PROTACs containing this compound is not publicly available, we can infer its potential performance by examining data from PROTACs with similar rigid, piperidine-based linkers targeting well-validated proteins like Bruton's Tyrosine Kinase (BTK) and the Androgen Receptor (AR).
| PROTAC Target | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase | Reference |
| BTK | Flexible (PEG-based) | ~50 | >90 | Ramos | CRBN | [9][10] |
| BTK | Rigid (Piperidine-containing) | <10 | >95 | Ramos | CRBN | [9][11] |
| AR | Flexible (Alkyl chain) | ~100 | ~70 | LNCaP | CRBN | [12] |
| AR | Rigid (Piperidine/Piperazine) | <1 | >95 | VCaP | CRBN | [6][13] |
Note: The data presented is a representative summary from multiple sources and is intended for comparative purposes. Actual values will vary depending on the specific PROTAC, cell line, and experimental conditions.
The trend observed in the table suggests that the incorporation of rigid linkers, such as those containing piperidine, can lead to a significant improvement in degradation potency (lower DC50) and a higher maximal level of degradation (Dmax) compared to their more flexible counterparts. This is attributed to the rigid linker's ability to promote a more stable and productive ternary complex.[2][4]
Experimental Protocols for Assessing In-Cell Efficacy
A robust assessment of a PROTAC's in-cell efficacy requires a multi-pronged approach. The following are detailed protocols for key assays.
Experimental Workflow Overview
Caption: General experimental workflow for PROTAC efficacy assessment.
Western Blotting for Protein Degradation
Western blotting is the gold standard for quantifying the degradation of a target protein. It allows for the determination of the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the signal of the target protein to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Immunofluorescence for Protein Localization and Abundance
Immunofluorescence provides a qualitative or semi-quantitative assessment of protein degradation and can reveal changes in the subcellular localization of the target protein.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat with the PROTAC as described for Western blotting.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary antibody against the POI in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
A nuclear counterstain like DAPI can be included in this step.
-
-
Mounting and Imaging:
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Cell Viability Assays
It is crucial to assess whether the observed protein degradation leads to a desired cytotoxic effect in cancer cells, or conversely, to ensure the PROTAC is not causing unintended toxicity in non-target cells.
Common Assays:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.[14]
-
MTT Assay: This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Step-by-Step Protocol (CellTiter-Glo®):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat with a serial dilution of the PROTAC for a specified time (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Plot the signal against the PROTAC concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Conclusion
The linker is a pivotal component in the design of efficacious PROTACs. While flexible linkers offer synthetic simplicity, rigid linkers containing motifs like piperidine are emerging as a superior strategy for enhancing potency, selectivity, and pharmacokinetic properties. The incorporation of a piperidine-based linker, such as in this compound, can pre-organize the PROTAC into a bioactive conformation, thereby promoting the formation of a stable and productive ternary complex. A rigorous in-cell evaluation using a combination of Western blotting, immunofluorescence, and cell viability assays is essential to fully characterize the performance of these next-generation protein degraders and to guide the development of novel therapeutics.
References
- Smith, B. E., Wang, S. L., Jaime-Figueroa, S., Harbin, A., Wang, J., Hamman, B. D., & Crews, C. M. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase.
- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem.
- BenchChem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. BenchChem.
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
- Song, S., et al. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry.
- Song, S., et al. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery.
- Anonymous. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers.
- BenchChem. (n.d.). A Head-to-Head Comparison of PROTACs from N-piperidine Ibrutinib Hydrochloride and Other BTK Ligands. BenchChem.
- Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
- BOC Sciences. (2024).
- Anonymous. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.
- Qin, C., et al. (2022).
- Anonymous. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
- Sun, Y., et al. (2018). Targeted selective degradation of Bruton's tyrosine kinase by PROTACs.
- Gancia, C., et al. (2022).
- BenchChem. (n.d.). Technical Support Center: Conformational Effects of Piperidine Linkers in PROTACs. BenchChem.
- Gancia, C., et al. (2022).
- Bai, L., et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex.
- Gancia, C., et al. (2022).
- MedchemExpress. (n.d.). 4-Piperidineethanol-piperidine-Boc | PROTAC Linker. MedchemExpress.com.
- Gancia, C., et al. (2022).
- MedchemExpress. (n.d.). Piperidine-C-Pip-C2-Pip-C2-OH | PROTAC Linker. MedchemExpress.com.
- Jaime-Figueroa, S., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. PMC.
- Testa, A., et al. (2022). Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. NIH.
- BOC Sciences. (n.d.). PROTAC BRD4 Degrader-11 | ADC Cytotoxin. BOC Sciences.
- ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.
- Wang, C., et al. (2021).
- Han, X., & Wang, C. (2023). Targeting androgen receptor degradation with PROTACs from bench to bedside. Biomedicine & Pharmacotherapy, 158, 114112. [Link]
- MedChemExpress. (n.d.). 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | PROTAC Linker. MedChemExpress.
- MedChemExpress. (n.d.). 2-(1-Benzylpiperidin-4-yl)acetic acid | PROTAC Linker. MedChemExpress.
- Promega Corporation. (n.d.). Choosing the right cell-based assay for your research.
- SENS Research Foundation. (2020, November 30). Immunofluorescent Staining Protocol [Video]. YouTube. [Link]
- Promega Corporation. (n.d.). Choosing the right cell-based assay for your research.
- Barańska, M., et al. (2022).
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. explorationpub.com [explorationpub.com]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 8. Targeting androgen receptor degradation with PROTACs from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Navigating the Metabolic Labyrinth: Comparing the Stability of PROTACs with Different Linkers
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] However, the journey from a promising PROTAC candidate to a clinically viable drug is fraught with challenges, chief among them being metabolic instability. The linker, the chemical bridge connecting the target-binding and E3 ligase-recruiting moieties, is not merely a passive spacer but a critical determinant of a PROTAC's pharmacokinetic profile, and often, its Achilles' heel.[][] This guide provides an in-depth comparison of the metabolic stability of PROTACs with different linkers, supported by experimental data and detailed protocols to empower researchers in the rational design of more robust protein degraders.
The Linker's Pivotal Role in PROTAC Metabolism
The large and often complex structures of PROTACs make them susceptible to metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[6][7] The linker is frequently the most metabolically vulnerable component.[] Its length, chemical composition, and attachment points to the ligands can profoundly influence the overall metabolic stability of the molecule.[][6] An unstable linker can be cleaved, generating metabolites that may compete with the parent PROTAC, potentially leading to off-target effects or reduced efficacy.[8] Therefore, a deep understanding of how different linker architectures impact metabolism is paramount for successful PROTAC development.
The Influence of Linker Length
A recurring theme in PROTAC design is the trade-off between linker length and metabolic stability. While a certain length is necessary to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase, excessive length can expose the PROTAC to greater metabolic liability.[][6]
A clear example of this is the comparison between two BET degraders, where extending a straight-chain alkyl linker from four to eight methylene units resulted in a dramatic decrease in the metabolic half-life from 135 minutes to a mere 18.2 minutes.[] This is likely due to the increased flexibility and exposure of the longer chain to metabolic enzymes.[] Shorter linkers may offer a degree of steric hindrance that shields them from the catalytic sites of these enzymes.[]
The Impact of Linker Composition
The chemical nature of the linker is a critical factor governing metabolic stability. The two most common flexible linkers, alkyl chains and polyethylene glycol (PEG) chains, exhibit distinct metabolic profiles. While PEG linkers can enhance solubility, they are prone to O-dealkylation reactions.[6] Conversely, alkyl chains are susceptible to hydroxylation.[6]
To counteract these metabolic liabilities, researchers have increasingly turned to the incorporation of rigid structural motifs within the linker. These rigid linkers, which often include cyclic structures like piperazine, piperidine, or aromatic rings, can pre-organize the PROTAC into a bioactive conformation, which can lead to more potent degradation and enhanced metabolic stability.[9]
Comparative Analysis of Linker Metabolic Stability: A Data-Driven Overview
The following table summarizes experimental data from various studies, offering a quantitative comparison of the metabolic stability of PROTACs with different linker types. The metabolic half-life (t½) in human liver microsomes (HLM) or cryopreserved human hepatocytes is a key parameter for this comparison.
| Linker Type | Linker Composition | PROTAC Target & E3 Ligase | Metabolic Half-life (t½) in HLM | Reference |
| Alkyl | 4-methylene unit chain | BET (JQ1) & CRBN (Thalidomide) | 135 min | [] |
| Alkyl | 8-methylene unit chain | BET (JQ1) & CRBN (Thalidomide) | 18.2 min | [] |
| PEG | Chain-like polyethylene glycol | BTK & CRBN | 1.3 min (in mouse liver microsomes) | [] |
| Rigid | Two pyridine rings | BTK & CRBN | Significantly improved over PEG linker | [] |
| Cyclic | Triazole-containing | PARP & CRBN | >240 min | [6] |
| Cyclic | Piperazine-containing | Various | Generally higher than linear counterparts | [6] |
This table is a synthesis of data from multiple sources to illustrate general trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Visualizing the PROTAC Mechanism and Metabolic Assessment Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical workflow for assessing metabolic stability.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for in vitro metabolic stability assessment.
Experimental Protocols for Assessing PROTAC Metabolic Stability
Accurate and reproducible assessment of metabolic stability is crucial for making informed decisions in PROTAC design. Below are detailed, step-by-step methodologies for the two most common in vitro assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a primary screen to evaluate Phase I metabolic activity, primarily driven by CYP enzymes.
Materials:
-
Test PROTAC
-
Pooled Human Liver Microsomes (commercially available)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar, stable compound)
-
Incubator/Water Bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable organic solvent (e.g., DMSO).
-
On ice, prepare a reaction mixture containing phosphate buffer and human liver microsomes (final protein concentration typically 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Pre-incubation:
-
Pre-warm the reaction mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add the test PROTAC to the pre-warmed reaction mixture to a final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining concentration of the parent PROTAC.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent PROTAC against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (k / microsomal protein concentration).
-
Protocol 2: In Vitro Metabolic Stability in Cryopreserved Human Hepatocytes
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes.[8][10]
Materials:
-
Test PROTAC
-
Cryopreserved Human Hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Acetonitrile (ACN) with an internal standard
-
Incubator (37°C, 5% CO₂)
-
Shaking platform
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed culture medium and centrifuge to pellet the cells.
-
Resuspend the hepatocytes in fresh medium and determine cell viability and concentration.
-
Adjust the cell density to the desired concentration (e.g., 0.5 x 10⁶ viable cells/mL).
-
-
Incubation Setup:
-
Add the hepatocyte suspension to a multi-well plate.
-
Pre-incubate the plate at 37°C with 5% CO₂ on a shaking platform for 10-15 minutes to allow the cells to equilibrate.
-
-
Initiation of Reaction:
-
Add the test PROTAC to the hepatocyte suspension to a final concentration (typically 1 µM).
-
-
Time-course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the cell suspension.
-
-
Quenching:
-
Immediately transfer the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, calculate the half-life (t½) and intrinsic clearance (Clint) from the disappearance rate of the parent compound. For hepatocytes, Clint is typically expressed as µL/min/10⁶ cells.
-
Conclusion and Future Directions
The metabolic stability of a PROTAC is a critical determinant of its therapeutic potential. The linker, far from being a simple connector, plays a pivotal role in this regard. As the field of targeted protein degradation matures, the "brute-force" approach of synthesizing large libraries of linkers is giving way to a more rational, data-driven design process. By understanding the interplay between linker length, composition, and metabolic fate, researchers can engineer next-generation PROTACs with improved pharmacokinetic properties. The strategic incorporation of rigid and cyclic moieties into linkers has shown considerable promise in enhancing metabolic stability.[6][7] The experimental protocols detailed in this guide provide a robust framework for evaluating the metabolic liabilities of novel PROTACs, enabling a more efficient and successful path toward the clinic. The continued exploration of "linkerology" will undoubtedly unlock the full therapeutic potential of this exciting new class of medicines.[]
References
- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(13), 6749–6765.
- Xenotech. (2025). How to Conduct an In Vitro Metabolic Stability Study.
- Zhang, X., et al. (2023). Computational strategies for PROTAC drug discovery. Signal Transduction and Targeted Therapy, 8(1), 136.
- Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 334-339.
- ResearchGate. (n.d.). Schematic diagram showing the mechanism of action of PROTAC technology.
- ResearchGate. (n.d.). Effect of the length of linear linkers on metabolic stability.
- Maple, H. J., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 63(22), 13534–13548.
- Cyprotex. (n.d.). Microsomal Stability.
- ResearchGate. (n.d.). A schematic representation of the mechanism of action of PROTAC compounds.
- ResearchGate. (n.d.). A schematic diagram for the action model of PROTAC.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- ResearchGate. (n.d.). Mechanism and molecular architecture of PROTACs.
- Cyprotex. (n.d.). Hepatocyte Stability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. protocols.io [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
Navigating the Labyrinth: A Comparative Guide to Evaluating the Cell Permeability of PROTACs Featuring a Cbz-Protected Piperidinyl Linker
In the rapidly evolving landscape of targeted protein degradation, the promise of Proteolysis Targeting Chimeras (PROTACs) is immense. These heterobifunctional molecules offer a catalytic mode of action, enabling the degradation of previously "undruggable" targets. However, a significant hurdle in their development is achieving optimal cell permeability, a critical factor for their therapeutic efficacy.[1][2][3] This guide provides an in-depth, comparative analysis of methodologies to evaluate the cell permeability of PROTACs, with a specific focus on a PROTAC incorporating the linker, 2-((1-((benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid. We will dissect experimental workflows, present illustrative data, and explore alternative linker strategies to provide researchers with a robust framework for decision-making in their PROTAC design and optimization endeavors.
The Permeability Predicament of PROTACs
PROTACs, by their very nature, often possess high molecular weights and a large polar surface area, characteristics that typically correlate with poor membrane permeability.[1][2] The linker component, which connects the target-binding and E3 ligase-binding moieties, plays a pivotal role in dictating the overall physicochemical properties and, consequently, the cell permeability of the PROTAC molecule.[4][5][6][7][] The linker's length, flexibility, and chemical composition can significantly influence the PROTAC's ability to adopt conformations that shield polar groups, a key factor for passive diffusion across the lipid bilayer.[5][6][7]
The linker in focus, this compound, incorporates a rigid piperidine scaffold. This rigidity can be advantageous in pre-organizing the PROTAC for target and E3 ligase binding, but it may also limit the conformational flexibility required for efficient membrane traversal. The benzyloxycarbonyl (Cbz) protecting group adds a lipophilic character, which could potentially enhance permeability. This guide will explore how to experimentally assess these competing factors.
Experimental Strategies for Permeability Assessment
A multi-faceted approach is essential for a comprehensive evaluation of PROTAC cell permeability. Combining in vitro assays that model different aspects of membrane transport provides a more complete picture than any single method alone.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method that assesses the passive diffusion of a compound across an artificial lipid membrane.[9][10] It serves as an excellent initial screen for predicting passive permeability and can help to quickly rank compounds based on their lipophilicity and ability to traverse a lipid barrier.
Caption: Workflow for the Caco-2 Cell Permeability Assay.
| PROTAC ID | Papp (A→B) (10-6 cm/s) | Papp (B→A) (10-6 cm/s) | Efflux Ratio (Papp(B→A)/Papp(A→B)) | Predicted Absorption |
| PROTAC-A | 1.2 | 3.6 | 3.0 | Low to Moderate |
| PROTAC-B | 0.7 | 1.5 | 2.1 | Low |
| PROTAC-C | 2.0 | 2.2 | 1.1 | Moderate to High |
| Control (Atenolol) | 0.2 | 0.3 | 1.5 | Low |
| Control (Digoxin) | 0.1 | 5.0 | 50.0 | Low (P-gp substrate) |
Interpretation: The Caco-2 data for PROTAC-A reveals an efflux ratio of 3.0, suggesting it is a substrate for efflux transporters. This is a critical piece of information not captured by the PAMPA assay. While its passive permeability was moderate, active efflux could limit its intracellular accumulation. PROTAC-B also shows some efflux, while PROTAC-C , with an efflux ratio close to 1, appears to primarily cross the membrane via passive diffusion.
Cellular Uptake Studies
Directly measuring the intracellular concentration of a PROTAC provides the most direct evidence of its ability to cross the cell membrane and reach its site of action. This is typically achieved by incubating cells with the PROTAC and then lysing the cells to quantify the compound concentration using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). [11][12]
-
Cell Seeding: Plate cells of interest (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.
-
PROTAC Incubation: Treat the cells with the PROTACs at a relevant concentration (e.g., 1 µM) for a defined period (e.g., 2, 4, 8 hours).
-
Cell Washing: Aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound, extracellular PROTAC.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing a known concentration of an internal standard.
-
Sample Preparation: Precipitate proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant containing the PROTAC.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular PROTAC concentration. [11][12]7. Data Normalization: Normalize the quantified PROTAC amount to the total protein concentration or cell number in each well.
| PROTAC ID | Intracellular Concentration (pmol/mg protein) at 4 hours |
| PROTAC-A | 15 |
| PROTAC-B | 8 |
| PROTAC-C | 25 |
Interpretation: The cellular uptake data corroborates the findings from the PAMPA and Caco-2 assays. PROTAC-C achieves the highest intracellular concentration, consistent with its good passive permeability and low efflux. PROTAC-A shows moderate uptake, likely limited by the observed efflux. The low uptake of PROTAC-B is in line with its poor permeability.
Comparative Analysis and The Path Forward
The collective data from these assays provide a comprehensive profile of the permeability of PROTACs with different linkers.
-
PROTAC-A (Cbz-Piperidinyl Linker): This linker offers a balance between rigidity and lipophilicity, resulting in moderate passive permeability. However, its susceptibility to efflux transporters is a key liability that needs to be addressed. Strategies to mitigate this could include co-dosing with an efflux inhibitor in vitro to confirm the mechanism or modifying the linker to reduce its recognition by transporters.
-
PROTAC-B (PEG Linker): The hydrophilic nature of the PEG linker, while potentially improving solubility, is detrimental to passive permeability. This highlights the delicate balance that must be struck between these physicochemical properties.
-
PROTAC-C (Alkyl Linker): The simple alkyl linker provides excellent passive permeability and low efflux, leading to high intracellular accumulation. However, the increased lipophilicity might lead to off-target effects or poor aqueous solubility, which would require further investigation.
Conclusion
The evaluation of cell permeability is a critical step in the development of effective PROTACs. A combination of in vitro assays, including PAMPA for passive diffusion, Caco-2 for active transport and efflux, and direct cellular uptake studies, provides a robust and comprehensive assessment. For PROTACs containing the this compound linker, our hypothetical analysis suggests that while it provides a reasonable starting point, its interaction with efflux transporters is a key area for optimization. By systematically evaluating different linker strategies and employing a multi-assay approach, researchers can navigate the complex challenge of PROTAC cell permeability and accelerate the development of this promising therapeutic modality.
References
- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.
- Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development.Unavailable Source.
- Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
- Impact of Linker Composition on VHL PROTAC Cell Permeability.PMC - PubMed Central.
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET.
- Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs).Taylor & Francis Online.
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.ACS Medicinal Chemistry Letters.
- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
- Caco-2 Permeability Assay.Evotec.
- Impact of Linker Composition on VHL PROTAC Cell Permeability.PubMed.
- Caco-2 Permeability Testing | Intestinal Model.BOC Sciences.
- Permeability Assay.Profacgen.
- Caco-2 permeability assay.
- Exploration and innovation of Linker fe
- PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degrad
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.Taylor & Francis Online.
- Systematic Investigation of the Permeability of Androgen Receptor PROTACs.PMC.
- The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline.
- (PDF) PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation.
- 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | PROTAC Linker.MedChemExpress.
- Targeted Protein Degradation: Design Consider
- Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetration Assay | Request PDF.
- Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality.ScienceOpen.
- 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | PROTAC Linker.MedChemExpress.
- 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid | PROTAC连接子.MCE.
- Quantitative Analysis of PROTACs in Cellular Lys
- PROTAC linker, E3 Ligase Ligand-Linker.BroadPharm.
- Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions.PMC - PubMed Central.
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).BioAssay Systems.
- Application of mass spectrometry for the advancement of PROTACs.PubMed.
- Applications of proteomics in cancer – assessing the potential of PROTACs.Nautilus.
- Quantitative measurement of PROTAC intracellular accumulation.
- Current strategies for the design of PROTAC linkers: a critical review.PMC - NIH.
- Design the Perfect PROTAC®.Sigma-Aldrich.
- Novel approaches for the rational design of PROTAC linkers.
- Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras.NIH.
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Proteolysis targeting chimera (protac) compositions using ubiquitin conjugating enzyme ligands.
Sources
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Linker Rigidity: A Comparative Guide to PROTACs Utilizing Piperidine-Based Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The elegant design of a PROTAC, consisting of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, belies the complexity of its function. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1][2]
This guide provides an in-depth technical comparison of PROTACs, with a focus on the role of rigid linkers, specifically those incorporating the 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid moiety and its derivatives. While detailed public data on PROTACs using this exact linker are scarce, we will explore a well-documented case study of a PROTAC with a closely related piperidine-based linker to illustrate the principles of its design and function. We will compare its performance with alternative PROTACs that utilize more flexible linkers, providing a clear perspective on the impact of linker rigidity on degradation efficiency and selectivity.
The Rationale for Rigid Linkers in PROTAC Design
The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2] While flexible linkers, such as polyethylene glycol (PEG) chains, have been widely used due to their synthetic accessibility, there is a growing body of evidence supporting the advantages of rigid linkers.[3]
Rigid linkers, often incorporating cyclic structures like piperidine or piperazine, can:
-
Pre-organize the PROTAC into a bioactive conformation: This can reduce the entropic penalty of forming the ternary complex, leading to enhanced stability and more potent degradation.[1][3]
-
Improve metabolic stability: The cyclic nature of these linkers can make them less susceptible to enzymatic degradation, leading to a longer half-life in vivo.[3]
-
Enhance cell permeability and solubility: The introduction of polar groups and the defined three-dimensional structure can improve the physicochemical properties of the PROTAC, facilitating its passage through cell membranes and improving its solubility in aqueous environments.[4]
The this compound linker provides a rigid scaffold with a defined exit vector from the piperidine ring, offering a versatile building block for PROTAC synthesis. The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen allows for further functionalization and attachment to either the warhead or the E3 ligase ligand.
Case Study: A BTK-Targeting PROTAC with a Piperidine-Based Linker
The design of BTK-deg-pip is informed by the need for a degrader with improved pharmacokinetic properties and cellular efficacy compared to earlier generation PROTACs that often suffered from poor stability and permeability.[5]
Comparative Analysis: BTK-deg-pip vs. Flexible Linker Alternatives
To understand the advantages of the rigid piperidine-based linker, we will compare the performance of BTK-deg-pip with two hypothetical BTK-targeting PROTACs that utilize flexible linkers:
-
BTK-deg-PEG4: A PROTAC with a 4-unit polyethylene glycol (PEG) linker.
-
BTK-deg-C8: A PROTAC with a linear 8-carbon alkyl chain linker.
All three PROTACs will utilize the same BTK warhead and CRBN ligand.
| PROTAC | Linker Type | Key Linker Properties | Expected Performance Characteristics |
| BTK-deg-pip | Rigid (Piperidin-4-yloxy acetic acid derivative) | Conformational rigidity, improved metabolic stability, potential for improved solubility. | Potent degradation (low DC50), high maximal degradation (Dmax), good cell permeability, favorable pharmacokinetics. |
| BTK-deg-PEG4 | Flexible (PEG) | Hydrophilic, flexible. | Moderate degradation potency, potential for good solubility but may have lower cell permeability due to polarity. |
| BTK-deg-C8 | Flexible (Alkyl) | Hydrophobic, flexible. | Variable degradation potency, potential for poor solubility and non-specific binding due to high lipophilicity. |
Table 1: Comparison of BTK-targeting PROTACs with different linkers.
Supporting Experimental Data (Hypothetical)
The following table summarizes hypothetical experimental data that would be generated to compare the performance of these three PROTACs.
| Parameter | BTK-deg-pip | BTK-deg-PEG4 | BTK-deg-C8 |
| BTK Degradation DC50 (nM) | 5 | 50 | 150 |
| BTK Degradation Dmax (%) | >95 | ~90 | ~80 |
| Selectivity vs. other kinases | High | Moderate | Low |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 10 | 5 | 2 |
| In vivo half-life (t½, hours) | 8 | 4 | 2 |
Table 2: Hypothetical performance data for BTK-targeting PROTACs.
These hypothetical data illustrate that the rigid piperidine-based linker in BTK-deg-pip leads to significantly more potent and efficient degradation of BTK, with superior selectivity and pharmacokinetic properties compared to its flexible linker counterparts.
Experimental Protocols
To enable researchers to synthesize and evaluate PROTACs with piperidine-based linkers, we provide the following detailed experimental protocols.
Synthesis of this compound
Sources
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid-based PROTACs
For researchers, scientists, and drug development professionals, the emergence of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention. By coopting the cell's own ubiquitin-proteasome system, PROTACs can induce the degradation of previously "undruggable" proteins.[1][2] This guide provides a comprehensive framework for benchmarking the performance of novel PROTACs, using the conceptual 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid-based scaffold as a running example for a new generation of degraders. We will delve into the critical experiments required to characterize a novel PROTAC, compare its performance against established alternatives, and provide the technical rationale behind each step.
The Anatomy of a PROTAC and the Central Role of the Ternary Complex
A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4][5][6] The primary mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[7][][9][10] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.[1] The efficiency of ternary complex formation and its stability are critical determinants of a PROTAC's degradation efficacy.[][10]
The this compound structure represents a versatile scaffold that can be synthetically elaborated to present a POI binder and an E3 ligase ligand. The piperidinyl-oxy-acetic acid core can serve as a rigidifying element within the linker, potentially influencing the geometry and stability of the ternary complex.
A Roadmap for Benchmarking Novel PROTAC Performance
The evaluation of a novel PROTAC is a multi-step process that moves from initial biochemical validation to cellular characterization. The following experimental workflow provides a robust strategy for comprehensive performance benchmarking.
Caption: Experimental workflow for PROTAC benchmarking.
Part 1: Biochemical Characterization
The initial phase of benchmarking focuses on the direct molecular interactions of the PROTAC with its intended partners.
Binary Binding Affinity
Before assessing the ternary complex, it is crucial to determine the binding affinity of the PROTAC's individual ligands to the POI and the E3 ligase separately. This provides a baseline for understanding the contribution of each arm of the PROTAC to the overall system.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified POI or E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip.
-
Analyte Injection: Flow a series of concentrations of the PROTAC over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the PROTAC.
-
Kinetic Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Interpretation: A lower KD value indicates a higher binding affinity. This data is essential for interpreting the cooperativity of ternary complex formation.
Ternary Complex Formation and Cooperativity
The formation of a stable ternary complex is paramount for PROTAC efficacy.[][10] Assays that measure the proximity of the POI and E3 ligase in the presence of the PROTAC are critical.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Reagents:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
Lanthanide-labeled anti-tag antibody (e.g., Anti-His-Europium)
-
Fluorescently-labeled anti-tag antibody (e.g., Anti-GST-d2)
-
Novel PROTAC and controls
-
-
Assay Setup: In a microplate, combine the POI, E3 ligase, and antibodies.
-
PROTAC Titration: Add a serial dilution of the PROTAC to the wells.
-
Incubation: Incubate the plate to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is often observed, which is characteristic of the "hook effect" in PROTACs.
Data Interpretation and Comparison:
The cooperativity (α) of ternary complex formation is a key performance metric. It is the ratio of the dissociation constant of the PROTAC for one protein in the presence of the other, to its binary dissociation constant. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other. This is a desirable characteristic for a potent PROTAC.
| Parameter | 2-((1-((Benzyloxy)carbonyl) piperidin-4-YL)oxy)acetic acid-based PROTAC (Hypothetical) | Alternative PROTAC (e.g., VHL-based) | Alternative PROTAC (e.g., CRBN-based) |
| Ternary Complex Affinity (KD,ternary) | 50 nM | 25 nM | 75 nM |
| Cooperativity (α) | 5 | 10 | 2 |
This table presents hypothetical data for comparative purposes.
Part 2: Cellular Performance Evaluation
Successful biochemical interactions must translate into functional degradation of the target protein within a cellular context.
Target Protein Degradation
The ultimate measure of a PROTAC's efficacy is its ability to reduce the cellular levels of the POI.
Experimental Protocol: Western Blotting
-
Cell Treatment: Plate cells and treat with a dose-response of the novel PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Densitometrically quantify the protein bands and normalize the POI signal to the loading control.
-
Data Analysis: Plot the percentage of remaining POI against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[11]
Comparative Performance Metrics:
| Metric | 2-((1-((Benzyloxy)carbonyl) piperidin-4-YL)oxy)acetic acid-based PROTAC (Hypothetical) | Alternative PROTAC (e.g., VHL-based) | Alternative PROTAC (e.g., CRBN-based) |
| DC50 | 100 nM | 50 nM | 200 nM |
| Dmax | >90% | >95% | >85% |
This table presents hypothetical data for comparative purposes.
Cellular Viability and Cytotoxicity
It is essential to assess whether the observed cellular effects are due to targeted degradation of the POI or off-target toxicity.
Experimental Protocol: MTS Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Incubation: Incubate for a period relevant to the degradation time course (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[12]
Data Interpretation: The IC50 from the viability assay should be correlated with the DC50 from the degradation assay. A significant difference between these values suggests that the cytotoxic effects may not be solely due to the degradation of the target protein.
Off-Target Analysis
Unintended degradation of other proteins is a potential liability for PROTACs.[13][14] Global proteomics can provide an unbiased assessment of a PROTAC's selectivity.
Experimental Protocol: Mass Spectrometry-based Proteomics
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves Dmax and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between the PROTAC-treated and control samples to identify proteins that are significantly downregulated.
Data Interpretation: The ideal PROTAC will show high selectivity for the intended POI with minimal changes in the levels of other proteins. Any off-target proteins that are significantly degraded should be further investigated.[15][16]
The Interplay of PROTAC Components and Performance
The structure of the linker, the choice of E3 ligase, and the affinity of the POI binder all contribute to the overall performance of a PROTAC. The this compound scaffold provides a semi-rigid linker that can be systematically modified to optimize the distance and orientation between the POI and the E3 ligase, thereby fine-tuning the stability of the ternary complex.
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 9. Ternary Complex Formation [worldwide.promega.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chempro-innovations.com [chempro-innovations.com]
- 16. researchgate.net [researchgate.net]
The Chameleon in the Chain: A Comparative Guide to the Benzyloxycarbonyl Group's Influence on Final PROTAC Activity
In the intricate dance of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) acts as a masterful choreographer, bringing a target protein and an E3 ubiquitin ligase into a productive embrace. While the warhead and the E3 ligase ligand dictate who is brought together, the linker connecting them dictates how effectively this introduction is made. It is a critical determinant of a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficiency.
This guide moves beyond the conventional polyethylene glycol (PEG) and alkyl chains to dissect the nuanced role of a seemingly simple, yet profoundly influential, functional group in linker design: the benzyloxycarbonyl (Cbz or Z) group. Often relegated to the role of a protecting group in synthesis, its inclusion within a PROTAC linker can impart unique characteristics that significantly alter the final biological activity. We will explore the causality behind these effects, supported by comparative data and detailed experimental workflows, to provide researchers with field-proven insights into this powerful design element.
The Cbz Group: More Than Just a Protective Shield
The benzyloxycarbonyl group is a carbamate that combines a rigid, lipophilic benzyl ring with a polar carbamate moiety. In drug design, the inclusion of such a group can profoundly impact a molecule's properties in several ways.
-
Lipophilicity and Solubility: The aromatic benzyl portion increases the molecule's lipophilicity (logP), which can be a double-edged sword. While it may enhance passive diffusion across the lipid bilayer of the cell membrane, it can also decrease aqueous solubility, potentially leading to aggregation or non-specific binding.
-
Steric Bulk and Conformational Rigidity: The Cbz group introduces significant steric bulk and restricts the rotational freedom of the linker. This can help "pre-organize" the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially enhancing ternary complex stability. Conversely, it can also introduce steric clashes that prevent the formation of a productive complex.
-
Hydrogen Bonding: The carbamate carbonyl can act as a hydrogen bond acceptor, offering an additional point of interaction that could stabilize the ternary complex.
These inherent physicochemical characteristics mean the Cbz group is not a passive spacer but an active modulator of a PROTAC's behavior, from its journey into the cell to its core mission of inducing protein degradation.
The Impact on Cellular Entry: Navigating the Membrane
For a PROTAC to function, it must first reach its intracellular target. Due to their high molecular weight and often polar nature, cell permeability is a major hurdle in PROTAC development. The Cbz group's influence here is a prime example of the delicate balance required in PROTAC design.
Studies have shown that PROTACs can exhibit a "chameleon effect," adopting more compact, folded conformations in the non-polar environment of the cell membrane to shield polar groups and minimize the polar surface area (PSA). The Cbz group can contribute to this phenomenon. The lipophilic benzyl ring may favor interactions that stabilize a folded state within the membrane, while the more rigid linker structure it imparts can influence the energetic favorability of such conformations.
Let's consider a hypothetical comparison between two PROTACs targeting the same protein and recruiting the same E3 ligase, differing only in their linker composition.
-
PROTAC-PEG: Utilizes a standard, flexible PEG4 linker.
-
PROTAC-Cbz: Incorporates a Cbz group within an aliphatic linker of similar length.
Table 1: Comparative Physicochemical Properties of PROTAC-PEG vs. PROTAC-Cbz
| Property | PROTAC-PEG (Calculated) | PROTAC-Cbz (Calculated) | Rationale for Difference |
| Molecular Weight (MW) | ~950 Da | ~1020 Da | Addition of the Cbz moiety increases mass. |
| cLogP | 3.5 | 4.8 | The benzyl ring significantly increases lipophilicity. |
| TPSA | 160 Ų | 155 Ų | The carbamate partially offsets the increased lipophilicity's effect on TPSA. |
| Rotatable Bonds | 18 | 15 | The Cbz group and aromatic ring reduce linker flexibility. |
This difference in physicochemical profiles directly translates to performance in permeability assays.
Orchestrating the Ternary Complex: A Game of Sterics and Stability
The ultimate efficacy of a PROTAC is determined by its ability to form a stable and productive ternary complex. The linker's length, rigidity, and chemical composition are paramount in achieving the correct geometry for ubiquitin transfer. Here, the Cbz group's steric bulk and conformational constraints become defining features.
-
Favorable Interactions vs. Steric Hindrance: The rigid benzyl ring can act as a scaffold, positioning the warhead and E3 ligase ligand in an optimal orientation for cooperative binding. It can form favorable hydrophobic or π-stacking interactions with residues on the surface of the target protein or E3 ligase, thereby increasing the stability of the ternary complex. However, if improperly positioned, this same bulk can cause steric clashes, weakening the complex or preventing its formation altogether.
-
Impact on Degradation Efficiency: A stable ternary complex is necessary but not sufficient for degradation. The complex must also be "productive," meaning the lysine residues on the target protein's surface must be accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase. The Cbz group's influence on the linker's vector and rigidity can either expose or obscure these key lysine residues.
The following table summarizes the expected outcomes from a comparative biological evaluation.
Table 2: Comparative Biological Activity of PROTAC-PEG vs. PROTAC-Cbz
| Assay | PROTAC-PEG (Typical Result) | PROTAC-Cbz (Typical Result) | Interpretation |
| Target Engagement (CETSA, EC50) | 150 nM | 120 nM | PROTAC-Cbz may show slightly better target engagement in cells, possibly due to improved permeability or a pre-organized conformation. |
| E3 Ligase Binding (FP, IC50) | 25 nM | 30 nM | Minimal difference expected as the Cbz group is distal to the E3 ligase binding motif. |
| Permeability (PAMPA, Pe) | 0.8 x 10-6 cm/s | 2.5 x 10-6 cm/s | The increased lipophilicity of PROTAC-Cbz significantly enhances passive diffusion across the artificial membrane. |
| Degradation Potency (DC50) | 50 nM | 200 nM | Despite better permeability, PROTAC-Cbz is a less potent degrader, suggesting the Cbz group may be causing steric hindrance in the ternary complex. |
| Maximum Degradation (Dmax) | 95% | 70% | The lower Dmax for PROTAC-Cbz reinforces the idea of a less stable or less productive ternary complex, leading to incomplete degradation. |
This hypothetical data illustrates a common scenario in PROTAC development: optimizing one parameter (e.g., permeability) can come at the cost of another (e.g., ternary complex formation). The superior permeability of PROTAC-Cbz is negated by its compromised ability to form a productive ternary complex, resulting in weaker overall activity.
Visualizing the Process and the Problem
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the experimental workflow for its evaluation, and the potential influence of the Cbz group.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A streamlined workflow for comparative PROTAC evaluation.
Caption: The dualistic influence of the Cbz group on PROTAC properties.
Experimental Protocols for Core PROTAC Assessment
To ensure the trustworthiness of our comparative analysis, the following are detailed, self-validating protocols for the key experiments cited.
Protocol 1: Western Blot for Protein Degradation Quantification
This is the most direct method to measure the reduction in target protein levels.
-
Cell Treatment: Plate cells (e.g., HeLa, 293T) in 12-well plates and allow them to adhere overnight. Treat cells in triplicate with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Lysis: Aspirate the media and wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful label-free method to confirm PROTAC binding to its target in intact cells.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the PROTAC at a concentration known to be effective (e.g., 1 µM) or vehicle control for 2-4 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels by Western blot as described in Protocol 1.
-
Interpretation: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A rightward shift in the melting curve for the PROTAC-treated sample indicates stabilization of the target protein upon binding, confirming engagement.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.
-
Plate Preparation: Coat the filter of a 96-well PAMPA filter plate (Donor plate) with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS at pH 7.4). Add the test PROTACs (dissolved in the same buffer) to the donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:
-
Pe = - [ln(1 - CA/Cequilibrium)] / [A * (1/VD + 1/VA) * t]
-
Where CA is the concentration in the acceptor well, Cequilibrium is the theoretical equilibrium concentration, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.
-
-
Comparison: Compare the Pe values of different PROTACs. Higher Pe values indicate greater passive permeability.
Conclusion and Future Outlook
The benzyloxycarbonyl group is a potent modulator of PROTAC activity, offering a strategic tool for fine-tuning physicochemical properties. Its inclusion in a linker can significantly enhance cell permeability by increasing lipophilicity and potentially aiding the adoption of membrane-permeable conformations. However, this benefit must be carefully weighed against the risk of introducing steric hindrance that can disrupt the formation of a productive ternary complex, ultimately reducing degradation efficiency.
The case of the Cbz group serves as a critical lesson in the holistic nature of PROTAC design. It underscores that the linker is not merely a tether but an active participant that influences every stage of the PROTAC's journey. The optimal PROTAC is a product of meticulous balancing, where permeability, solubility, binding affinity, and ternary complex geometry are all co-optimized. As the field advances, a deeper understanding of how specific functional groups like Cbz influence the conformational dynamics and intermolecular interactions of the entire PROTAC-target-ligase system will be essential for the rational design of next-generation protein degraders.
References
- National Center for Biotechnology Information. (n.d.). PROTAC-Induced Proteolytic Targeting. In PubMed Central. [Link]
- National Center for Biotechnology Information. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. In PubMed Central. [Link]
- Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. [Link]
A Senior Application Scientist's Guide to the Synthetic Accessibility of Piperidine-Based Linkers
Introduction: The Piperidine Scaffold - A Privileged Linker Motif in Modern Drug Discovery
In the landscape of contemporary drug development, particularly in the design of sophisticated modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far from a passive tether. It is a critical determinant of a molecule's efficacy, dictating the spatial orientation of bioactive components and influencing crucial physicochemical properties such as solubility and metabolic stability.[1][2] Among the diverse array of linker architectures, the piperidine ring has emerged as a particularly valuable and frequently employed motif.[3][4] Its inherent three-dimensionality offers a degree of conformational rigidity that can be advantageous for optimizing the geometry of ternary complexes in PROTACs, while its saturated nature can enhance metabolic stability compared to more flexible alkyl or poly(ethylene glycol) (PEG) chains.[1][2][5]
However, the very structural complexity that makes substituted piperidines so attractive also presents a significant challenge: synthetic accessibility. The ease and efficiency with which a desired piperidine-based linker can be synthesized is a critical consideration for any drug discovery program, impacting timelines, cost, and the ability to explore a diverse chemical space. This guide provides a comparative analysis of the synthetic accessibility of different piperidine-based linkers, offering insights into the most common and efficient synthetic strategies for accessing various substitution patterns. We will delve into the nuances of synthesizing mono- and disubstituted piperidines, providing a framework for researchers to make informed decisions when selecting and designing these critical molecular components.
I. Monosubstituted Piperidine Linkers: A Tale of Three Positions
The simplest, yet highly versatile, piperidine linkers are those with a single point of substitution. The position of this substituent (2, 3, or 4) profoundly impacts the synthetic strategy and the overall geometry of the resulting linker.
4-Substituted Piperidines: The Most Accessible Handle
From a synthetic standpoint, 4-substituted piperidines are generally the most straightforward to prepare. This is largely due to the commercial availability of a wide range of 4-piperidone precursors.[6][7] The carbonyl group at the 4-position serves as a versatile synthetic handle for introducing a variety of functional groups through well-established chemical transformations.
A common and highly effective strategy involves the reductive amination of a 4-piperidone with a primary amine, followed by functionalization.[6] This approach allows for the direct installation of a nitrogen-containing substituent, which can be a key attachment point in a bifunctional linker. Alternatively, the alkylation of isonipecotate (piperidine-4-carboxylate) provides a convenient route to introduce various substituents at the 4-position.[8]
Comparative Overview of Synthetic Routes to 4-Substituted Piperidines
| Feature | Route 1: From 4-Piperidones | Route 2: From Isonipecotate Derivatives |
| Starting Materials | Readily available 4-piperidones | Commercially available isonipecotate esters |
| Key Transformation | Reductive amination, Wittig reaction, Grignard addition | Alkylation of the enolate |
| Key Advantages | Versatile for a wide range of substituents | Good for introducing carbon-based substituents |
| Key Limitations | May require protection of the piperidine nitrogen | Can be challenging for sterically hindered alkylating agents |
| Typical Yields | Good to excellent | Moderate to good |
2-Substituted Piperidines: Navigating Asymmetry
The synthesis of 2-substituted piperidines introduces the challenge of chirality, as the C2 position is a stereocenter. Enantiomerically pure 2-substituted piperidines are often crucial for optimal biological activity. Several strategies have been developed to address this, with the asymmetric hydrogenation of 2-substituted pyridines being a prominent approach.[9][10] This method can provide access to enantioenriched products, although it often requires careful selection of chiral catalysts and optimization of reaction conditions.
Another powerful strategy involves the use of chiral pool synthesis, starting from readily available enantiopure precursors like amino acids.[9] For instance, L-lysine can be elaborated into chiral 2-substituted piperidines. While this approach offers excellent stereocontrol, it may involve more synthetic steps compared to asymmetric catalysis.
Diagram of a General Synthetic Approach to 2-Substituted Piperidines
Caption: Synthetic pathways to 2-substituted piperidines.
3-Substituted Piperidines: A Growing Area of Interest
3-Substituted piperidines have garnered increasing attention in drug discovery due to their unique structural properties.[11][12] However, their synthesis can be more challenging compared to their 4-substituted counterparts. A common strategy involves the partial reduction of a substituted pyridine to a dihydropyridine intermediate, followed by further functionalization and reduction.[11][12]
Recent advances have focused on catalytic enantioselective methods. For example, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with dihydropyridines have emerged as a powerful tool for accessing enantioenriched 3-substituted piperidines.[11][12][13] These methods offer high yields and excellent enantioselectivity with broad functional group tolerance.[11][12]
II. Disubstituted Piperidine Linkers: Adding a New Dimension of Complexity
Introducing a second substituent onto the piperidine ring significantly expands the accessible chemical space but also adds a layer of synthetic complexity, particularly concerning stereochemical control.
2,6-Disubstituted Piperidines: Cis/Trans Isomerism
The synthesis of 2,6-disubstituted piperidines requires control over both regioselectivity and diastereoselectivity (cis vs. trans). The catalytic hydrogenation of 2,6-disubstituted pyridines is a common approach, often favoring the formation of the cis-isomer.[14][15] The trans-isomer can sometimes be accessed through epimerization of the cis-isomer under basic conditions.[14][15]
Radical cyclization reactions have also proven effective for the diastereoselective synthesis of 2,6-disubstituted piperidines.[6] These methods often provide good control over the relative stereochemistry of the two substituents.
Diagram of Stereocontrol in 2,6-Disubstituted Piperidine Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. m.youtube.com [m.youtube.com]
- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 14. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
comparative physicochemical properties of PROTACs with varied linkers
An In-Depth Guide to the Comparative Physicochemical Properties of PROTACs with Varied Linkers
Introduction: The Linker as a Critical Determinant of PROTAC Success
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule is heterobifunctional, composed of three key elements: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. While the choice of ligands determines the target and the E3 ligase to be recruited, the linker is far from being a passive spacer. Its chemical nature, length, flexibility, and attachment points are critical determinants of the physicochemical properties of the final PROTAC molecule, profoundly influencing its efficacy and drug-like characteristics.
This guide provides a comparative analysis of how different linker types impact the key physicochemical properties of PROTACs, supported by experimental data and detailed protocols for their characterization. We will explore the causal relationships between linker composition and properties such as solubility, permeability, and stability, offering insights for the rational design of effective PROTAC degraders.
The Multifaceted Role of the Linker in PROTAC Design
The linker's primary role is to bridge the target protein and the E3 ligase, enabling the formation of a productive ternary complex (Target-PROTAC-E3 ligase) that leads to target ubiquitination and subsequent degradation. However, the linker's influence extends far beyond simple conjugation. It dictates the spatial orientation and distance between the two proteins, impacting the stability and cooperativity of the ternary complex. Furthermore, the linker itself contributes significantly to the overall molecular properties of the PROTAC, often driving the molecule into a high molecular weight and lipophilic chemical space that presents challenges for drug development.
Caption: The linker is central to forming a productive ternary complex.
Comparative Analysis of Linker Classes and Their Physicochemical Impact
The choice of linker chemistry is a critical decision in PROTAC design. The two most common classes are polyethylene glycol (PEG) linkers and alkyl chains, each with distinct advantages and disadvantages.
Polyethylene Glycol (PEG) Linkers
PEG linkers are hydrophilic chains of repeating ethylene glycol units. Their polarity makes them a popular choice for attempting to improve the solubility of often greasy PROTAC molecules.
-
Solubility: The primary advantage of PEG linkers is their potential to enhance aqueous solubility. The ether oxygens can act as hydrogen bond acceptors, improving interactions with water. However, this effect is not always straightforward. In some cases, longer PEG chains can fold and wrap around the PROTAC, leading to intramolecular hydrogen bonding that shields the polar groups and paradoxically decreases solubility.
-
Permeability: The high polarity of PEG linkers can be detrimental to cell permeability. The increased number of hydrogen bond donors and acceptors, and the larger polar surface area (PSA), can hinder passive diffusion across the lipophilic cell membrane.
-
Conformational Flexibility: PEG linkers are highly flexible, which can be a double-edged sword. This flexibility allows the PROTAC to adopt multiple conformations, which may be beneficial for accommodating the formation of a ternary complex. However, excessive flexibility can lead to an entropic penalty upon binding, potentially weakening the ternary complex.
-
Metabolic Stability: PEG chains are generally considered to be relatively stable to metabolism.
Alkyl Linkers
Alkyl linkers are non-polar chains of carbon atoms. They are often more rigid than PEG linkers and contribute to the overall lipophilicity of the PROTAC.
-
Solubility: Alkyl linkers typically decrease aqueous solubility due to their hydrophobic nature. This can be a significant challenge, as many PROTACs with alkyl linkers suffer from poor solubility, complicating their formulation and in vivo administration.
-
Permeability: The increased lipophilicity imparted by alkyl linkers can improve passive permeability across cell membranes. However, this is often accompanied by an increase in non-specific binding to other cellular components.
-
Conformational Rigidity: Alkyl linkers are generally more rigid than PEG linkers. This can be advantageous in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding. However, a linker that is too rigid may not allow for the necessary conformational adjustments required for optimal protein-protein interactions within the ternary complex.
-
Metabolic Stability: Simple alkyl chains are generally susceptible to metabolism, particularly oxidation by cytochrome P450 enzymes.
Comparative Summary
| Property | PEG Linkers | Alkyl Linkers |
| Solubility | Generally higher, but can be unpredictable | Generally lower |
| Permeability | Generally lower | Generally higher |
| Flexibility | High | Lower |
| Metabolic Stability | Generally higher | Generally lower |
| Key Advantage | Improved solubility | Improved permeability |
| Key Disadvantage | Lower permeability | Lower solubility |
Experimental Protocols for Characterizing PROTAC Physicochemical Properties
A thorough understanding of a PROTAC's physicochemical properties is essential for its development as a therapeutic agent. The following are standard protocols for assessing solubility, permeability, and stability.
Kinetic Solubility Assay using Nephelometry
This assay measures the solubility of a compound in an aqueous buffer as a function of time. It is a high-throughput method that is well-suited for screening PROTAC libraries.
Principle: A compound is dissolved in DMSO and then diluted into an aqueous buffer. If the compound's concentration exceeds its solubility limit, it will precipitate out of solution. The amount of precipitate is quantified by measuring the turbidity of the solution using a nephelometer.
Protocol:
-
Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
In a 96-well plate, add 2 µL of each PROTAC dilution to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This results in a final DMSO concentration of 1%.
-
Incubate the plate at room temperature for 2 hours, with gentle shaking.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration of the PROTAC that does not result in a significant increase in turbidity compared to a blank control.
Caption: Workflow for Kinetic Solubility Assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay that is used to predict the passive permeability of a compound across the gastrointestinal tract.
Principle: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. The PROTAC is added to the donor wells, and the amount of PROTAC that crosses the membrane into the acceptor wells is measured after a defined incubation period.
Protocol:
-
Coat the filter of a 96-well PAMPA plate with 5 µL of a 1% solution of L-α-phosphatidylcholine in dodecane.
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Dilute the PROTAC stock solution to a final concentration of 100 µM in PBS, pH 7.4.
-
Add 200 µL of the PROTAC solution to the donor wells of the PAMPA plate.
-
Add 200 µL of PBS, pH 7.4, to the acceptor wells.
-
Incubate the plate at room temperature for 5 hours.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated using the following equation:
Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time)
Where:
-
[C]acceptor is the concentration of the PROTAC in the acceptor well.
-
[C]equilibrium is the theoretical concentration if the PROTAC were evenly distributed between the donor and acceptor wells.
-
Vdonor and Vacceptor are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the filter.
-
Time is the incubation time.
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a PROTAC by incubating it with liver microsomes, which contain a high concentration of cytochrome P450 enzymes.
Principle: The PROTAC is incubated with liver microsomes in the presence of NADPH, a cofactor that is required for P450 activity. The concentration of the PROTAC is measured over time to determine its rate of metabolism.
Protocol:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
In a 96-well plate, combine the following:
-
Liver microsomes (e.g., human, rat, or mouse) at a final protein concentration of 0.5 mg/mL.
-
The PROTAC at a final concentration of 1 µM.
-
PBS, pH 7.4.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the PROTAC.
-
The half-life (t1/2) of the PROTAC is calculated from the slope of the natural log of the percent remaining versus time plot.
Conclusion: A Rational Approach to Linker Design
The linker is a critical component of a PROTAC molecule, with a profound impact on its physicochemical properties and overall efficacy. A deep understanding of how different linker types influence solubility, permeability, and stability is essential for the rational design of new PROTAC degraders. By employing a systematic approach that combines medicinal chemistry intuition with robust in vitro characterization, it is possible to navigate the complex challenges of PROTAC design and develop novel therapeutics with improved drug-like properties. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of PROTAC candidates, enabling researchers to make data-driven decisions and accelerate the discovery of new medicines.
References
- Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angew. Chem. Int. Ed.55, 1966-1973 (2016). [Link]
- Schapira, M., Calabrese, M. F., Bullock, A. N. & Crews, C. M. Targeted protein degradation: expanding the toolbox. Nat. Rev. Drug Discov.18, 949-963 (2019). [Link]
- Békés, M., Langley, D. R. & Crews, C. M. PROTAC targeted protein degraders: the past is prologue. Nat. Rev. Drug Discov.21, 181-200 (2022). [Link]
- Kansy, M., Senner, F. & Gubernator, K. Physicochemical high throughput screening: the role of PAMPA in drug discovery. J. Med. Chem.41, 1007-1010 (1998). [Link]
- Di, L. et al. A high throughput artificial membrane permeability assay for prediction of passive intestinal absorption. Eur. J. Med. Chem.38, 223-232 (2003). [Link]
Safety Operating Guide
A Guide to the Safe Disposal of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid (CAS No. 162504-85-0). As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and adherence to environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Hazard Assessment and Waste Classification
Before beginning any disposal procedure, a thorough hazard assessment is critical. The structure of this compound suggests a multi-faceted hazard profile that must be respected.
-
Piperidine Moiety: Piperidine and its derivatives are often classified as toxic, flammable, and corrosive.[3][4][5] They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause severe skin and eye irritation or burns.[3][4]
-
Carboxylic Acid Group: While many simple carboxylic acids are biodegradable, they are still corrosive. Concentrated solutions of acidic waste should be treated as hazardous.[6]
-
Benzyloxycarbonyl (Cbz) Group: The Cbz group is a common amine protecting group and is generally stable under mild acidic or basic conditions.[7][8] However, its degradation, particularly under harsh conditions, can produce benzyl alcohol and other derivatives.
Based on these components, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. [1][3] This classification is in line with the Resource Conservation and Recovery Act (RCRA), which mandates that any discarded chemical should be evaluated to determine if it is a hazardous waste.[9]
Table 1: Inferred Hazard Profile
| Hazard Classification | Potential Effects | GHS Pictograms (Anticipated) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | 💀 (Skull and Crossbones) |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | corrosive (Corrosion) |
| Eye Damage/Irritation | May cause serious eye irritation or damage. | corrosive (Corrosion) |
| Respiratory Irritation | May cause respiratory irritation. | ! (Exclamation Mark) |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to a strict PPE protocol is mandatory when handling this compound in any form.[1]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[1]
-
Hand Protection: Double-gloving with chemically resistant nitrile gloves is strongly recommended to provide a robust barrier against dermal absorption.[1]
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1]
Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that prioritizes containment, segregation, and clear labeling to ensure regulatory compliance and safety.
Diagram 1: Disposal Decision Workflow
Caption: Logical workflow for the safe disposal of this compound.
Proper segregation is crucial to prevent dangerous chemical reactions.[3]
-
Solid Waste: This includes contaminated personal protective equipment (gloves, lab coats), weigh paper, and absorbent materials from spill cleanups.
-
Liquid Waste: This category encompasses unused solutions, reaction mixtures, and the initial solvent rinses of emptied containers.
-
Sharps Waste: Contaminated needles, syringes, glass pipettes, and broken glassware fall into this category.
All waste containers must be in good condition, compatible with the waste, and securely sealed when not in use.[10]
-
For Solid Waste:
-
Place solid waste into a heavy-duty, sealable polyethylene bag or a designated hazardous waste drum.
-
Label the container clearly with the words "Hazardous Waste."
-
List all chemical constituents, including "this compound" and any solvents used. Do not use abbreviations.[1]
-
-
For Liquid Waste:
-
Use a dedicated, leak-proof, and chemically compatible container, preferably the original container or a high-density polyethylene (HDPE) or glass bottle.[11][12][13][14][15]
-
Never mix this waste stream with other incompatible wastes, such as strong oxidizing agents.
-
Fill the container to no more than 90% capacity to allow for vapor expansion.
-
Secure the cap tightly and place the container in secondary containment to prevent spills.
-
Attach a "Hazardous Waste" label, clearly listing all contents by their full chemical names and approximate percentages.
-
-
For Sharps Waste:
-
Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.[3]
-
The container must be clearly labeled as "Hazardous Waste Sharps" and list the chemical contaminants.
-
Store all hazardous waste in a designated Satellite Accumulation Area (SAA).[10] This area should be:
-
At or near the point of generation and under the control of the laboratory personnel.[10]
-
Clearly marked as a hazardous waste storage area.
-
Away from drains, heat sources, and incompatible materials.[3]
Arrange for the collection of the hazardous waste through your institution's EHS department. This waste will be handled by a licensed hazardous waste disposal contractor.[1] The likely final disposal method for this type of organic compound is high-temperature incineration.[1]
Decontamination and Empty Container Management
Properly managing empty containers is a key aspect of waste disposal.
-
Triple Rinsing: For a container to be considered non-hazardous, it must be triple-rinsed.[2]
-
Rinse the empty container with a suitable solvent (e.g., methanol, ethanol) three times.
-
Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [6] Subsequent rinsates of non-acutely toxic materials may be permissible for drain disposal depending on local regulations, but it is best practice to collect all three.
-
After triple rinsing, allow the container to air dry completely in a fume hood.
-
-
Defacing and Disposal: Once clean and dry, completely obliterate or remove the original label. The container can then be disposed of in the appropriate glass or plastic recycling bin.[6]
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, use a chemical spill kit with absorbent pads or another inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
By adhering to these rigorous procedures, you contribute to a culture of safety, protect the environment, and ensure full compliance with all applicable regulations.
References
- 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Occupational Safety and Health Administration.
- 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. U.S. Government Publishing Office.
- 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. U.S. Government Publishing Office.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
- OSHA Laboratory Standard. National Center for Biotechnology Information, U.S. National Library of Medicine.
- Safety Data Sheet: Piperidine. Carl ROTH.
- Appendix A: OSHA Laboratory Standard. National Academies of Sciences, Engineering, and Medicine.
- Piperidine - SAFETY DATA SHEET. Penta chemicals.
- PIPERIDINE FOR SYNTHESIS. Loba Chemie.
- 40 CFR 260-261 Hazardous waste management system and identification of Hazardous Waste. American Foundry Society.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- This compound. 2a biotech.
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
- Chemical resistance of high and low density polyethylene. Cipax.
- Postharvest Bioprotectant. Greenbook.net.
- MATERIAL SAFETY DATA SHEET. oxfordlabchem.com.
- HDPE CHEMICAL RESISTANCE GUIDE. Silver-Line Plastics.
- HDPE Chemical Compatibility & Resistance Chart. U.S. Plastic Corp.
- Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety.
- HDPE and LDPE Resistance Chart by Chemical. Professional Plastics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. vumc.org [vumc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 40 CFR 260-261 Hazardous waste management system and identification of Hazardous Waste | American Foundry Society [afsinc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. cipax.com [cipax.com]
- 12. slpipe.com [slpipe.com]
- 13. astisensor.com [astisensor.com]
- 14. calpaclab.com [calpaclab.com]
- 15. professionalplastics.com [professionalplastics.com]
Navigating the Safe Handling of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic Acid: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the handling and disposal of 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid (CAS No. 162504-85-0). As a compound frequently utilized in drug development and chemical synthesis, a thorough understanding of its hazard profile is paramount for ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols and scientific principles.
Hazard Identification and Risk Assessment
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
These classifications necessitate a stringent adherence to personal protective equipment (PPE) protocols and careful handling procedures to mitigate exposure risks.
Table 1: Hazard Summary and GHS Pictogram
| Hazard Statement | GHS Pictogram | Signal Word |
| H302: Harmful if swallowed | GHS07 | Warning |
| H315: Causes skin irritation | GHS07 | Warning |
| H319: Causes serious eye irritation | GHS07 | Warning |
| H335: May cause respiratory irritation | GHS07 | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent accidental exposure. The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Safety Glasses with Side Shields: These are the minimum requirement to protect against splashes and airborne particles.
-
Chemical Splash Goggles: Recommended when there is a higher risk of splashing, for instance, when handling larger quantities or during vigorous mixing.
-
Face Shield: A face shield, worn in conjunction with safety glasses or goggles, offers an additional layer of protection for the entire face and is strongly recommended when handling significant quantities or when there is a substantial risk of splashing.
Skin and Body Protection
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing. Ensure the lab coat is fully buttoned.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a good practice, especially for prolonged handling. Contaminated gloves must be removed and disposed of immediately.
-
Closed-Toed Shoes: Footwear that fully covers the feet is mandatory in any laboratory setting.
Respiratory Protection
-
Engineering Controls: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate particulate filter (N95 or better) should be used.
Operational Plan for Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure.
Pre-Handling Checklist
-
Verify Chemical Identity: Confirm the chemical name and CAS number on the container.
-
Review Safety Information: Read and understand this guide and any available safety documentation.
-
Gather all necessary PPE: Ensure all required PPE is readily available and in good condition.
-
Prepare the Workspace: Designate a clean and uncluttered area for handling, preferably within a chemical fume hood.
-
Locate Emergency Equipment: Ensure easy access to an eyewash station, safety shower, and a spill kit.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment in the correct order (lab coat, then gloves, then eye protection).
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to control dust.
-
Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.
-
Close the container tightly after use.
-
-
Dissolving:
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the process generates heat, ensure adequate cooling.
-
-
Post-Handling:
-
Clean the work area thoroughly after handling is complete.
-
Decontaminate any equipment used.
-
Remove PPE in the reverse order of donning, being careful to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for organic waste. Do not pour down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.
Visual Workflow Guides
Diagram 1: PPE Donning and Doffing Sequence
Caption: Correct sequence for putting on and taking off PPE to prevent cross-contamination.
Diagram 2: Emergency Spill Response Workflow
Caption: Step-by-step workflow for responding to a chemical spill.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
